Product packaging for Undecanophenone(Cat. No.:CAS No. 4433-30-1)

Undecanophenone

Cat. No.: B1581929
CAS No.: 4433-30-1
M. Wt: 246.4 g/mol
InChI Key: LHJBFOGCFZHBAJ-UHFFFAOYSA-N
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Description

Undecanophenone is a useful research compound. Its molecular formula is C17H26O and its molecular weight is 246.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O B1581929 Undecanophenone CAS No. 4433-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylundecan-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H26O/c1-2-3-4-5-6-7-8-12-15-17(18)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJBFOGCFZHBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70196141
Record name 1-Phenylundecanone
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Molecular Weight

246.4 g/mol
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CAS No.

4433-30-1
Record name 1-Phenyl-1-undecanone
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Record name Undecanophenone
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Record name 1-Phenylundecanone
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Record name 1-phenylundecanone
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Record name UNDECANOPHENONE
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Foundational & Exploratory

An In-Depth Technical Guide to Undecanophenone: Chemical Properties, Structure, and Synthetic Insights for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Undecanophenone, also known as 1-phenylundecan-1-one, is an aromatic ketone that, while not extensively studied as a standalone therapeutic agent, represents a valuable scaffold and synthetic intermediate in the landscape of medicinal chemistry. Its structure, combining a phenyl ring with a long aliphatic chain, imparts a unique combination of aromatic and lipophilic character. This duality makes it an intriguing building block for the synthesis of more complex molecules with potential biological activity. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a long-chain aromatic ketone. The core structure consists of a phenyl group attached to the carbonyl carbon of an undecanone chain.

Caption: Chemical structure of this compound.

The physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C17H26O[1]
Molecular Weight 246.39 g/mol [1]
CAS Number 4433-30-1[1]
Appearance White powder or crystalline low melting mass[1]
Melting Point 28-30 °C[1]
Boiling Point 202-204 °C at 14 mmHg[1]
Synonyms 1-Phenylundecan-1-one, Decyl phenyl ketone[1]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the downfield region (δ 7.0-8.0 ppm). The protons on the carbon adjacent to the carbonyl group (α-protons) will appear as a triplet, also deshielded. The remaining methylene protons of the long alkyl chain will resonate as a complex multiplet in the upfield region, with the terminal methyl group appearing as a triplet.

  • ¹³C NMR: The carbon NMR spectrum will feature a distinct signal for the carbonyl carbon in the downfield region (around δ 200 ppm). The aromatic carbons will have signals in the δ 120-140 ppm range. The carbons of the alkyl chain will show a series of signals in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found around 1685 cm⁻¹. Other characteristic absorptions will include those for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 246. Key fragmentation patterns would likely involve cleavage at the acyl-phenyl bond and fragmentation along the alkyl chain.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with undecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5][6]

Synthesis_Workflow Reactants Benzene + Undecanoyl Chloride Intermediate Acylium Ion Formation Reactants->Intermediate Reaction with Catalyst Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Product This compound Intermediate->Product Electrophilic Aromatic Substitution Workup Aqueous Workup Product->Workup

Caption: General workflow for the Friedel-Crafts acylation synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation (Adapted from General Procedures)

Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory safety protocols and specific experimental conditions.

Materials:

  • Benzene (anhydrous)

  • Undecanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous, as solvent)

  • Hydrochloric acid (dilute, for workup)

  • Sodium bicarbonate solution (saturated, for workup)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate or sodium sulfate (anhydrous, for drying)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: The flask is cooled in an ice bath. A solution of undecanoyl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride. The temperature should be maintained below 5 °C during the addition.

  • Addition of Benzene: After the addition of undecanoyl chloride is complete, a solution of anhydrous benzene in anhydrous dichloromethane is added dropwise, again maintaining the low temperature.

  • Reaction: Once the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is carefully poured onto crushed ice and acidified with dilute hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Product: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Causality Behind Experimental Choices: The use of anhydrous reagents and an inert atmosphere is crucial as aluminum chloride is highly reactive with water, which would deactivate the catalyst. The reaction is performed at low temperatures initially to control the exothermic reaction and prevent side reactions. The acidic workup is necessary to break the aluminum-ketone complex and isolate the product.

Applications in Drug Development

While this compound itself is not a known therapeutic agent, its structural motifs are present in a variety of biologically active molecules. Its utility in drug development primarily lies in its role as a versatile synthetic intermediate.

As a Precursor for Chalcones and Flavonoids

This compound can serve as a starting material for the synthesis of chalcones, which are precursors to flavonoids. Chalcones are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis typically involves a Claisen-Schmidt condensation of this compound with an appropriate aldehyde. The resulting chalcone can then be cyclized to form a flavanone.

Potential Antimicrobial and Anticancer Applications

Research on structurally related long-chain ketones and their derivatives has indicated potential biological activities. For instance, undecan-2-one, an isomer of this compound, has demonstrated antimicrobial and antifungal properties. Derivatives of other aromatic ketones have been investigated for their anticancer activities. This suggests that derivatives of this compound could be synthesized and screened for similar biological activities, potentially leading to the discovery of new therapeutic leads.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of organic synthesis and drug development. Its straightforward synthesis via Friedel-Crafts acylation and its unique combination of aromatic and lipophilic characteristics make it an attractive starting material for the creation of diverse molecular architectures. While its own biological profile is not extensively documented, the known activities of related compounds suggest that this compound and its derivatives represent a promising area for future exploration in the quest for novel therapeutic agents. This guide provides a foundational understanding of its properties and synthesis, encouraging further investigation into its potential applications in medicinal chemistry.

References

An In-Depth Technical Guide to Undecanophenone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanophenone, also known as 1-phenyl-1-undecanone, is an aromatic ketone with a significant presence in various scientific domains, from fragrance chemistry to potential applications in drug discovery. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental molecular characteristics, including its precise molecular weight and chemical formula. The document further delves into its physicochemical properties, outlines a detailed synthesis protocol, and explores its relevance and potential applications within the fields of research and drug development. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Core Molecular Attributes

This compound is a chemical compound characterized by a phenyl group attached to an undecanoyl group. This structure dictates its chemical behavior and physical properties.

Molecular Formula and Weight

The chemical formula for this compound is C17H26O .[1][2][3][4] This formula indicates that each molecule of this compound is composed of 17 carbon atoms, 26 hydrogen atoms, and one oxygen atom.

Based on the atomic masses of its constituent elements, the molecular weight of this compound is 246.39 g/mol .[1][3] PubChem provides a slightly more precise value of 246.4 g/mol .[4] This value is crucial for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations.

Chemical Structure

The structure of this compound consists of a ten-carbon alkyl chain (decanoyl group) attached to a carbonyl group, which in turn is bonded to a phenyl ring. The IUPAC name for this compound is 1-phenylundecan-1-one.[4]

Caption: Chemical structure of this compound (1-phenyl-1-undecanone).

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application, and analysis.

PropertyValueSource
Appearance White powder or crystalline low melting mass[5]
Melting Point 28 - 30 °C (82.4 - 86 °F)[3][6]
Boiling Point 202-204 °C at 14 mmHg[6]
Solubility Insoluble in water. Soluble in ethanol, ether, acetone, benzene, carbon tetrachloride, chloroform.
CAS Number 4433-30-1[1][4][7]

These properties indicate that this compound is a solid at room temperature with a relatively low melting point and is lipophilic in nature.

Synthesis of this compound

A common method for the synthesis of this compound is through the Friedel-Crafts acylation of benzene with undecanoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Reaction Principle

The synthesis involves the reaction of undecanoyl chloride with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3). The catalyst activates the acyl chloride, making it a potent electrophile that is then attacked by the electron-rich benzene ring.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Benzene Benzene (C6H6) This compound This compound (C17H26O) Benzene->this compound UndecanoylChloride Undecanoyl Chloride (C11H21ClO) UndecanoylChloride->this compound AlCl3 Aluminum Chloride (AlCl3) AlCl3->this compound Catalyzes HCl Hydrogen Chloride (HCl)

Caption: Reaction scheme for the Friedel-Crafts acylation synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride and a solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Benzene is added to the flask. Undecanoyl chloride is then added dropwise from the dropping funnel to the stirred suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reaction.

  • Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield pure this compound.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its chemical scaffold and properties make it a subject of interest in several areas of research and drug development.

Fragrance and Pheromone Research

Ketones, including this compound, are known for their characteristic odors and are used in the fragrance industry. Additionally, related long-chain ketones serve as pheromones in various insect species, making this compound and its analogs valuable tools in the study of chemical ecology and the development of pest management strategies.

Precursor for Synthesis of Biologically Active Molecules

The chemical structure of this compound, featuring a long alkyl chain and an aromatic ring, makes it a versatile starting material or intermediate in the synthesis of more complex molecules. The process of drug development often involves the synthesis and screening of a vast number of compounds to identify potential therapeutic agents.[8][9] The modification of the this compound backbone could lead to the discovery of novel compounds with biological activity.

Potential Role in Drug Delivery Systems

The lipophilic nature of this compound suggests that it could be explored in the context of drug delivery systems for hydrophobic drugs.[10] The long alkyl chain can interact with lipid bilayers, potentially facilitating the transport of drugs across cell membranes.

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical splash goggles, and a lab coat to prevent skin and eye contact.[3][11]

  • Handling: Avoid breathing dust, vapor, mist, or gas.[11] Use in a well-ventilated area or with a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][11]

  • Incompatibilities: Keep away from strong oxidizing agents.[3][11]

  • First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes.[2][11] If inhaled, move to fresh air.[2][11] If ingested, give 2-4 cupfuls of milk or water if the victim is conscious and alert.[11] Seek medical attention in all cases of significant exposure.

Conclusion

This compound is a compound with well-defined molecular and physical properties. Its synthesis via Friedel-Crafts acylation is a classic and reliable method. While its direct applications in drug development are not established, its structure provides a foundation for the synthesis of new chemical entities and its properties may be relevant for drug delivery research. As with all chemicals, proper safety precautions are paramount when handling this compound in a research environment.

References

natural sources of Undecanophenone in plants

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Undecanophenone in Plants

Executive Summary

This compound, systematically known as undecan-2-one or methyl nonyl ketone, is a naturally occurring aliphatic methyl ketone with significant applications ranging from perfumery and flavor industries to agriculture as a potent insect and animal repellent.[1][2] Its presence in various plant essential oils has made it a target for phytochemical investigation and potential development into new biopesticides and pharmaceutical agents. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural botanical sources of this compound, its putative biosynthetic pathways, and robust methodologies for its extraction, identification, and quantification. The guide emphasizes the causality behind experimental choices, ensuring a foundation of scientific integrity and practical insight for laboratory application.

Introduction to this compound

This compound (C₁₁H₂₂O) is a colorless to pale yellow oily liquid characterized by a distinct fruity, floral, and waxy odor.[3] While it can be produced synthetically, its natural occurrence in plants is of significant interest for industries seeking bio-based products.[2] Its most prominent role in nature is as a defensive compound, protecting plants from herbivorous insects.[4][5] This bioactivity is the cornerstone of its commercial use as a repellent. Understanding its distribution in the plant kingdom and its biochemical origins is crucial for harnessing its full potential, whether through direct extraction, metabolic engineering, or the discovery of novel derivatives with enhanced pharmacological properties.

Natural Occurrence of this compound in the Plant Kingdom

This compound is not ubiquitously distributed in plants but is found as a major constituent in a select number of species, particularly within the Rutaceae family. It is also present as a minor volatile component in various other fruits and herbs.

Primary Botanical Source: The Genus Ruta

The most significant natural source of this compound is the essential oil of common rue (Ruta graveolens).[4] Multiple studies have confirmed that it is a predominant component of the oil extracted from the aerial parts and fruits of this plant. The concentration can vary based on geography, harvest time, and extraction method, but it frequently represents the most abundant chemical constituent.

Other Documented Plant Sources

Beyond the Ruta genus, this compound has been identified in a variety of other plants, though typically in much lower concentrations. These include wild-grown tomatoes (Solanum habrochaites), where it plays a role in pest resistance, as well as several common fruits and spices.[1][2][5][6]

Table 1: Documented Natural Plant Sources of this compound

Plant SpeciesFamilyPlant PartConcentration/NoteReference(s)
Ruta graveolensRutaceaeAerial Parts, FruitsMajor component of essential oil[4][7][8]
Ruta chalepensisRutaceaeAerial PartsPresent in essential oil[9]
Solanum habrochaitesSolanaceaeGlandular TrichomesKey defensive metabolite[4][5]
Houttuynia cordataSaururaceaeAerial PartsMain component reported[2][10]
Zingiber officinale (Ginger)ZingiberaceaeRhizomeMinor volatile component[1][2][11]
Syzygium aromaticum (Clove)MyrtaceaeBudsMinor volatile component[1][2]
Musa sp. (Banana)MusaceaeFruitMinor volatile component[1][2]
Fragaria ananassa (Strawberry)RosaceaeFruitMinor volatile component[1][2]

Putative Biosynthesis of this compound in Plants

While the precise enzymatic pathway for this compound biosynthesis in Ruta graveolens has not been fully elucidated, extensive research on methyl ketone formation in other species, such as the wild tomato Solanum habrochaites, provides a robust model.[4][12] Methyl ketones are derived from the fatty acid biosynthesis pathway. Two primary routes are proposed: diversion from de novo fatty acid synthesis and modification of the β-oxidation pathway.

Pathway 1: Diversion from Fatty Acid Synthesis

This pathway, identified in the glandular trichomes of wild tomatoes, involves two key enzymes that intercept an intermediate of fatty acid synthesis.[4]

  • Hydrolysis of β-Ketoacyl-ACP: De novo fatty acid synthesis proceeds via the sequential addition of two-carbon units to a growing acyl chain attached to an Acyl Carrier Protein (ACP). The intermediate, β-ketoacyl-ACP, is typically reduced to continue the elongation cycle. However, a specialized thioesterase, identified as Methyl Ketone Synthase 2 (MKS2) , hydrolyzes the thioester bond of a C12 β-ketoacyl-ACP (3-oxododecanoyl-ACP) to release a free β-keto acid (3-oxododecanoic acid).[4]

  • Decarboxylation: The resulting β-keto acid is unstable and is enzymatically decarboxylated by a Methyl Ketone Synthase 1 (MKS1) , an α/β-hydrolase superfamily enzyme, to yield the final C11 methyl ketone, this compound, and CO₂.[4][12]

G FAS De Novo Fatty Acid Synthesis Cycle Ketoacyl_ACP β-Ketoacyl-ACP (3-Oxododecanoyl-ACP) FAS->Ketoacyl_ACP Intermediate Reduction Reduction & Elongation Ketoacyl_ACP->Reduction Standard Pathway Keto_Acid β-Keto Acid (3-Oxododecanoic Acid) Ketoacyl_ACP->Keto_Acid MKS2 (Thioesterase) Hydrolysis Fatty_Acid C12+ Fatty Acids Reduction->Fatty_Acid This compound This compound (2-Undecanone) Keto_Acid->this compound MKS1 (Decarboxylase) Decarboxylation (-CO2)

Figure 1. Putative biosynthetic pathway of this compound via diversion from fatty acid synthesis.

Pathway 2: Modified β-Oxidation

An alternative hypothesis suggests that methyl ketones can be formed from free fatty acids via a modified β-oxidation pathway.[13][14][15] In this scenario, the β-oxidation cycle is "aborted."

  • Activation and Oxidation: A C12 fatty acid (dodecanoic acid) is activated to its Coenzyme A (CoA) thioester. It then enters the β-oxidation spiral, undergoing dehydrogenation and hydration to form a β-hydroxyacyl-CoA. A second dehydrogenation yields a β-ketoacyl-CoA.

  • Thioester Hydrolysis and Decarboxylation: Instead of the final thiolytic cleavage that would yield acetyl-CoA and a shortened acyl-CoA, a thioesterase could hydrolyze the β-ketoacyl-CoA to a free β-keto acid.[14] This intermediate would then be decarboxylated, either spontaneously or enzymatically, to form this compound.

Methodologies for Isolation and Analysis

The investigation of this compound from plant sources requires robust and validated protocols for extraction and analysis. As a volatile compound found predominantly in essential oils, hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) is the gold standard methodology.[7][10]

Experimental Protocol: Extraction by Hydrodistillation

This protocol is optimized for the extraction of essential oil from Ruta graveolens. The choice of hydrodistillation is based on its efficiency in isolating volatile, water-immiscible compounds from a solid plant matrix.

  • 1. Plant Material Preparation:

    • Collect aerial parts (leaves and stems) of Ruta graveolens during the flowering stage for optimal oil yield.

    • Air-dry the plant material in a shaded, well-ventilated area for 7-10 days until brittle.

    • Grind the dried material into a coarse powder using a mechanical grinder. This increases the surface area, facilitating more efficient oil extraction by the steam.

  • 2. Apparatus Setup:

    • Weigh approximately 100 g of the powdered plant material and place it into a 2 L round-bottom flask.

    • Add 1 L of distilled water to the flask, ensuring the material is fully submerged.

    • Set up a Clevenger-type apparatus according to the manufacturer's instructions, connecting the flask, condenser, and collection burette. Ensure all glass joints are properly sealed.

  • 3. Distillation Process:

    • Heat the flask using a heating mantle. The use of a mantle ensures even heating and prevents charring of the plant material, which could introduce artifacts into the oil.

    • Bring the water to a boil and maintain a steady rate of distillation for 3 hours. The steam will rupture the plant's oil glands, and the volatilized oil will co-distill with the water vapor.

  • 4. Oil Collection and Drying:

    • As the vapor cools in the condenser, the immiscible essential oil and water will collect in the graduated burette of the Clevenger apparatus, where they will separate based on density.

    • After the 3-hour distillation period, turn off the heat and allow the apparatus to cool completely.

    • Carefully drain the aqueous layer (hydrosol) and collect the upper layer of essential oil.

    • Dry the collected oil by passing it through a small column containing anhydrous sodium sulfate. This step is critical to remove residual water, which can interfere with chromatographic analysis and promote degradation.

  • 5. Storage:

    • Store the pure, dried essential oil in a sealed, amber glass vial at 4°C to protect it from light and heat, minimizing degradation until analysis.

Experimental Protocol: Quantification by GC-MS

GC-MS is the definitive technique for both identifying and quantifying volatile components like this compound in a complex mixture such as an essential oil. The gas chromatograph separates the components based on their boiling points and polarity, while the mass spectrometer provides structural information for definitive identification.[16][17]

  • 1. Sample and Standard Preparation:

    • Prepare a 1% (v/v) solution of the extracted essential oil in a high-purity solvent such as n-hexane or dichloromethane.

    • Prepare a series of calibration standards of pure this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in the same solvent to create a calibration curve for quantification.

  • 2. GC-MS Instrumentation and Conditions:

    • Instrument: Gas chromatograph coupled to a Mass Spectrometer.

    • Column: Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), which provides excellent separation for a wide range of essential oil components.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: An initial temperature of 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 5 minutes. This programmed ramp ensures separation of both highly volatile and less volatile compounds.

    • Injector: Splitless mode, injection volume 1 µL, temperature 250°C.

    • MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 40-400. Ion source temperature 230°C.

  • 3. Data Analysis:

    • Identification: Identify the this compound peak in the sample's chromatogram by comparing its retention time and mass spectrum with that of the pure standard. The mass spectrum should show characteristic fragments for this compound.

    • Quantification: Integrate the peak area of the identified this compound peak. Using the calibration curve generated from the standards, calculate the concentration of this compound in the injected sample. Express the final content as a percentage of the total essential oil.

G A Plant Material (e.g., Ruta graveolens) B Drying & Grinding A->B C Hydrodistillation (3 hours) B->C D Separation of Essential Oil & Hydrosol C->D E Drying with Na₂SO₄ D->E F Crude Essential Oil E->F G GC-MS Analysis F->G H Peak Identification (Retention Time & Mass Spectrum) G->H I Quantification (Calibration Curve) G->I J Data Reporting (% this compound) H->J I->J

Figure 2. Experimental workflow for the extraction and analysis of this compound from plants.

Reported Biological Activities

The high concentration of this compound in certain plant extracts is directly linked to their observed biological activities. These properties underscore its potential for development in various sectors.

  • Insect Repellent and Insecticidal Activity: this compound is a highly effective repellent against a wide range of arthropods, including mosquitoes, ticks, and mites.[2][6] Its efficacy has been compared to synthetic repellents like DEET. It also exhibits larvicidal and fumigant toxicity against various insect pests.

  • Allelopathic Effects: The essential oil of Ruta graveolens, rich in this compound, has demonstrated allelopathic activity, inhibiting the germination and growth of other plant species.

  • Antimicrobial Properties: While moderate, some studies have reported antibacterial and antifungal activity for Ruta essential oils, which may be partly attributable to their high ketone content.

Conclusion and Future Perspectives

This compound stands out as a high-value natural product with well-documented sources and established applications, particularly as a biopesticide. The genus Ruta remains the most commercially viable source for its direct extraction. While a putative biosynthetic pathway has been proposed based on research in other species, the specific enzymes in Ruta have yet to be characterized. Future research should focus on the full elucidation of this pathway in high-yielding plants. Such knowledge would unlock the potential for metabolic engineering in microbial or plant chassis to create a sustainable and scalable production platform for this compound, reducing reliance on agricultural extraction and opening new avenues for the development of next-generation, bio-based repellents and specialty chemicals.

References

An In-depth Technical Guide to Undecanophenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of undecanophenone, a long-chain aromatic ketone. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core aspects of its synthesis, physicochemical properties, and potential applications. While the specific historical discovery of this compound is not extensively documented, its synthesis is intrinsically linked to the development of one of organic chemistry's most powerful tools: the Friedel-Crafts reaction.

Introduction to this compound and the Legacy of Friedel-Crafts

This compound, also known as 1-phenylundecan-1-one, is an organic compound with the chemical formula C₁₇H₂₆O. Its structure consists of an eleven-carbon acyl chain attached to a phenyl group. This molecular architecture, featuring a polar carbonyl group and a nonpolar aliphatic chain, imparts specific solubility and reactivity characteristics that make it a valuable intermediate in organic synthesis.

The history of this compound is fundamentally tied to the discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts.[1][2] This reaction revolutionized the field of organic chemistry by providing a method to form carbon-carbon bonds to an aromatic ring, a cornerstone of synthetic chemistry.[1][3] Friedel-Crafts reactions are broadly categorized into alkylations and acylations, with the latter being the primary method for synthesizing aromatic ketones like this compound.[1][2] The acylation reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2][3]

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its application in research and industry.

PropertyValueSource
Molecular Formula C₁₇H₂₆O[4]
Molecular Weight 246.39 g/mol [4]
CAS Number 4433-30-1[4][5]
Appearance Not specified, but related long-chain aryl ketones are often white to light yellow solids.[6]
Octanol/Water Partition Coefficient (logP) 5.400 (Crippen Calculated Property)[4]
Water Solubility (log₁₀WS) -5.90 (Crippen Calculated Property)[4]

The high logP value indicates that this compound is significantly more soluble in nonpolar, lipophilic solvents than in water.[4] This property is important in applications such as the synthesis of pharmaceuticals, where lipophilicity can influence a drug's absorption and distribution.[6]

Synthesis of this compound via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with undecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.[3]

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with undecanoyl chloride to form a highly reactive and resonance-stabilized acylium ion.[3]

  • Electrophilic Attack: The electron-rich benzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]

  • Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding this compound. The catalyst is regenerated in this step.[3]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation UC Undecanoyl Chloride AI Acylium Ion (Electrophile) UC->AI + AlCl₃ B Benzene AC AlCl₃ (Lewis Acid) AC4 [AlCl₄]⁻ SC Sigma Complex (Arenium Ion) B->SC + Acylium Ion UP This compound SC->UP + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃ (Regenerated) G start Start setup Reaction Setup: Flask, Stirrer, Condenser start->setup end End cool Cool to 0-5°C (Ice Bath) setup->cool add_reactants Add Reactants Dropwise: Benzene, Undecanoyl Chloride cool->add_reactants react Stir at Room Temperature (Monitor by TLC) add_reactants->react quench Quench with Ice/HCl react->quench extract Separate & Extract Organic Layer quench->extract wash Wash with NaOH & H₂O extract->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify: Vacuum Distillation concentrate->purify purify->end

References

biological significance of Undecanophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Significance of Aliphatic Undecanones for Researchers and Drug Development Professionals

Abstract

Aliphatic ketones, particularly Undecan-2-one, are naturally occurring compounds found in a variety of plants, such as the wild tomato (Lycopersicon hirsutum) and rue (Ruta graveolens).[1] Initially identified for their potent insect-repelling properties, the biological significance of these medium-chain ketones has expanded to include notable antimicrobial and antifungal activities. This guide provides a comprehensive technical overview of the biological activities of undecanones, focusing on their mechanisms of action, potential therapeutic and industrial applications, and the experimental methodologies used to validate these effects. We will delve into the compound's efficacy as an EPA-registered biopesticide, its fungistatic properties relevant to the food and cosmetic industries, and its role as a semiochemical. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the multifaceted biological profile of undecanones.

Introduction: The Chemical Landscape of Undecanones

Undecanones are a group of ketones based on an eleven-carbon aliphatic chain. While several isomers exist, the most biologically significant and studied is Undecan-2-one (also known as methyl nonyl ketone). Other isomers, such as undecan-3-one and undecan-4-one, have also been investigated for their biological activities.[2]

These compounds are key components of essential oils from various plants, especially those in the Rutaceae family.[1] For instance, the essential oil of Ruta montana L. can contain up to 84.2% undecan-2-one.[1] Their natural origin and relatively simple chemical structure make them attractive candidates for development as nature-identical compounds for various applications. It is important to distinguish these aliphatic ketones from the aromatic ketone, undecanophenone, which has a different chemical structure and a less-documented biological profile. This guide will focus on the aliphatic undecanones due to the extensive available research on their biological significance.

Primary Biological Activities and Mechanisms of Action

The biological relevance of undecanones is primarily centered on two well-documented areas: insect repellency and antimicrobial action.

Insect Repellent and Acaricidal Properties

Undecan-2-one is a proven insect repellent, effective against both mosquitoes and ticks.[3][4] Originally derived from wild tomato plants, a synthetic version is now commercially available and is registered with the U.S. Environmental Protection Agency (EPA) as a biopesticide.[3][5][6]

  • Efficacy: Published data indicate that a 7.75% spray formulation can repel mosquitoes for up to five hours and ticks for up to two hours.[3] Its efficacy has been shown to be comparable to lower concentrations of DEET, the most common active ingredient in insect repellents.[3]

  • Mechanism of Action: While the precise molecular mechanism of repellency is not fully elucidated, it is believed to function as a spatial repellent, interfering with the host-seeking behavior of insects. Ketones can act on the olfactory receptor neurons of insects, creating a sensory barrier that deters them from landing and biting. This contrasts with insecticides, which are designed to kill the pest. The choice to develop undecan-2-one as a repellent leverages its ability to modulate insect behavior at a distance, providing protection with lower toxicity risks.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent fungistatic and, to a lesser extent, bacteriostatic properties of undecanones.

  • High Antifungal Efficacy: Studies consistently show that undecan-x-ones (where x = 2, 3, or 4) exhibit strong inhibitory effects against molds and yeasts. The most pronounced activity is observed against the mold Aspergillus niger and the yeast Candida mycoderma.[2][7] This makes them potential candidates for use as preservatives.

  • Limited Antibacterial Activity: In contrast, their activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria is low.[2][7] Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) values were often not determinable for these bacteria within the tested concentration ranges.

  • Proposed Mechanism of Action: The antimicrobial action of medium-chain ketones is likely attributable to their ability to disrupt microbial cell membranes. Similar to other lipophilic compounds like undecenoic acid, undecanones can intercalate into the lipid bilayer of fungal cell membranes.[8] This disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[8] This mechanism is particularly effective against fungi, whose membranes contain ergosterol, a sterol that can be a target for disruption.[8] The lower efficacy against bacteria may be due to differences in their cell wall and membrane composition, such as the protective outer membrane of Gram-negative bacteria.

Below is a conceptual diagram illustrating the proposed mechanism of membrane disruption.

G Proposed Mechanism of Undecanone Antifungal Activity cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) Lipid1 Lipid Head Lipid2 Lipid Head Ions Ions & Metabolites label_disruption 2. Membrane Disruption & Increased Permeability Lipid3 Lipid Head Lipid4 Lipid Head Ergosterol1 Ergosterol Ergosterol2 Ergosterol Undecanone Undecanone Undecanone->Lipid2 1. Intercalation into Lipid Bilayer Ions->Lipid3 3. Leakage of Intracellular Components

Caption: Proposed mechanism of undecanone action on fungal cell membranes.

Potential Applications in Drug Development and Industry

The unique biological profile of undecanones opens several avenues for their application.

  • Agrochemicals: As an EPA-registered biopesticide, undecan-2-one serves as an environmentally friendlier alternative to synthetic pesticides for personal protection.[3][6] Further research could expand its use in integrated pest management programs for agriculture.

  • Food and Cosmetic Preservation: The high fungistatic activity of undecanones, particularly against common spoilage organisms like Aspergillus niger, makes them promising candidates for use as preservatives in food and cosmetic formulations.[2] Their "nature-identical" status could appeal to consumers seeking products with natural ingredients.

  • Topical Antifungal Agents: While systemic applications are unlikely due to their limited antibacterial spectrum, the potent antifungal properties suggest a potential for development as topical treatments for fungal skin infections. This would require formulation studies to enhance skin penetration and minimize irritation.

Quantitative Data Summary

The antimicrobial efficacy of undecanones has been evaluated against various microorganisms. The following table summarizes these findings.

CompoundTarget MicroorganismActivity LevelReference(s)
Undecan-2-one Aspergillus niger (mold)Strongest Effect[1][2]
Candida mycoderma (yeast)High Activity[2]
Bacillus subtilis (Gram+)Low Activity[2]
Escherichia coli (Gram-)Low Activity[2]
Undecan-3-one Aspergillus niger (mold)Strongest Effect[2][7]
Candida mycoderma (yeast)High Activity[2][7]
Bacillus subtilis (Gram+)Low Activity[2]
Escherichia coli (Gram-)Low Activity[2]
Undecan-4-one Aspergillus niger (mold)Strongest Effect[2]
Candida mycoderma (yeast)Moderate Activity
Bacillus subtilis (Gram+)Low Activity
Escherichia coli (Gram-)Low Activity

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized methods are crucial for evaluating the biological activity of undecanones. The choice of method depends on the specific research question; for instance, diffusion assays are excellent for initial screening, while impedimetric methods provide quantitative, real-time data on microbial growth.

Workflow for Assessing Antimicrobial Activity

The diagram below outlines a typical workflow for screening and quantifying the antimicrobial properties of a test compound like undecanone.

G prep 1. Compound Preparation (e.g., Undecanone solutions) screen 3. Primary Screening (Agar Disc Diffusion) prep->screen culture 2. Microbial Culture Prep (e.g., Aspergillus niger) culture->screen quant 4. Quantitative Analysis (Impedimetric Method) screen->quant If Active mic 5. MIC/MFC Determination (Broth Microdilution) screen->mic If Active analysis 6. Data Analysis (Zone of Inhibition, Growth Curves) quant->analysis mic->analysis report 7. Conclusion & Reporting analysis->report

Caption: Standard experimental workflow for antimicrobial assessment.

Detailed Protocol: Agar Disc Diffusion Assay

This method is a self-validating system for the initial screening of antimicrobial activity. The presence and size of a clear "zone of inhibition" around the disc directly indicate the compound's ability to prevent microbial growth.

Objective: To qualitatively assess the antifungal activity of undecan-2-one against Aspergillus niger.

Materials:

  • Undecan-2-one (sterile)

  • Aspergillus niger culture

  • Potato Dextrose Agar (PDA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Sterile solvent (e.g., DMSO or ethanol) for negative control

  • Positive control (e.g., a known antifungal agent)

  • Micropipettes

  • Sterile forceps

  • Incubator

Methodology:

  • Media Preparation: Prepare PDA plates according to the manufacturer's instructions and allow them to solidify in a sterile environment.

  • Inoculum Preparation: Prepare a spore suspension of A. niger in sterile saline solution, adjusting the concentration to approximately 10^6 spores/mL.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the A. niger spore suspension across the entire surface of the PDA plates to create a uniform lawn. Allow the plates to dry for 5-10 minutes.

  • Disc Preparation: Prepare serial dilutions of undecan-2-one in the chosen solvent. Aseptically apply a standard volume (e.g., 10 µL) of each dilution onto a sterile filter paper disc. Allow the solvent to evaporate completely.

  • Disc Application: Using sterile forceps, place the prepared discs (including a negative control disc with solvent only and a positive control disc) onto the surface of the inoculated PDA plates. Ensure discs are pressed gently to make full contact with the agar.

  • Incubation: Invert the plates and incubate at 25-28°C for 48-72 hours.

  • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disc where fungal growth is absent.

  • Interpretation: The diameter of the inhibition zone is proportional to the antifungal activity of the compound at that concentration. No zone around the negative control disc validates that the solvent has no antimicrobial effect.

Conclusion and Future Directions

Aliphatic undecanones, particularly undecan-2-one, have demonstrated significant biological activities that warrant further investigation and development. Their dual function as an insect repellent and a potent antifungal agent makes them versatile compounds with applications spanning from public health to industrial preservation.

Future research should focus on several key areas:

  • Elucidation of Molecular Targets: Identifying the specific receptors and pathways that undecanones modulate in insects and fungi will enable the rational design of more potent and selective derivatives.

  • Formulation Technology: For topical and preservative applications, developing advanced formulations (e.g., nanoemulsions, inclusion complexes) could enhance bioavailability, stability, and efficacy while minimizing potential irritation or odor.[9]

  • Synergistic Combinations: Investigating the combination of undecanones with other antimicrobial or insect-repelling agents could lead to synergistic effects, potentially reducing the required concentrations and mitigating the risk of resistance development.

  • Expanded Toxicological Studies: While generally considered safe, comprehensive toxicological profiles are necessary to support new applications, especially in food and personal care products.

References

Undecanophenone safety and handling in the lab

Author: BenchChem Technical Support Team. Date: January 2026

< An In-Depth Technical Guide to the Safe Laboratory Handling of Undecanophenone

Abstract

This compound (also known as Decyl Phenyl Ketone) is a long-chain aromatic ketone utilized in various research and development applications. While it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, prudent laboratory practice necessitates a comprehensive understanding of its properties and the implementation of robust safety protocols.[1] This guide provides an in-depth analysis of the safe handling, storage, and disposal of this compound, grounded in established safety principles and toxicological understanding. It is intended for researchers, scientists, and drug development professionals to foster a proactive safety culture and mitigate potential risks associated with its use.

Hazard Identification and Risk Assessment

While some safety data sheets (SDS) state that this compound is not considered hazardous under OSHA's 2012 standard, other sources indicate it may cause skin, eye, and respiratory irritation.[1][2] Given the conflicting information and the lack of extensive toxicological data, a cautious approach is warranted.[3][4] The primary risks are associated with direct contact and inhalation of the solid as a dust or its vapors if heated.

Physicochemical Properties and Associated Risks

Understanding the physical properties of a chemical is the first step in a robust risk assessment. These properties dictate its behavior under various laboratory conditions and inform the necessary control measures.

PropertyValueImplication for Safe Handling
Physical State White Solid[1]Low risk of vapor inhalation at room temperature, but dust can be generated during handling.
Melting Point 28 - 30 °C / 82.4 - 86 °F[1][2]Can melt at elevated ambient temperatures, changing handling requirements from a solid to a liquid.
Boiling Point 202-204°C @ 14mm Hg[2]Low volatility at standard temperature and pressure, but heating will increase vapor pressure and inhalation risk.
Flash Point Not available[1][3]Although not determined, as a combustible solid, it should be kept away from ignition sources.
Solubility Insoluble in water[1]Spills will not be diluted by water; appropriate absorbents are necessary.
Molecular Formula C17H26O[1]
Molecular Weight 246.39 g/mol [1]
Toxicological Profile: The Rationale for Caution

The absence of comprehensive LD50/LC50 data necessitates treating this compound with a degree of caution.[3] The primary health concerns are:

  • Eye Contact : May cause serious eye irritation.[2] Direct contact with the solid or its dust can lead to mechanical irritation.

  • Skin Contact : May cause skin irritation upon prolonged or repeated contact.[2]

  • Inhalation : Inhaling dust may cause respiratory tract irritation.[2] This is a primary concern when handling the powdered form.

  • Ingestion : While an unlikely route of exposure in a lab setting, ingestion may be harmful.[2]

The following diagram illustrates the essential risk assessment workflow that should be performed before any new experimental procedure involving this compound.

RiskAssessment cluster_procedure Pre-Procedural Risk Assessment cluster_controls Determine Control Measures start Identify Procedure: Handling this compound review_sds Review Safety Data Sheet (SDS) & Other Literature start->review_sds identify_hazards Identify Potential Hazards (Dust, Contact, Inhalation) review_sds->identify_hazards assess_exposure Assess Exposure Potential (Quantity, Duration, Temperature) identify_hazards->assess_exposure engineering Engineering Controls (Fume Hood, Ventilation) assess_exposure->engineering ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) admin Administrative Controls (SOPs, Training) implement Implement Controls admin->implement proceed Proceed with Experiment implement->proceed

Caption: Risk Assessment Workflow for this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood : All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[5]

  • General Laboratory Ventilation : Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors, especially if the material is heated.

  • Safety Stations : An eyewash station and safety shower must be readily accessible in any laboratory where this compound is handled.[3]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not arbitrary; it is dictated by the identified risks. The goal is to create a barrier between the researcher and the chemical.

PPE TypeSpecification & Rationale
Eye/Face Protection Chemical safety goggles are mandatory.[1][3] They provide a seal around the eyes, protecting against dust and potential splashes. Standard safety glasses are insufficient.
Skin Protection Lab Coat : A standard lab coat should be worn and kept fully buttoned. Gloves : Nitrile gloves are a suitable choice for incidental contact.[6] It is critical to inspect gloves before use and change them immediately if contamination is suspected. For prolonged contact or immersion, consult a glove manufacturer's chemical resistance chart.[7][8]
Respiratory Protection Not typically required under normal use conditions with proper engineering controls.[1] If a fume hood is not available for weighing, a NIOSH/MSHA-approved air-purifying respirator for dusts should be used.[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for preventing accidents and maintaining the chemical's integrity.

Prudent Handling Practices
  • Avoid contact with skin and eyes.[3]

  • Avoid breathing in dust.[3]

  • Use non-sparking tools when handling the material.

  • Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

  • Transport chemicals in appropriate, sealed secondary containers between the stockroom and the lab.[9]

Storage Requirements
  • Location : Store in a cool, dry, and well-ventilated area.[1][3]

  • Container : Keep the container tightly closed to prevent contamination.[1][3]

  • Incompatibilities : Segregate from strong oxidizing agents, as these are incompatible.[1][3] Store away from heat and sources of ignition.[9]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is the hallmark of a safe laboratory.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[10]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][11] Get medical aid if irritation develops or persists.[3]
Inhalation Remove from exposure to fresh air immediately.[3][11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[11] Seek medical attention.[3]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[11][13]
Spill Response Protocol

A minor spill of this compound can be managed by trained laboratory personnel.

Step-by-Step Spill Cleanup:

  • Alert Personnel : Notify others in the immediate area of the spill.[14]

  • Don PPE : Put on appropriate PPE, including safety goggles, gloves, and a lab coat.[15]

  • Contain Spill : Prevent the spread of the solid/dust.

  • Clean Up : Carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1][3] Avoid generating dust. Use non-combustible absorbent material (e.g., sand, vermiculite) for molten spills.[16]

  • Decontaminate : Wipe the spill area with soap and water.

  • Dispose : Dispose of the container and any contaminated cleaning materials as hazardous waste according to local regulations.

  • Report : Report the incident to the laboratory supervisor.[14]

The following decision tree outlines the appropriate response to a chemical incident.

EmergencyResponse incident Incident Occurs (Spill, Exposure, Fire) spill Is it a Spill? incident->spill Type? exposure Is it Personal Exposure? fire Is it a Fire? minor_spill Minor Spill? (<100g, Contained) spill->minor_spill skin_eye Skin/Eye Contact? exposure->skin_eye inhalation Inhalation? ingestion Ingestion? small_fire Small & Controllable? fire->small_fire major_spill Major Spill minor_spill->major_spill No cleanup Follow Spill Protocol minor_spill->cleanup Yes evacuate_spill Evacuate Area Call Emergency Services major_spill->evacuate_spill first_aid_contact Use Eyewash/Shower for 15 min skin_eye->first_aid_contact first_aid_inhale Move to Fresh Air inhalation->first_aid_inhale first_aid_ingest Do NOT Induce Vomiting ingestion->first_aid_ingest seek_medical Seek Medical Attention first_aid_contact->seek_medical first_aid_inhale->seek_medical first_aid_ingest->seek_medical large_fire Large Fire small_fire->large_fire No extinguish Use CO2 or Dry Chemical Extinguisher small_fire->extinguish Yes evacuate_fire Activate Alarm Evacuate Building large_fire->evacuate_fire

Caption: Emergency Response Decision Tree.

Fire-Fighting Measures
  • Extinguishing Media : Use foam, dry chemical, or carbon dioxide (CO2) extinguishers.[3]

  • Protective Equipment : In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

  • Combustion Products : Hazardous decomposition products include carbon monoxide and carbon dioxide.[1][3]

Waste Disposal

All chemical waste must be handled in accordance with institutional policies and local, state, and federal regulations.

  • Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4]

  • Containers : Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed container.

  • Procedure : Do not dispose of down the drain or with general laboratory trash. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

References

The Definitive Spectroscopic Guide to Undecanophenone: A Handbook for Advanced Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Structure, Understanding the Signature

In the realm of drug development and materials science, the precise characterization of molecular entities is not merely a procedural step but the very foundation of innovation and safety. Undecanophenone (1-phenylundecan-1-one), a long-chain aromatic ketone, serves as a quintessential model for understanding the interplay between aliphatic and aromatic moieties within a single molecule. Its relevance spans from being a building block in organic synthesis to a potential pharmacophore in medicinal chemistry.

This guide eschews a conventional, templated approach. Instead, it is structured to provide a holistic and practical understanding of this compound's spectroscopic signature. As seasoned researchers, we recognize that data is meaningless without context. Therefore, this document emphasizes the "why" behind the "what"—exploring the causal relationships that govern spectral outcomes and informing a rational, predictive approach to molecular characterization. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the logic of its interpretation and the methodology for its robust acquisition.

Molecular Identity: Structure and Physicochemical Properties

Before dissecting its spectral properties, it is crucial to establish the molecular architecture of this compound.

Diagram 1: Chemical Structure of this compound

Structure of 1-phenylundecan-1-one.

PropertyValueSource
Molecular Formula C₁₇H₂₆O[NIST]
Molecular Weight 246.39 g/mol [NIST]
IUPAC Name 1-phenylundecan-1-one[NIST]
Synonyms n-Undecanophenone, Phenyl decyl ketone[NIST]

Mass Spectrometry (MS): Unraveling the Molecular Framework through Fragmentation

Mass spectrometry provides two primary pieces of information: the molecular weight and structural details inferred from fragmentation patterns. For this compound, Electron Ionization (EI) is a robust technique that imparts sufficient energy to induce characteristic cleavages.

Interpreting the EI-MS Spectrum

The mass spectrum of this compound is characterized by a discernible molecular ion peak and two dominant fragmentation pathways typical of aromatic ketones: α-cleavage and McLafferty rearrangement.

m/z (charge/mass ratio)Proposed Fragment IonIdentitySignificance
246 [C₁₇H₂₆O]⁺˙Molecular Ion (M⁺˙) Confirms the molecular weight of the compound.
120 [C₈H₈O]⁺˙McLafferty Rearrangement Product A highly characteristic peak for ketones with a γ-hydrogen on the alkyl chain.
105 [C₇H₅O]⁺Benzoyl Cation Result of α-cleavage; a dominant peak confirming the benzoyl moiety.
77 [C₆H₅]⁺Phenyl Cation Result of the loss of CO from the benzoyl cation.

Diagram 2: Key Fragmentation Pathways of this compound

Fragmentation_Pathways M This compound Radical Cation (M⁺˙) m/z = 246 Alpha α-Cleavage M->Alpha McLafferty McLafferty Rearrangement M->McLafferty (γ-H transfer) Benzoyl Benzoyl Cation [C₆H₅CO]⁺ m/z = 105 Alpha->Benzoyl DecylRadical Decyl Radical [C₁₀H₂₁]• (Neutral Loss) Alpha->DecylRadical McLaffertyProduct Enol Radical Cation [C₈H₈O]⁺˙ m/z = 120 McLafferty->McLaffertyProduct Decene 1-Decene [C₁₀H₂₀] (Neutral Loss) McLafferty->Decene Phenyl Phenyl Cation [C₆H₅]⁺ m/z = 77 Benzoyl->Phenyl - CO CO Carbon Monoxide (Neutral Loss) Phenyl->CO

Major fragmentation routes for this compound under Electron Ionization.

Expert Insights: The high intensity of the benzoyl cation (m/z 105) is a testament to its resonance stabilization, making α-cleavage a highly favorable process.[1] The presence of the m/z 120 peak from the McLafferty rearrangement is equally diagnostic, confirming the presence of at least three carbons in the alkyl chain with an available γ-hydrogen.[2][3] The competition between these two pathways provides a reliable fingerprint for identifying long-chain alkyl aryl ketones.

Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent (e.g., dichloromethane or methanol). The choice of a volatile solvent is critical to ensure efficient sample introduction and prevent contamination of the ion source.

  • Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is ideal. GC provides separation from any potential impurities prior to analysis.

  • GC Parameters:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm) is suitable for this analyte.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C to ensure rapid volatilization.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min. This gradient ensures good peak shape and separation.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy for EI-MS, as it provides reproducible fragmentation patterns and is the basis for library matching.[4]

    • Mass Range: Scan from m/z 40 to 300. This range will capture all significant fragments as well as the molecular ion.

    • Source Temperature: 230 °C.

  • Data Analysis: Integrate the chromatogram to locate the this compound peak. Extract the corresponding mass spectrum and identify the molecular ion and key fragments as detailed in the interpretation section. Compare the obtained spectrum against a reference database like the NIST Mass Spectral Library for confirmation.[5]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an indispensable, rapid tool for confirming the presence of key functional groups by detecting their vibrational frequencies. For this compound, the most prominent features are the carbonyl stretch and the absorptions related to the aromatic and aliphatic C-H bonds.

Interpreting the IR Spectrum

The IR spectrum of this compound can be logically divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The diagnostic peaks are located in the former.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3060 C-H StretchAromatic (sp² C-H)Confirms the presence of the phenyl ring.[6]
2925 & 2855 C-H StretchAliphatic (sp³ C-H)Strong absorptions confirming the long alkyl chain.
~1685 C=O StretchAromatic KetoneThe key diagnostic peak. Its position below 1700 cm⁻¹ is characteristic of a carbonyl group conjugated with an aromatic ring.[7][8]
~1600 & ~1450 C=C StretchAromatic RingConfirms the benzene ring skeleton.

Expert Insights: The position of the carbonyl (C=O) stretch is particularly informative. A typical saturated ketone absorbs around 1715 cm⁻¹.[9] The shift to a lower wavenumber (~1685 cm⁻¹) in this compound is a direct consequence of resonance between the carbonyl group and the phenyl ring, which slightly weakens the C=O double bond character. This conjugation effect is a reliable indicator for distinguishing aromatic ketones from their aliphatic counterparts.

Experimental Protocol: Acquiring a Clean IR Spectrum
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount (a few milligrams) of pure this compound (which is solid at room temperature) directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method is preferred for its speed and minimal sample preparation.

  • Sample Preparation (Thin Film - if sample is melted):

    • Gently warm the sample to just above its melting point.

    • Place one drop of the molten liquid onto a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top and gently press to create a thin liquid film.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Background Scan: First, run a background scan with no sample present. This is a critical self-validating step to subtract the absorbance of atmospheric CO₂ and water vapor.

    • Sample Scan: Place the prepared sample in the beam path and acquire the spectrum.

    • Parameters: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for routine identification.

  • Data Analysis: Process the spectrum to label the wavenumbers of the major absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

¹H NMR: Proton Environments and Connectivity

The ¹H NMR spectrum of this compound is well-resolved, with distinct regions for the aromatic, alpha-methylene, bulk methylene, and terminal methyl protons. The data presented here is inferred from its close homolog, laurophenone, and adjusted for this compound.[8]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.95 Doublet of doublets2HH-orthoDeshielded by the anisotropic effect of the carbonyl group.
~7.50 Multiplet3HH-meta, H-paraTypical chemical shift for meta and para protons on a substituted benzene ring.
~2.95 Triplet2Hα-CH₂Deshielded by the adjacent electron-withdrawing carbonyl group. The triplet pattern arises from coupling to the β-CH₂ group.
~1.70 Quintet2Hβ-CH₂Slightly deshielded protons, adjacent to the α-CH₂ group.
~1.25 Broad singlet14H(CH₂)₇The bulk methylene protons of the long alkyl chain are in very similar chemical environments, leading to an overlapped, broad signal.
~0.88 Triplet3Hω-CH₃The terminal methyl group, least affected by the carbonyl group, appearing in the typical upfield aliphatic region.

Expert Insights: The chemical shift of the α-methylene protons (~2.95 ppm) is a key diagnostic signal. Its downfield position relative to the other aliphatic protons is a direct result of the inductive effect of the carbonyl oxygen. The integration values are crucial for confirming the length of the alkyl chain.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon is particularly diagnostic due to its extreme downfield shift. Data is predicted based on values for close homologs like decanophenone and laurophenone.[7]

Chemical Shift (δ, ppm)AssignmentRationale
~200.0 C=OThe carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization. Its position is characteristic of an aromatic ketone.[3]
~137.0 C-ipsoThe quaternary aromatic carbon directly attached to the carbonyl group.
~133.0 C-paraAromatic CH.
~128.5 C-metaAromatic CH.
~128.0 C-orthoAromatic CH.
~38.5 α-CH₂Deshielded by the adjacent carbonyl group.
~31.9 - 29.3 Bulk (CH₂)₇The central methylene carbons of the long alkyl chain, which have very similar chemical shifts.
~24.5 β-CH₂Carbon adjacent to the alpha-carbon.
~22.7 ω-1 CH₂The second to last carbon in the alkyl chain.
~14.1 ω-CH₃The terminal methyl carbon.

Expert Insights: The carbonyl resonance around 200 ppm is unambiguous evidence of a ketone or aldehyde. In this case, the absence of a proton signal between 9-10 ppm in the ¹H NMR spectrum definitively confirms the structure as a ketone. The cluster of signals between 29-32 ppm is characteristic of the repeating methylene units in a long alkyl chain.

Experimental Protocol: High-Resolution NMR Data Acquisition
  • Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice as it dissolves a wide range of organic compounds and its residual solvent peak is well-known.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as the internal reference, defining the 0 ppm point on the chemical shift scale. This is a critical step for ensuring data accuracy and comparability.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon, simplifying interpretation.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 512 or 1024) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of this compound through MS, IR, and NMR spectroscopy provides a self-validating web of evidence that confirms its molecular structure. Mass spectrometry establishes the molecular weight and key structural motifs like the benzoyl group. Infrared spectroscopy offers rapid confirmation of the conjugated carbonyl and other functional groups. Finally, ¹H and ¹³C NMR provide a detailed, atom-by-atom map of the entire molecular framework. This guide has demonstrated that a deep understanding of the principles behind each technique, coupled with robust experimental protocols, allows for the unambiguous and confident characterization of complex organic molecules, a cornerstone of advanced scientific research.

References

An In-depth Technical Guide to the Thermodynamic Properties of Undecanophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key thermodynamic properties of undecanophenone, a long-chain aromatic ketone. While experimental data for this compound is limited, this guide leverages data from analogous compounds and established theoretical principles to provide researchers, scientists, and drug development professionals with a thorough understanding of its thermodynamic behavior. We delve into the critical parameters of enthalpy of fusion, enthalpy of vaporization, and vapor pressure, detailing the experimental methodologies used for their determination. The causal relationships behind experimental choices are elucidated, and the practical implications of these properties in pharmaceutical sciences and material design are discussed. This guide is structured to offer both foundational knowledge and practical insights, ensuring scientific integrity through a reliance on established experimental protocols and theoretical frameworks.

Introduction: The Significance of Thermodynamic Properties in a Molecular Context

This compound (C₁₇H₂₆O), a molecule featuring a phenyl group attached to an eleven-carbon aliphatic chain terminating in a ketone, possesses a molecular structure that lends itself to a variety of applications, including as a building block in organic synthesis and potentially as an excipient in pharmaceutical formulations. The physical and chemical behavior of this compound in any application is fundamentally governed by its thermodynamic properties. For professionals in drug development, understanding these properties is not merely academic; it is a cornerstone of rational formulation design, stability assessment, and process optimization.[1]

The thermodynamic landscape of a molecule dictates its phase transitions, solubility, and volatility. For instance, the enthalpy of fusion governs the energy required to transition from a solid to a liquid state, a critical parameter in understanding melting behavior and predicting solubility.[2] The enthalpy of vaporization and vapor pressure are direct measures of a substance's volatility, influencing everything from drying processes during manufacturing to the shelf-life and storage conditions of a final product.[3] In the context of amorphous solid dispersions, a common strategy to enhance the bioavailability of poorly soluble drugs, the thermodynamic properties of both the active pharmaceutical ingredient (API) and the excipients are paramount in determining the stability of the amorphous state.[4][5]

This guide will explore the core thermodynamic properties of this compound, providing a robust framework for their experimental determination and practical application.

Enthalpy of Fusion: Unlocking the Energetics of Melting

The enthalpy of fusion (ΔHfus), also known as the latent heat of fusion, is the energy required to change a substance from a solid to a liquid state at constant pressure.[2] It is a direct measure of the strength of the intermolecular forces within the crystal lattice.

Experimental Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6] It is the primary method for determining the enthalpy of fusion of organic compounds.[7]

  • Sample Preparation: A small, accurately weighed sample of the substance (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium, which has a well-defined melting point and enthalpy of fusion.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 5-10 °C/min), under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[8]

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.

  • Data Analysis: The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus) in Joules per gram (J/g). This value is then converted to molar enthalpy of fusion (kJ/mol) using the molar mass of the compound. The onset temperature of the peak is taken as the melting point (Tm).[9]

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh Sample (1-5 mg) seal Seal in Pan weigh->seal load Load Sample & Reference seal->load program Set Thermal Program (e.g., 10°C/min) load->program run Run DSC program->run thermogram Generate Thermogram run->thermogram integrate Integrate Melting Peak thermogram->integrate calculate Calculate ΔH_fus & T_m integrate->calculate result Final Thermodynamic Data calculate->result

Caption: Workflow for determining enthalpy of fusion using DSC.

Quantitative Data for an Analogous Compound: n-Octadecanophenone

Due to a lack of direct experimental data for this compound, we present data for n-octadecanophenone (C₂₆H₄₄O), a structurally similar long-chain arylaliphatic ketone. A study by Martins et al. (2022) provides experimentally determined values for its fusion thermochemistry.[10]

Thermodynamic ParameterValueMethodReference
Melting Temperature (Tm)337.6 KDSC[10]
Enthalpy of Fusion (ΔHfus at Tm)71.3 ± 1.5 kJ·mol⁻¹DSC[10]
Enthalpy of Fusion (ΔHfus at 298.15 K)68.3 ± 2.5 kJ·mol⁻¹Calculated from DSC data[10]
Enthalpy of Fusion (ΔHfus at 298.15 K)69.6 ± 1.9 kJ·mol⁻¹Solution Calorimetry[10]

The agreement between the DSC-derived value and the value obtained from solution calorimetry provides a high degree of confidence in the data.[10] It is reasonable to infer that this compound would exhibit a significant enthalpy of fusion, indicative of a well-ordered crystalline structure.

Vapor Pressure and Enthalpy of Vaporization: Gauging Volatility

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[11] The enthalpy of vaporization (ΔHvap) is the amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas.[3] These two properties are intrinsically linked through the Clausius-Clapeyron equation and are crucial for understanding a compound's volatility.

Experimental Determination of Vapor Pressure

For low-volatility compounds like this compound, specialized techniques are required to measure their low vapor pressures accurately. The Knudsen effusion method is a well-established technique for this purpose.[12][13]

  • Sample Loading: A small amount of the sample is placed in a Knudsen cell, a small container with a precisely machined small orifice of known area.

  • High Vacuum Environment: The cell is placed inside a high-vacuum chamber.

  • Isothermal Measurement: The cell is heated to a constant, known temperature.

  • Mass Loss Measurement: The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured over time using a highly sensitive microbalance.[14]

  • Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation:

    P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)

    where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.[12]

Diagram: Knudsen Effusion Method Workflow

Knudsen_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation load_sample Load Sample into Knudsen Cell measure_orifice Measure Orifice Area (A) load_sample->measure_orifice place_in_vacuum Place Cell in High Vacuum measure_orifice->place_in_vacuum heat_isothermally Heat to Temperature (T) place_in_vacuum->heat_isothermally monitor_mass Monitor Mass Loss (dm/dt) heat_isothermally->monitor_mass knudsen_eq Apply Knudsen Equation monitor_mass->knudsen_eq calc_vp Calculate Vapor Pressure (P) knudsen_eq->calc_vp result Vapor Pressure Data calc_vp->result

Caption: Workflow for determining vapor pressure using the Knudsen effusion method.

Enthalpy of Vaporization from Vapor Pressure Data

By measuring the vapor pressure at several different temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation in its integrated form:

ln(P) = - (ΔHvap / R) * (1/T) + C

A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHvap/R.[15]

Calculated Thermodynamic Data for this compound
Thermodynamic ParameterCalculated ValueUnitSource
Enthalpy of Vaporization (ΔHvap°)62.46kJ/mol[16]
Enthalpy of Fusion (ΔHfus°)35.43kJ/mol[16]
Enthalpy of Formation (Gas, ΔfH°gas)-270.26kJ/mol[16]
Standard Gibbs Free Energy of Formation (ΔfG°)75.75kJ/mol[16]

These calculated values suggest that this compound is a relatively low-volatility compound with a significant energy barrier to both melting and vaporization, consistent with its molecular structure.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[17] It is essential for determining the thermal stability and decomposition profile of a compound.

Experimental Protocol: Thermogravimetric Analysis
  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).[18]

  • Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The desired atmosphere (e.g., inert nitrogen or reactive air) is established at a controlled flow rate.[18]

  • Temperature Program: The sample is subjected to a controlled heating program, typically a linear ramp (e.g., 10-20 °C/min), over a wide temperature range.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition indicates the limit of the material's thermal stability. The shape of the curve can provide insights into the decomposition mechanism.[19]

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_setup Setup cluster_analysis TGA Analysis cluster_results Results weigh_sample Weigh Sample (5-10 mg) place_in_pan Place in TGA Pan weigh_sample->place_in_pan load_pan Load Pan into Furnace place_in_pan->load_pan set_atmosphere Set Atmosphere (N2 or Air) load_pan->set_atmosphere program_heat Program Heating Ramp set_atmosphere->program_heat run_tga Run TGA program_heat->run_tga generate_curve Generate TGA Curve run_tga->generate_curve determine_onset Determine Decomposition Onset generate_curve->determine_onset analyze_profile Analyze Decomposition Profile determine_onset->analyze_profile stability_data Thermal Stability Data analyze_profile->stability_data

Caption: Workflow for assessing thermal stability using TGA.

Conclusion: A Thermodynamic Portrait of this compound

This technical guide has provided a detailed exploration of the key thermodynamic properties of this compound. While direct experimental data remains a subject for future research, the principles and methodologies outlined herein provide a robust framework for its characterization. The enthalpy of fusion, determinable by DSC, offers insight into the energetics of its crystal lattice. The vapor pressure and enthalpy of vaporization, measurable by techniques such as Knudsen effusion, quantify its volatility. Finally, TGA provides a clear picture of its thermal stability. For researchers in pharmaceutical development and materials science, a thorough understanding of these properties is indispensable for predicting the behavior, stability, and processability of this compound and related compounds. The application of these experimental techniques, grounded in sound thermodynamic principles, is essential for advancing the rational design of new materials and drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Undecanophenone from Undecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Undecanophenone, an aromatic ketone, is a valuable intermediate in the synthesis of various organic molecules, finding applications in pharmaceuticals, fragrances, and material science. Its long alkyl chain and aromatic moiety impart unique physicochemical properties that are desirable in these fields. The synthesis of this compound from undecanoic acid, a readily available fatty acid, represents a fundamental and important transformation in organic chemistry. This guide provides detailed protocols and scientific rationale for two distinct and reliable methods for this synthesis, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

This document is structured to provide not only step-by-step instructions but also a deep understanding of the underlying chemical principles. By explaining the "why" behind each step, we aim to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific applications.

Method 1: Friedel-Crafts Acylation via Undecanoyl Chloride

This classic and robust two-step method first involves the activation of undecanoic acid by converting it to the more reactive undecanoyl chloride. The subsequent Friedel-Crafts acylation of an aromatic ring, such as benzene, with the acyl chloride yields the desired this compound.

Part A: Synthesis of Undecanoyl Chloride from Undecanoic Acid
Mechanism & Rationale

The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. Carboxylic acids are generally not electrophilic enough to directly acylate an aromatic ring. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the hydroxyl oxygen of undecanoic acid attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is then eliminated and subsequently attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the undecanoyl chloride, sulfur dioxide, and hydrogen chloride gas.[1] The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion, making this a highly efficient process.

Experimental Workflow: Undecanoyl Chloride Synthesis

G cluster_0 Step 1: Reagent Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation A Undecanoic Acid C Round-bottom flask under inert atmosphere A->C B Thionyl Chloride (excess) B->C D Heat mixture to reflux C->D E Monitor reaction (evolution of gas ceases) D->E F Remove excess thionyl chloride via distillation E->F G Purify by vacuum distillation F->G H Undecanoyl Chloride (product) G->H

Caption: Workflow for Undecanoyl Chloride Synthesis.

Protocol: Synthesis of Undecanoyl Chloride

Materials:

  • Undecanoic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with reflux condenser and gas trap

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts, e.g., with a sodium hydroxide solution).

  • To the flask, add undecanoic acid (1 equivalent).

  • Carefully add an excess of thionyl chloride (e.g., 2-3 equivalents) to the flask. The reaction can be exothermic.

  • Heat the mixture to a gentle reflux for 1-2 hours. The completion of the reaction is indicated by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.

  • The crude undecanoyl chloride can then be purified by vacuum distillation.[1]

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Part B: Friedel-Crafts Acylation of Benzene with Undecanoyl Chloride
Mechanism & Rationale

Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that allows for the installation of an acyl group onto an aromatic ring.[2][3] A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to generate a highly electrophilic acylium ion from the undecanoyl chloride. The Lewis acid coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon more electrophilic. This complex can then dissociate to form a resonance-stabilized acylium ion.[3][4] The π-electrons of the benzene ring then attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4] Finally, a weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding this compound.[5][6] A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further electrophilic substitution, which prevents polyacylation.[3]

Mechanism: Friedel-Crafts Acylation

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Undecanoyl_Chloride R-CO-Cl Acylium_Ion_Complex [R-C=O]⁺ AlCl₄⁻ Undecanoyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex + Benzene Benzene Benzene Ring This compound This compound Sigma_Complex->this compound - H⁺ HCl HCl Sigma_Complex->HCl AlCl3_regen AlCl₃ (regenerated) Sigma_Complex->AlCl3_regen

Caption: Mechanism of Friedel-Crafts Acylation.

Protocol: Friedel-Crafts Acylation

Materials:

  • Undecanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry benzene (or another suitable aromatic solvent)

  • Ice bath

  • Dilute hydrochloric acid (HCl)

  • Standard laboratory glassware for reaction and work-up

Procedure:

  • In a fume hood, set up a flame-dried round-bottom flask with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add dry benzene and anhydrous aluminum chloride (1.1 equivalents). Cool the mixture in an ice bath.

  • Add undecanoyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred suspension. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, or until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by pouring the mixture onto crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.

  • Separate the organic layer, and wash it with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure, and purify the crude this compound by vacuum distillation or recrystallization.

Safety Precautions: Benzene is a known carcinogen and should be handled with extreme care in a fume hood. Aluminum chloride is a water-reactive and corrosive solid. The reaction quench is exothermic and will produce HCl gas.

Parameter Undecanoyl Chloride Synthesis Friedel-Crafts Acylation
Key Reagents Undecanoic acid, Thionyl chlorideUndecanoyl chloride, Benzene, AlCl₃
Stoichiometry Thionyl chloride in excessAlCl₃ (1.1 eq.), Benzene (solvent/reagent)
Temperature Reflux0 °C to Room Temperature
Reaction Time 1-2 hours2-12 hours
Typical Yield >90%70-90%

Method 2: Direct Synthesis from Undecanoic Acid using an Organolithium Reagent

This method offers a more direct route to this compound by reacting undecanoic acid with an appropriate organometallic reagent. While Grignard reagents are generally unsuitable for this direct conversion due to their basicity, organolithium reagents can be successfully employed.[7]

Mechanism & Rationale

The direct reaction of carboxylic acids with organometallic reagents to form ketones is a nuanced process. Grignard reagents, being strong bases, will simply deprotonate the carboxylic acid to form a carboxylate salt.[7] This carboxylate is generally unreactive towards further nucleophilic attack by the Grignard reagent.[7]

Organolithium reagents, however, are significantly more powerful nucleophiles and bases.[8][9] The reaction with undecanoic acid proceeds in two stages. First, one equivalent of the organolithium reagent (e.g., phenyllithium) acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. A second equivalent of the organolithium reagent then acts as a nucleophile, attacking the carbonyl carbon of the carboxylate to form a stable tetrahedral dianion intermediate.[7][10] This dianion is stable and does not collapse until an acidic workup is performed.[7][10] During the acidic workup, the dianion is protonated to form a geminal diol (a hydrate), which is unstable and readily eliminates a molecule of water to yield the final ketone product, this compound.[7][9]

Reaction Pathway: Organolithium Synthesis of Ketones

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup & Product Formation A Undecanoic Acid C Lithium Undecanoate A->C + PhLi B Phenyllithium (1 eq.) E Tetrahedral Dianion Intermediate C->E + PhLi D Phenyllithium (1 eq.) G Geminal Diol (unstable) E->G + H₃O⁺ F Acidic Workup (H₃O⁺) H This compound G->H - H₂O

Caption: Organolithium Synthesis of this compound.

Protocol: Direct Synthesis with Phenyllithium

Materials:

  • Undecanoic acid

  • Phenyllithium solution (in a suitable solvent like cyclohexane/ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Dilute hydrochloric acid (HCl)

  • Standard laboratory glassware for reaction under inert atmosphere and work-up

Procedure:

  • In a fume hood, set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve undecanoic acid (1 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the phenyllithium solution (at least 2.2 equivalents) dropwise via the dropping funnel to the stirred solution of undecanoic acid. Maintain the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and add more water and diethyl ether if necessary to dissolve all solids.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

Safety Precautions: Organolithium reagents are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water. All manipulations must be carried out under a dry, inert atmosphere. Use proper syringe and cannula techniques for transferring the reagent. Always wear fire-resistant gloves and a lab coat.

Parameter Direct Synthesis with Phenyllithium
Key Reagents Undecanoic acid, Phenyllithium
Stoichiometry Phenyllithium (≥ 2 equivalents)
Temperature -78 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 60-80%

Conclusion

The synthesis of this compound from undecanoic acid can be effectively achieved through two primary methodologies. The Friedel-Crafts acylation route is a classic, high-yielding method that is well-established and reliable, although it requires an additional step to prepare the acyl chloride intermediate. The direct synthesis using an organolithium reagent provides a more streamlined approach, proceeding in a single pot from the carboxylic acid. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and tolerance for multi-step procedures. Both protocols, when executed with care and adherence to safety precautions, provide efficient pathways to this valuable ketone intermediate.

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis of 2-Undecanone

Abstract

This technical guide provides detailed protocols and theoretical background for the laboratory-scale synthesis of 2-undecanone (also known as methyl nonyl ketone), a versatile organic compound with applications in the fragrance, flavor, and pest control industries, as well as a valuable intermediate in organic synthesis.[1][2][3] Two robust and distinct synthetic methodologies are presented: the selective oxidation of 2-undecanol and the catalytic ketonic decarboxylation of carboxylic acids. This document is intended for researchers, chemists, and drug development professionals, offering a blend of practical, step-by-step instructions and an in-depth explanation of the underlying chemical principles to ensure experimental success and reproducibility.

Introduction to 2-Undecanone

2-Undecanone (C₁₁H₂₂O) is a saturated methyl ketone that exists as a colorless to pale yellow oily liquid with a characteristic floral and fruity odor.[1][4] It is a naturally occurring compound found in various plants, including wild tomatoes, cloves, and ginger.[5][6] Beyond its use as a fragrance and flavoring agent, 2-undecanone is recognized as an effective insect and animal repellent.[3][5][6] In the context of chemical synthesis, its carbonyl functionality and adjacent alpha-hydrogens make it a useful building block for constructing more complex molecules.[2][7]

Physicochemical Properties

A summary of the key physicochemical properties of 2-undecanone is provided in the table below for quick reference.

PropertyValueReference(s)
CAS Number 112-12-9[4][8]
Molecular Formula C₁₁H₂₂O[4]
Molar Mass 170.29 g/mol [6][8]
Appearance Colorless to slightly yellow, oily liquid[1][4]
Melting Point 11-13 °C[4]
Boiling Point 231-232 °C[2][4]
Density 0.825 - 0.83 g/cm³ at 20-25 °C[4]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, and acetone.[4][9][10]
Flash Point 88 - 89 °C (closed cup)[4]

Synthetic Strategies: An Overview

The synthesis of 2-undecanone in a laboratory setting can be approached through several pathways. This guide focuses on two common and reliable methods that exemplify different strategic approaches to ketone synthesis:

  • Oxidation of a Secondary Alcohol: This is a classic and highly efficient transformation that converts the hydroxyl group of 2-undecanol directly into the carbonyl group of 2-undecanone.

  • Ketonic Decarboxylation of Carboxylic Acids: This method involves the coupling of two carboxylic acids (decanoic acid and acetic acid) over a heterogeneous catalyst at elevated temperatures to form the target ketone.[11][12]

Each method carries distinct advantages regarding starting material availability, reaction conditions, and scalability, which will be discussed in their respective sections.

Method 1: Selective Oxidation of 2-Undecanol

This approach is arguably the most direct route to 2-undecanone, starting from its corresponding secondary alcohol, 2-undecanol. The key to this synthesis is the choice of an oxidizing agent that is selective for secondary alcohols and minimizes over-oxidation or side reactions. Modern catalytic systems, such as those based on nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are preferred for their high efficiency and mild reaction conditions.

Principle and Rationale

The protocol described here utilizes a catalytic system involving a stable nitroxyl radical (a TEMPO derivative) and a stoichiometric oxidant like sodium bromite (NaBrO₂). The catalytic cycle involves the oxidation of the alcohol by the oxoammonium ion, which is the active form of the catalyst. The reduced catalyst is then re-oxidized by the stoichiometric oxidant, allowing the use of a small, sub-stoichiometric amount of the expensive and complex radical catalyst. This method is highly selective for primary and secondary alcohols and avoids the use of heavy metals like chromium.

Experimental Protocol

This protocol is adapted from a general procedure for the oxidation of alcohols using a TEMPO-derived catalyst.[8]

Materials:

  • 2-Undecanol

  • 4-Benzoxy-TEMPO (or similar TEMPO derivative)

  • Sodium bromite (NaBrO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-undecanol (1 equivalent) in dichloromethane.

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium bicarbonate (approx. 1.5 equivalents).

  • Catalyst Addition: To the stirred solution of 2-undecanol, add a catalytic amount of 4-Benzoxy-TEMPO (approx. 0.01 equivalents).

  • Initiation of Oxidation: Add the aqueous sodium bicarbonate solution to the reaction flask. Cool the biphasic mixture in an ice bath to 0 °C.

  • Addition of Oxidant: Slowly add an aqueous solution of sodium bromite (approx. 1.2 equivalents) dropwise to the vigorously stirred reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at ambient temperature for 2 hours.[8] Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant. Stir for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-undecanone.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure 2-undecanone.

Data Summary
Reactant/ReagentMolar RatioPurpose
2-Undecanol1.0Substrate
4-Benzoxy-TEMPO~0.01Catalyst
Sodium Bromite (NaBrO₂)~1.2Stoichiometric Oxidant
Sodium Bicarbonate~1.5Base
Dichloromethane-Solvent
Reaction Time 2 hours[8]
Temperature 0 °C to Ambient
Expected Yield >95%[8]

Visualization of Workflow and Mechanism

G cluster_workflow Experimental Workflow: Oxidation start Dissolve 2-Undecanol in DCM add_cat Add Catalyst (TEMPO derivative) start->add_cat add_base Add aq. NaHCO3 & Cool to 0°C add_cat->add_base add_oxidant Add aq. NaBrO2 (dropwise) add_base->add_oxidant react Stir at RT for 2h add_oxidant->react quench Quench with Na2S2O3 react->quench workup Aqueous Work-up & Extraction quench->workup purify Purification (Distillation) workup->purify product Pure 2-Undecanone purify->product

Caption: High-level workflow for the synthesis of 2-undecanone via catalytic oxidation.

Method 2: Catalytic Ketonic Decarboxylation

This method builds the ketone from smaller carboxylic acid precursors. Specifically, 2-undecanone is formed from the reaction of decanoic acid and acetic acid.[11] This reaction, known as ketonization or ketonic decarboxylation, is typically performed at high temperatures over a solid metal oxide catalyst.[4][13] It represents an interesting alternative, especially when carboxylic acids are more readily available or cost-effective than the corresponding alcohol.

Principle and Rationale

Ketonic decarboxylation involves the conversion of two carboxylic acid molecules into a ketone, with the elimination of one molecule of carbon dioxide and one molecule of water.[13] When two different acids are used (cross-ketonization), a statistical mixture of three different ketones can be formed. To favor the desired cross-product (2-undecanone), one of the acids (acetic acid) is typically used in excess. The reaction is believed to proceed via the formation of carboxylate species on the surface of the metal oxide catalyst, followed by nucleophilic attack and subsequent decarboxylation. Catalysts like thorium oxide (ThO₂) have been historically used, but newer, more environmentally benign mixed metal oxides (e.g., Fe-Ce-Al oxides) have shown high efficacy.[4][11][14]

Experimental Protocol

This protocol is a conceptual laboratory-scale batch adaptation based on principles described for high-temperature catalytic ketonization.[14][15]

Materials:

  • Decanoic acid

  • Glacial acetic acid (in large excess)

  • Metal oxide catalyst (e.g., Manganese(II) oxide on alumina, or a prepared Fe/Ce/Al oxide catalyst)[14][15]

  • High-temperature, inert reaction vessel (e.g., a fixed-bed flow reactor or a specialized batch reactor capable of reaching 400-450 °C)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: Pack the reaction vessel with the metal oxide catalyst. If using a flow reactor, create a packed bed.

  • System Purge: Heat the reactor to the target temperature (e.g., 400 °C) under a steady flow of inert gas to dry the catalyst and remove air.

  • Reactant Feed: In a batch setup, charge the pre-heated reactor with decanoic acid and a significant molar excess of acetic acid. In a flow setup, pump a mixture of the two acids over the heated catalyst bed at a defined weight hourly space velocity (WHSV).

  • Reaction: Maintain the reaction at 400-450 °C for several hours or until conversion is maximized (monitor via GC analysis of aliquots).[11] The reaction produces water and CO₂, which should be allowed to vent through a condenser and bubbler.

  • Product Collection: After cooling, the crude product mixture is collected. In a batch reactor, this involves filtration to remove the catalyst. In a flow reactor, the product is collected from the output stream after condensation.

  • Work-up: The crude product will contain unreacted acids and the desired ketone. Neutralize the excess acetic and decanoic acid with an aqueous base (e.g., NaHCO₃ or NaOH solution), followed by extraction with an organic solvent (e.g., diethyl ether).

  • Purification: Wash, dry, and concentrate the organic extract. Purify the resulting crude oil by fractional vacuum distillation to separate 2-undecanone from any symmetric ketone byproducts (acetone and 10-nonadecanone).

Data Summary
Reactant/ReagentMolar RatioPurpose
Decanoic Acid1.0Substrate
Acetic Acid>10Substrate & to favor cross-product
Metal Oxide CatalystCatalyticCatalyst
Reaction Time Variable (process dependent)
Temperature 400 - 450 °C[11]
Expected Yield 70-90% (process dependent)[14]

Visualization of Workflow and Mechanism

G cluster_mechanism Proposed Ketonization Mechanism RCOOH R-COOH Adsorbs on Catalyst Surface carboxylate Formation of Surface Carboxylates (RCOO-M, R'COO-M) RCOOH->carboxylate RprimeCOOH R'-COOH Adsorbs on Catalyst Surface RprimeCOOH->carboxylate attack Nucleophilic Attack of α-carbon carboxylate->attack intermediate β-Keto Acid Intermediate (or equivalent surface species) attack->intermediate decarboxylation Decarboxylation (-CO2) & Dehydration (-H2O) intermediate->decarboxylation ketone Ketone (R-CO-R') Desorbs decarboxylation->ketone

Caption: A simplified mechanism for heterogeneous catalytic ketonization.

Purification and Characterization

Independent of the synthetic route, the final product requires purification and rigorous characterization to confirm its identity and purity.

  • Purification: Fractional vacuum distillation is the most effective method for purifying 2-undecanone, given its relatively high boiling point (231-232 °C at atmospheric pressure).[4] This separates it from lower-boiling solvents and higher-boiling byproducts.

  • Characterization: The identity and purity of the synthesized 2-undecanone should be confirmed using standard analytical techniques:

    • ¹H NMR: The spectrum should show characteristic peaks for the methyl group adjacent to the carbonyl (a singlet at ~2.1 ppm), a triplet for the terminal methyl group (~0.9 ppm), and multiplets for the methylene groups.[16]

    • ¹³C NMR: A peak corresponding to the carbonyl carbon should be observed around 209 ppm.

    • IR Spectroscopy: A strong absorption band characteristic of a ketone C=O stretch should be present around 1715-1720 cm⁻¹.

    • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 170, along with characteristic fragmentation patterns.[17]

Safety and Handling

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

  • 2-Undecanone: Combustible liquid. Avoid exposure to heat, sparks, or open flames.[18] It may cause skin irritation upon prolonged contact.[20]

  • Reagents:

    • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle with care.

    • Sodium Bromite: A strong oxidizing agent.

    • Decanoic and Acetic Acids: Corrosive. Avoid skin and eye contact.

    • High Temperatures: The ketonization reaction requires extreme heat, and appropriate shielding and temperature controls must be in place.

Dispose of all chemical waste in accordance with local, state, and federal regulations.[20]

Conclusion

This guide has detailed two effective and distinct methods for the laboratory-scale synthesis of 2-undecanone. The oxidation of 2-undecanol offers a high-yield, direct route under mild conditions, making it ideal for many research settings. The catalytic ketonic decarboxylation of carboxylic acids provides an alternative pathway that is well-suited for situations where the acid precursors are more accessible, though it requires more specialized high-temperature equipment. By understanding the principles and following the detailed protocols herein, researchers can confidently and safely produce high-purity 2-undecanone for their scientific endeavors.

References

Application Note: Quantitative Analysis of Undecanophenone using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and robust method for the quantitative analysis of Undecanophenone using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed for researchers, scientists, and drug development professionals requiring an accurate and precise method for the determination of this compound in various sample matrices. All procedures are established in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction

This compound, also known as 1-phenyl-1-undecanone, is a chemical compound with the molecular formula C17H26O.[6] Its accurate quantification is crucial in various fields, including pharmaceutical development, quality control of raw materials, and analysis of cosmetic and fragrance formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility, making it an ideal choice for the quantitative analysis of such compounds.[7] This document provides a comprehensive guide to a validated HPLC method, explaining the rationale behind the chosen parameters to ensure reliable and consistent results.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
CAS Number 4433-30-1Cheméo[6]
Molecular Formula C17H26OCheméo[6]
Molecular Weight 246.39 g/mol Cheméo[6]
LogP (Octanol/Water) 5.400Cheméo[6]
Water Solubility Very low (log10WS = -5.90)Cheméo[6]

The high LogP value and low water solubility indicate that this compound is a non-polar, hydrophobic compound. This characteristic is the primary determinant for selecting a reverse-phase HPLC method, where a non-polar stationary phase is paired with a more polar mobile phase.

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard: Purity ≥ 98%

  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol (MeOH): HPLC grade or higher

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA): HPLC grade (optional, for pH adjustment and peak shape improvement)

  • 0.45 µm Syringe Filters: For sample and standard filtration

Causality: The use of high-purity, HPLC-grade solvents and reagents is critical to minimize baseline noise and prevent the introduction of interfering peaks.[8] Filtering all solutions prior to injection protects the HPLC column and system from particulate matter, prolonging their lifespan and ensuring consistent performance.[8]

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C8 column can also be considered.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v). The exact ratio should be optimized for the specific column and system to achieve a desirable retention time (typically between 3 and 10 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm (this compound exhibits a UV maximum around this wavelength).

  • Run Time: 10 minutes

Causality: A C18 column is selected due to its non-polar stationary phase, which provides strong retention for the hydrophobic this compound.[9] Acetonitrile is a common organic modifier in reverse-phase HPLC, and its mixture with water allows for the fine-tuning of the mobile phase's eluting strength.[10][11] Maintaining a constant column temperature is crucial for reproducible retention times.[11]

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 10, 25, 50, 100, and 150 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix. The goal is to extract this compound into a solvent compatible with the mobile phase and remove any interfering substances. A generic example is provided below:

  • Accurately weigh a known amount of the sample.

  • Extract the sample with a suitable organic solvent (e.g., Methanol or Acetonitrile) using techniques such as sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][3][12]

Specificity

Specificity was evaluated by analyzing a blank (matrix without analyte) and a placebo (matrix with all components except the analyte). The chromatograms were examined for any interfering peaks at the retention time of this compound. The method is considered specific if no significant interference is observed.

Linearity

Linearity was assessed by injecting the working standard solutions in triplicate. A calibration curve was constructed by plotting the mean peak area against the corresponding concentration.

ParameterResultAcceptance Criteria
Concentration Range 10 - 150 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.999[13][14]
Y-intercept < 2% of the response at 100% concentration≤ 2% of the target concentration response[13]
Accuracy

Accuracy was determined by a recovery study. A known amount of this compound was spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The samples were prepared and analyzed in triplicate.

Spike LevelMean Recovery (%)Acceptance Criteria (%)
Low (80%) 99.5%98.0 - 102.0[12]
Medium (100%) 101.2%98.0 - 102.0[12]
High (120%) 99.8%98.0 - 102.0[12]
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

Precision Level% RSD of Peak AreaAcceptance Criteria (% RSD)
Repeatability < 1.0%≤ 2.0%[12][14]
Intermediate Precision < 1.5%≤ 2.0%[12][14]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[12]

ParameterResult
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL

System Suitability

Before each analytical run, a system suitability test must be performed by injecting a standard solution five times. The results must meet the following criteria to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (ACN:Water) SystemSuitability System Suitability Test MobilePhase->SystemSuitability Standards Standard Preparation (Stock & Working) Standards->SystemSuitability Calibration Calibration Curve Generation Standards->Calibration Samples Sample Preparation (Extraction & Filtration) SampleAnalysis Sample Analysis Samples->SampleAnalysis SystemSuitability->Calibration If Pass Calibration->SampleAnalysis Integration Peak Integration SampleAnalysis->Integration Quantification Quantification Integration->Quantification Report Final Report Generation Quantification->Report

Caption: HPLC workflow for this compound analysis.

Conclusion

The HPLC method described in this application note is specific, linear, accurate, and precise for the quantitative analysis of this compound. The validation results demonstrate that the method is suitable for its intended purpose and can be reliably used in a quality control or research environment. Adherence to the outlined system suitability criteria will ensure the continued performance of the chromatographic system.

References

Application Note: 1H and 13C NMR Spectral Analysis of Undecanophenone

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For professionals in pharmaceutical research, drug development, and materials science, a comprehensive understanding of NMR spectral interpretation is fundamental to verifying molecular identity, elucidating structural features, and ensuring sample purity. This application note provides a detailed guide to the acquisition and analysis of ¹H and ¹³C NMR spectra for Undecanophenone, a long-chain aliphatic-aromatic ketone. The principles and protocols outlined herein serve as a practical reference for the structural characterization of similar molecules.

This compound (C₁₇H₂₆O) presents a valuable case study due to its combination of a phenyl ring and a long aliphatic chain, which gives rise to distinct and predictable signals in both proton and carbon NMR spectra. Understanding the spectral features of this molecule reinforces core NMR concepts such as chemical shift, spin-spin coupling, and the influence of electronic effects from functional groups.

Scientific Principles

The foundational principle of NMR spectroscopy lies in the quantum mechanical property of nuclear spin. Atomic nuclei with an odd number of protons or neutrons possess a nuclear spin, which generates a magnetic moment. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy states. The energy difference between these states is directly proportional to the strength of the external magnetic field.

By applying a radiofrequency (RF) pulse, it is possible to excite the nuclei from the lower to the higher energy state. The specific frequency required for this transition is known as the resonance frequency. After the RF pulse, the nuclei relax back to their lower energy state, emitting a signal that is detected and converted into an NMR spectrum via a Fourier transform.

The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. This variation in resonance frequency, known as the chemical shift (δ) , is the cornerstone of NMR's structural elucidative power.[1][2] Electron-withdrawing groups, for instance, decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing it to resonate at a higher frequency (downfield). Conversely, electron-donating groups increase shielding, shifting the resonance to a lower frequency (upfield).

In ¹H NMR, an additional layer of structural information is provided by spin-spin coupling . The magnetic field of a proton can influence the magnetic field experienced by neighboring protons, leading to the splitting of NMR signals into multiplets. The multiplicity of a signal (e.g., singlet, doublet, triplet) is dictated by the number of adjacent protons, following the n+1 rule in simple cases.[1]

¹³C NMR, while less sensitive due to the low natural abundance of the ¹³C isotope (~1.1%), offers a direct view of the carbon skeleton of a molecule.[3][4] Spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.[5] The chemical shift range for ¹³C is much wider than for ¹H, providing excellent resolution of individual carbon signals.[6]

Experimental Protocol

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol provides a robust methodology for the analysis of this compound.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity to avoid interfering signals from contaminants.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common and effective choice for non-polar to moderately polar organic compounds like this compound. The deuterium nucleus is used by the spectrometer for field-frequency locking.[7]

  • Concentration:

    • For ¹H NMR , dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.[7]

    • For ¹³C NMR , a higher concentration is required due to the lower sensitivity of the ¹³C nucleus. Dissolve 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃.[7] It's important to note that highly concentrated samples may lead to broadened lines in the ¹H spectrum due to increased viscosity.[8]

  • Sample Handling:

    • Weigh the sample accurately and transfer it to a clean, dry vial.

    • Add the deuterated solvent and gently agitate until the sample is fully dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid particles can disrupt the magnetic field homogeneity, leading to poor spectral resolution.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.00 ppm). However, modern spectrometers can accurately reference the residual solvent peak (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C), which is often sufficient.[9][10]

  • Labeling: Clearly label the NMR tube with the sample identity. Do not use paper labels or tape on the body of the tube, as this can interfere with the sample spinning in the spectrometer.[11]

NMR Data Acquisition

The following parameters are recommended for a standard high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Parameters:

  • Pulse Sequence: Standard single-pulse experiment (e.g., Bruker 'zg30').[12]

  • Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.[12]

  • Relaxation Delay (d1): 1-2 seconds.[12]

  • Acquisition Time (aq): 2-4 seconds to ensure good digital resolution.[12]

  • Spectral Width (sw): A range of approximately 12-15 ppm is generally adequate for most organic molecules.[12]

¹³C NMR Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., Bruker 'zgpg30') is used to simplify the spectrum to singlets and enhance sensitivity through the Nuclear Overhauser Effect (NOE).[12][13]

  • Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of ¹³C.[12][14]

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be needed for quaternary carbons, which have longer relaxation times.[12]

  • Acquisition Time (aq): 1-2 seconds.[12]

  • Spectral Width (sw): A spectral width of around 220-250 ppm is standard for organic compounds.[12]

Data Processing and Analysis

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The chemical shift axis is calibrated using either TMS (0.00 ppm) or the residual solvent peak.

  • Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons corresponding to each signal.

Spectral Interpretation of this compound

The structure of this compound, with its distinct phenyl and undecanoyl moieties, provides a clear and instructive NMR spectrum.

Figure 1: Structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound can be divided into two main regions: the aromatic region (downfield) and the aliphatic region (upfield).

  • Aromatic Protons (H-2', H-3', H-4', H-5', H-6'): The protons on the phenyl ring will appear in the range of δ 7.4-8.0 ppm .[2] The electron-withdrawing effect of the adjacent carbonyl group deshields these protons.

    • The protons ortho to the carbonyl group (H-2' and H-6') are the most deshielded and will likely appear as a multiplet around δ 7.9-8.0 ppm .

    • The protons meta (H-3' and H-5') and para (H-4') to the carbonyl group will appear as a more complex multiplet at a slightly higher field, typically around δ 7.4-7.6 ppm .

  • α-Methylene Protons (H-2): The two protons on the carbon adjacent to the carbonyl group (C-2) are significantly deshielded and will appear as a triplet around δ 2.9-3.0 ppm . The triplet multiplicity arises from coupling to the two neighboring protons on C-3.

  • β-Methylene Protons (H-3): These protons will appear as a multiplet (likely a quintet or sextet) around δ 1.6-1.7 ppm .

  • Bulk Methylene Protons (H-4 to H-10): The protons of the central part of the aliphatic chain (C-4 to C-10) are in very similar chemical environments and will overlap, forming a broad, unresolved multiplet centered around δ 1.2-1.4 ppm .

  • Terminal Methyl Protons (H-11): The three protons of the terminal methyl group are the most shielded and will appear as a triplet around δ 0.8-0.9 ppm , coupled to the two protons on C-10.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-11 (CH₃)~ 0.88Triplet (t)3H
H-4 to H-10 (-(CH₂)₇-)~ 1.2-1.4Multiplet (m)14H
H-3 (-CH₂-)~ 1.6-1.7Multiplet (m)2H
H-2 (-CH₂-C=O)~ 2.95Triplet (t)2H
H-3', H-4', H-5' (Ar-H)~ 7.4-7.6Multiplet (m)3H
H-2', H-6' (Ar-H)~ 7.9-8.0Multiplet (m)2H
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct singlets for each unique carbon atom.

  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule and will appear at a very low field, typically in the range of δ 195-210 ppm .[6][15] For this compound, this peak is expected around δ 200 ppm .

  • Aromatic Carbons (C-1' to C-6'): The aromatic carbons will resonate in the region of δ 125-140 ppm .[6]

    • The quaternary carbon attached to the carbonyl group (C-1') will be found around δ 137 ppm .

    • The other aromatic carbons (C-2' to C-6') will appear between δ 128-133 ppm .

  • Aliphatic Carbons (C-2 to C-11): The carbons of the long alkyl chain will appear in the upfield region of the spectrum.

    • The α-carbon (C-2) will be slightly deshielded by the carbonyl group, appearing around δ 38-40 ppm .

    • The terminal methyl carbon (C-11) will be the most shielded, appearing around δ 14 ppm .

    • The remaining methylene carbons (C-3 to C-10) will appear in the range of δ 22-32 ppm . Due to subtle differences in their electronic environments, some of these peaks may be resolved individually.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-11 (CH₃)~ 14.1
C-10~ 22.7
C-5 to C-9~ 29.3-29.6
C-4~ 24.3
C-3~ 31.9
C-2~ 38.6
C-2', C-6'~ 128.0
C-3', C-5'~ 128.6
C-4'~ 132.8
C-1'~ 137.0
C=O~ 200.4

Visualizing the Workflow

The entire process from sample preparation to final spectral analysis can be visualized as a systematic workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound (5-25mg for ¹H, 50-100mg for ¹³C) dissolve Dissolve in ~0.7 mL CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Set Acquisition Parameters (Pulse Sequence, Scans, etc.) load->setup acquire Acquire FID setup->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Peak Picking & Integration reference->integrate assign Assign Signals to Structure integrate->assign report report assign->report

Figure 2: Standard workflow for NMR spectral analysis.

Conclusion

This application note has provided a comprehensive protocol and theoretical framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed steps for sample preparation, data acquisition, and spectral interpretation, researchers can confidently elucidate the structure of this and similar molecules. The characteristic chemical shifts and coupling patterns discussed serve as a valuable reference, reinforcing the fundamental principles of NMR spectroscopy and its application in modern chemical analysis. The ability to accurately interpret NMR data is a critical skill for any scientist involved in the synthesis, identification, or quality control of chemical compounds.

References

Application Note: High-Purity Undecanophenone via Vacuum Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of undecanophenone (CAS: 4433-30-1) using vacuum fractional distillation. This compound is a key intermediate in various synthetic pathways, including those for active pharmaceutical ingredients (APIs), where stringent purity is a prerequisite. This document outlines the scientific principles, a detailed step-by-step methodology, and critical process parameters to achieve >99.5% purity. We address common challenges such as thermal degradation and separation of closely boiling impurities by employing a packed fractionating column under reduced pressure. The protocols described herein are designed for researchers, chemists, and process development scientists aiming for a robust, reproducible, and scalable purification method.

Introduction: The Rationale for High-Purity this compound

This compound, a long-chain aromatic ketone, serves as a versatile building block in organic synthesis. Its purity is paramount, as contaminants can lead to significant downstream consequences, including deleterious side reactions, reduced yield of the final product, and the introduction of difficult-to-remove impurities in subsequent steps[1].

Process-related impurities are the primary contaminants in crude this compound. Depending on the synthetic route (e.g., Friedel-Crafts acylation), these can include:

  • Unreacted Starting Materials: Benzene, undecanoyl chloride.

  • By-products: Isomers from non-selective acylation, poly-acylated species.

  • Residual Solvents and Reagents: Catalysts (e.g., AlCl₃), and solvents used during synthesis and workup[2].

Given its high boiling point and potential for thermal decomposition at atmospheric pressure, vacuum fractional distillation is the purification method of choice[3]. This technique separates compounds based on differences in their boiling points, and reducing the system pressure lowers these boiling points, allowing for distillation at temperatures that do not compromise the molecule's integrity[3][4].

The Principle of Vacuum Fractional Distillation

Fractional distillation is a powerful separation technique that enhances the principles of simple distillation by introducing multiple successive vaporization-condensation cycles within a single apparatus. This is achieved by placing a fractionating column between the distillation flask and the condenser.

The efficacy of the separation is governed by two key factors:

  • Theoretical Plates: The fractionating column is filled with packing material (e.g., Raschig rings, structured packing) that provides a large surface area for the vapor and liquid phases to interact[5][6]. Each "vaporization-condensation" cycle is equivalent to a simple distillation and is termed a "theoretical plate"[7]. The more theoretical plates a column has, the better its ability to separate liquids with very close boiling points[7].

  • Reflux Ratio: This is the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate. A higher reflux ratio improves separation but increases the distillation time. A typical starting point for good separation efficiency is a reflux ratio of 5:1, a standard referenced in industrial distillation practices like ASTM D2892[8][9].

For a high-boiling-point compound like this compound, applying a vacuum is critical. According to the Clausius-Clapeyron relation, lowering the pressure above a liquid decreases its boiling point[3]. This allows for distillation at a significantly lower temperature, thereby preventing thermal degradation.

Physico-Chemical Data for this compound

All quantitative data for this compound relevant to its purification are summarized in Table 1.

PropertyValueSource(s)
CAS Number 4433-30-1[10]
Molecular Formula C₁₇H₂₆O[11]
Molecular Weight 246.39 g/mol [10][11]
Appearance White solid[11][12]
Melting Point 28 - 30 °C[11]
Calculated Boiling Point ~347 °C (at 760 mmHg)[10]
Incompatibilities Strong oxidizing agents[11][12]

Experimental Protocol: Purification of this compound

This protocol is designed as a self-validating system, with built-in checkpoints to ensure process integrity and final product purity.

Recommended Equipment
ComponentSpecificationRationale
Heating Mantle Sized for distillation flask, connected to a variable transformer (Variac).Provides uniform and controllable heating to prevent localized overheating.
Distillation Flask 2- or 3-neck round-bottom flask (borosilicate).Allows for thermometer/ebulliator placement and sample addition. Should be 50-60% full.
Stirring Magnetic stir bar and stir plate.Prevents bumping under vacuum; boiling chips are ineffective at reduced pressure[13].
Fractionating Column 50 cm packed column (e.g., Vigreux or, preferably, packed with Raschig rings or structured packing).Provides a high number of theoretical plates for efficient separation.
Distillation Head With condenser and vacuum take-off adapter.Directs vapor to the condenser and allows for connection to the vacuum system.
Thermometer Calibrated, low-range thermometer or thermocouple.Placed so the bulb is just below the side arm leading to the condenser to accurately measure vapor temperature.
Condenser Liebig or Allihn type.Efficiently cools and condenses the purified vapor.
Receiving Flask(s) Multiple round-bottom flasks ("cow" or "pig" type adapter recommended).Allows for collection of different fractions without breaking the vacuum.
Vacuum Pump Two-stage rotary vane pump or diaphragm pump capable of <1 mmHg.To achieve the necessary pressure reduction for low-temperature distillation.
Vacuum/Pressure Gauge Manometer or digital vacuum gauge.Essential for monitoring and controlling the system pressure accurately.
Cold Trap Dewar flask with dry ice/acetone or a cryo-cooler.Protects the vacuum pump from corrosive vapors and volatile organic compounds.
Workflow Diagram

The overall purification process is illustrated in the following workflow diagram.

G cluster_prep Preparation Phase cluster_distill Distillation Phase cluster_post Post-Processing & Analysis crude_sample Crude this compound assemble Assemble & Leak-Check Apparatus crude_sample->assemble apply_vacuum Apply Full Vacuum (<1 mmHg) assemble->apply_vacuum heat Gradually Apply Heat apply_vacuum->heat reflux Establish Total Reflux (Equilibration) heat->reflux collect_fore Collect Foreshot (Low-boiling impurities) reflux->collect_fore collect_main Collect Main Fraction (Stable Head Temperature) collect_fore->collect_main collect_tails Collect Tails (High-boiling impurities) collect_main->collect_tails shutdown Cool & Vent System collect_tails->shutdown analyze Purity Analysis (GC-MS, HPLC) shutdown->analyze pure_product >99.5% Pure this compound analyze->pure_product

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol

A. Pre-Distillation Setup

  • Glassware Inspection: Meticulously inspect all glassware for chips or star cracks. Flawed glassware can implode under vacuum.

  • Assembly: Assemble the distillation apparatus as shown in the equipment list. Use high-vacuum grease sparingly on all ground-glass joints to ensure an airtight seal[13]. Secure all components with clamps.

  • Charge the Flask: Charge the distillation flask with the crude this compound (do not fill more than 2/3 full) and a magnetic stir bar. If the crude material is solid, it can be gently melted before being added or added as a solid and melted in-situ under vacuum.

  • System Integrity Check: Connect the vacuum pump with the cold trap in-line. Turn on the pump and open the system to the vacuum. The pressure should drop to the pump's limit (typically <1 mmHg). Close the stopcock to the pump; the system should hold the vacuum with minimal pressure rise (<10% over 5 minutes). If not, re-check all joints and connections for leaks.

B. Distillation Process

  • Evacuate and Stir: Once the system is leak-tight, re-open the connection to the vacuum pump. Begin stirring the contents of the flask.

  • Apply Heat: Turn on the heating mantle to a low setting. Gradually increase the temperature. Observe the flask for the first signs of boiling.

  • Establish Equilibrium: As the liquid begins to boil, a ring of condensate will rise up the fractionating column[7]. Adjust the heating rate so this ring rises slowly. Allow the vapor to condense and flow back down the column for 15-30 minutes after it reaches the top. This "total reflux" step ensures the column reaches equilibrium, which is critical for optimal separation.

  • Collect Foreshot: Begin collecting the first fraction of distillate. This "foreshot" will contain any residual solvents and low-boiling point impurities. The head temperature will likely be unstable during this phase. Collect until the head temperature begins to rise steadily and then stabilizes.

  • Collect Main Fraction: Once the head temperature stabilizes at the boiling point of this compound at the given pressure, switch to a new receiving flask. This temperature plateau is the primary indicator of a pure substance distilling [14]. Record the stable temperature and the system pressure. Collect this main fraction as long as the temperature remains constant.

  • Collect Tails: If the temperature at the distillation head either rises sharply or begins to drop, it indicates that the main component has distilled and higher-boiling impurities are beginning to come over. Switch to a final receiving flask to collect these "tails".

  • Shutdown: Once the distillation is complete (e.g., a small amount of residue remains in the flask), turn off the heating mantle and lower it from the flask. NEVER distill to dryness, as this can cause the formation of explosive peroxides or pyrolytic residues . Allow the entire system to cool to room temperature before venting.

  • Venting: Slowly and carefully vent the system by opening the stopcock, preferably to an inert gas like nitrogen, before opening it to the air. This prevents potential oxidation of the hot residue. Disassemble the apparatus once it has reached atmospheric pressure.

Post-Distillation Analysis

The purity of the collected main fraction should be verified using appropriate analytical techniques.

TechniquePurposeExpected Result for Pure Fraction
Gas Chromatography-Mass Spectrometry (GC-MS) Assess purity and identify any trace impurities.A single major peak corresponding to the mass of this compound. Purity >99.5%.
High-Performance Liquid Chromatography (HPLC) Quantify purity with high precision.A single, sharp peak at the characteristic retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm structural integrity.¹H and ¹³C NMR spectra should match the known structure of this compound with no significant impurity peaks.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
Bumping / Uncontrolled Boiling - Overheating.- Ineffective stirring.- Reduce the heating rate.- Ensure the stir bar is spinning adequately.
Flooded Column - Distillation rate is too high.- Reduce the heating rate to lower the boil-up rate. The packing should appear wet but not filled with liquid.
Poor Separation / Unstable Head Temperature - Inefficient column (too few theoretical plates).- Distillation rate is too fast.- System pressure is unstable (leaks).- Use a longer column or more efficient packing.- Slow the distillation rate; increase the reflux ratio.- Re-check system for leaks.
No Distillate Collected - Insufficient vacuum.- Thermometer placed incorrectly.- Insufficient heating.- Check vacuum pump and system for leaks.- Ensure thermometer bulb is positioned correctly.- Increase heating mantle temperature gradually.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves[11][12].

  • Ventilation: Conduct the entire procedure within a certified laboratory fume hood[13].

  • Implosion Hazard: Vacuum distillation poses an implosion risk. Use a blast shield if available and ensure glassware is free of defects. Lower the fume hood sash during operation.

  • Handling: this compound is a solid at room temperature. Avoid creating dust. In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes[11][12].

  • Disposal: Dispose of all chemical waste (foreshot, tails, residue) in accordance with local, state, and federal regulations.

References

Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of Undecanophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Undecanophenone, a ketone with an eleven-carbon aliphatic chain, has emerged as a compound of interest for its potential antimicrobial and antifungal properties. These application notes provide a comprehensive guide for researchers and drug development professionals to evaluate the efficacy of this compound and its isomers, such as Undecan-2-one and Undecan-3-one. This document outlines the scientific rationale behind the experimental protocols, detailed step-by-step methodologies, and data interpretation guidelines to ensure the generation of robust and reproducible results.

The primary focus of this guide is to equip researchers with the necessary tools to investigate the spectrum of activity, potency, and potential mechanisms of action of this compound against a variety of bacterial and fungal pathogens. The protocols described herein are based on established standards in antimicrobial susceptibility testing and have been adapted to suit the specific characteristics of this class of compounds.

I. Understanding the Antimicrobial and Antifungal Potential of this compound

This compound and its isomers have demonstrated a notable differential activity, exhibiting more pronounced antifungal effects compared to their antibacterial activity. This section summarizes the current understanding of their biological activities and proposed mechanisms of action.

Spectrum of Activity

Studies have shown that undecanophenones, particularly undecan-2-one and undecan-3-one, display limited activity against both Gram-positive and Gram-negative bacteria.[1][2][3] However, they exhibit significant inhibitory and fungicidal effects against various fungal species, including yeasts and molds.[1][2][3][4][5] The strongest activity has been consistently reported against Aspergillus niger.[2][3][5]

Proposed Mechanism of Action

While the precise molecular targets of undecanophenones are still under investigation, the current hypothesis centers on the disruption of microbial cell membranes. This proposed mechanism is extrapolated from studies on structurally related fatty acids, such as undecanoic acid.[6] The lipophilic nature of the this compound molecule likely facilitates its intercalation into the lipid bilayer of the microbial cell membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

In fungi, an additional proposed mechanism is the interference with ergosterol synthesis.[7][8] Ergosterol is a vital component of the fungal cell membrane, and its inhibition compromises membrane integrity and function.

cluster_mechanism Proposed Mechanism of Action of this compound This compound This compound intercalation Intercalation into Membrane This compound->intercalation Lipophilic interaction inhibition Inhibition of Ergosterol Synthesis This compound->inhibition Potential fungal-specific target membrane Microbial Cell Membrane (Lipid Bilayer) permeability Increased Membrane Permeability intercalation->permeability leakage Leakage of Intracellular Components permeability->leakage death Cell Death leakage->death ergosterol Ergosterol Synthesis (Fungi) inhibition->membrane Disrupts membrane integrity

Caption: Proposed mechanism of action of this compound.

II. Quantitative Data Summary

The following tables summarize the available quantitative data on the antimicrobial and antifungal activity of this compound isomers. It is important to note that variations in experimental methodologies between studies can influence the reported values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Isomers

CompoundMicroorganismMIC (µL/mL)Reference
Undecan-2-oneBacillus subtilis> 30[2]
Escherichia coli> 30[2]
Aspergillus niger1[2]
Undecan-3-oneCandida mycoderma20[9]
Aspergillus niger5[9]
Undecan-4-oneAspergillus niger5

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound Isomers

CompoundMicroorganismMBC/MFC (µL/mL)Reference
Undecan-2-oneAspergillus niger20
Undecan-3-oneCandida mycoderma30[9]
Aspergillus niger10[9]
Undecan-4-oneAspergillus niger20

III. Experimental Protocols

This section provides detailed, step-by-step protocols for the evaluation of the antimicrobial and antifungal activity of this compound.

A. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (e.g., Undecan-2-one)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial suspension standardized to 0.5 McFarland turbidity

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Plate reader (optional)

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the wells should not exceed 1% (v/v) to avoid solvent toxicity.

  • Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. In the first column, add 200 µL of the this compound working solution (prepared from the stock to be twice the highest desired final concentration). c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted microbial suspension to all wells (except the sterility control).

  • Controls:

    • Growth Control: Wells containing broth and inoculum only (no this compound).

    • Sterility Control: Wells containing broth only (no inoculum or this compound).

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or a plate reader.

cluster_mic Broth Microdilution MIC Assay Workflow prep_stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate controls Set up Growth, Sterility, and Solvent Controls inoculate->controls incubate Incubate Plate controls->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

B. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine the lowest concentration of an antimicrobial agent that kills the microorganism.

Materials:

  • MIC plate from the previous assay

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette tips

  • Incubator

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-inoculate the aliquot onto a fresh agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in no microbial growth on the agar plate.

C. Biofilm Disruption Assay

This assay evaluates the ability of this compound to disrupt pre-formed biofilms.

Materials:

  • Biofilm-forming microbial strain

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose (for bacteria) or other suitable biofilm-promoting medium

  • This compound solution

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%)

  • Phosphate Buffered Saline (PBS)

  • Plate reader

Protocol:

  • Biofilm Formation: a. Inoculate the wells of a 96-well plate with 200 µL of the microbial suspension in biofilm-promoting medium. b. Incubate for 24-48 hours to allow for biofilm formation.

  • Treatment: a. Gently remove the planktonic cells by washing the wells twice with sterile PBS. b. Add 200 µL of fresh broth containing different concentrations of this compound to the wells with the pre-formed biofilms. Include a growth control (broth only). c. Incubate for another 24 hours.

  • Quantification of Biofilm Biomass: a. Discard the medium and wash the wells twice with PBS to remove non-adherent cells. b. Air-dry the plate. c. Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature. d. Remove the crystal violet solution and wash the wells thoroughly with water. e. Solubilize the bound dye by adding 200 µL of 95% ethanol or 33% acetic acid to each well. f. Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of biofilm disruption compared to the untreated control.

cluster_biofilm Biofilm Disruption Assay Workflow form_biofilm Form Biofilm in 96-well Plate wash_planktonic Wash to Remove Planktonic Cells form_biofilm->wash_planktonic treat Treat Biofilm with This compound wash_planktonic->treat incubate Incubate treat->incubate wash_nonadherent Wash to Remove Non-adherent Cells incubate->wash_nonadherent stain Stain with Crystal Violet wash_nonadherent->stain solubilize Solubilize Dye stain->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for the biofilm disruption assay.

IV. Synergistic Activity

Investigating the synergistic effects of this compound with conventional antimicrobial agents can reveal its potential to enhance the efficacy of existing treatments and combat drug resistance.[10][11][12][13][14] The checkerboard microdilution assay is a standard method for this purpose. This involves preparing a 96-well plate with serial dilutions of this compound along the x-axis and a conventional antimicrobial along the y-axis. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4.0), or antagonism (FIC > 4.0).

V. Conclusion

These application notes provide a framework for the systematic evaluation of the antimicrobial and antifungal properties of this compound. By following these protocols, researchers can generate reliable data to characterize its activity, elucidate its mechanism of action, and explore its potential as a novel therapeutic agent. The observed potent antifungal activity warrants further investigation, particularly in the context of rising antifungal resistance.

References

Unraveling the Entomological Significance of Undecanophenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Undecanophenone as a Putative Semiochemical in Entomology

In the intricate world of insect chemical communication, semiochemicals act as pivotal messengers, dictating behaviors from mating and aggregation to foraging and oviposition.[1] These chemical signals are broadly categorized based on the nature of the interaction they mediate. Pheromones facilitate communication within a single species, while allelochemicals, such as kairomones and allomones, mediate interactions between different species.[2][3] Kairomones benefit the receiver but not the emitter, such as when a predator uses a prey's scent to locate it.[4] Conversely, allomones benefit the emitter, for instance, a plant releasing a compound that repels herbivores.

This compound, a long-chain aromatic ketone, presents an intriguing subject for entomological research. While not extensively documented as a primary insect pheromone, its structural similarity to other known semiochemicals suggests a potential role in modulating insect behavior. For instance, the related compound 2-undecanone, a naturally occurring methyl ketone, has been identified as a repellent against certain mosquito species.[5][6] This observation opens the possibility that this compound may also exhibit repellent (allomonal) properties or, alternatively, act as a kairomone, signaling the presence of a resource or host to certain insect species.

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the entomological significance of this compound. We will explore methodologies for its synthesis, purification, and application in various bioassays designed to elucidate its function as a semiochemical. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.

PART 1: Synthesis and Characterization of this compound

A reliable source of high-purity this compound is essential for reproducible entomological studies. While commercially available, in-house synthesis can be a cost-effective alternative and provides an opportunity for isotopic labeling studies. A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with undecanoyl chloride.

Protocol 1: Laboratory-Scale Synthesis of this compound

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials:

  • Benzene (anhydrous)

  • Undecanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl gas into a basic solution), add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add undecanoyl chloride (1.0 eq) dropwise to the stirred suspension. Following this, add anhydrous benzene (1.5 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 10% hydrochloric acid. Stir until the aluminum salts are dissolved. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 10% HCl, water, saturated sodium bicarbonate solution, and finally with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.[8]

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₇H₂₆O[9]
Molecular Weight246.39 g/mol [9]
AppearanceWhite solid[9]
Melting Point28-30 °C[9]
Boiling PointNo information available[9]
SolubilityInsoluble in water; soluble in organic solvents[9]

PART 2: Investigating the Behavioral Effects of this compound

To determine the role of this compound as a semiochemical, a series of behavioral bioassays are necessary. These assays are designed to assess whether the compound elicits attraction, repulsion, or other behavioral modifications in the target insect species.[10][11]

Protocol 2: Two-Choice Olfactometer Assay

Objective: To evaluate the preference or avoidance of an insect to this compound in a controlled airflow environment.

Materials:

  • Y-tube or four-arm olfactometer

  • Charcoal-filtered and humidified air source

  • Flow meters

  • Test insect species

  • This compound solution of known concentration in a suitable solvent (e.g., hexane)

  • Solvent control (e.g., hexane)

  • Filter paper strips

Procedure:

  • Preparation of Odor Sources: Apply a known volume (e.g., 10 µL) of the this compound solution to a filter paper strip and allow the solvent to evaporate completely. Prepare a control strip with the solvent only.

  • Olfactometer Setup: Place the this compound-treated filter paper in one arm of the olfactometer and the control filter paper in the other arm. Connect the arms to a regulated flow of clean, humidified air.

  • Insect Acclimatization: Acclimatize the test insects in a clean container for at least one hour before the assay.

  • Bioassay: Introduce a single insect at the base of the olfactometer. Allow the insect to choose between the two arms for a set period (e.g., 5-10 minutes).

  • Data Collection: Record the first choice of the insect and the total time spent in each arm of the olfactometer.

  • Replication and Controls: Repeat the experiment with a sufficient number of insects (e.g., n=30-50). To avoid positional bias, rotate the olfactometer arms and switch the positions of the treatment and control between trials.

Protocol 3: Repellency Assay (No-Choice Test)

Objective: To quantify the repellent effect of this compound on a treated surface.

Materials:

  • Petri dishes or small arenas

  • Filter paper discs

  • This compound solution

  • Solvent control

  • Test insects

Procedure:

  • Preparation of Treated Surfaces: Cut filter paper discs to fit the bottom of the petri dishes. Treat half of each disc with the this compound solution and the other half with the solvent control, creating a distinct treated and untreated zone.

  • Insect Introduction: Place a single insect in the center of the prepared petri dish.

  • Observation: Observe the insect's movement and position for a defined period. Record the time spent on the treated versus the untreated side of the filter paper.

  • Data Analysis: Calculate a repellency index based on the distribution of the insects.

Visualization: Experimental Workflow for Behavioral Assays

Behavioral_Assay_Workflow cluster_prep Preparation cluster_olfactometer Olfactometer Assay cluster_repellency Repellency Assay prep_solution Prepare this compound Solution and Solvent Control olf_setup Setup Y-tube/Four-arm Olfactometer prep_solution->olf_setup rep_setup Prepare Treated and Untreated Surfaces prep_solution->rep_setup acclimate_insects Acclimatize Test Insects olf_run Introduce Insect and Record Choice/Time acclimate_insects->olf_run rep_run Introduce Insect and Observe Distribution acclimate_insects->rep_run olf_setup->olf_run olf_data Analyze Preference/Avoidance Data olf_run->olf_data rep_setup->rep_run rep_data Calculate Repellency Index rep_run->rep_data

Caption: Workflow for conducting behavioral assays to test the effects of this compound on insects.

PART 3: Electrophysiological Analysis of Olfactory Responses

Electroantennography (EAG) is a powerful technique to measure the summed electrical response of olfactory sensory neurons on an insect's antenna to a volatile stimulus.[11][12] This method provides a direct measure of whether an insect can detect a specific compound.

Protocol 4: Electroantennography (EAG)

Objective: To measure the antennal response of an insect to this compound.

Materials:

  • EAG system (amplifier, data acquisition system)

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., 0.1 M KCl)

  • Conductive gel

  • Test insect

  • This compound solution in a suitable solvent

  • Solvent control

  • Odor delivery system (puff generator)

Procedure:

  • Electrode Preparation: Pull glass capillaries to a fine tip and fill them with saline solution. Insert a silver wire into the back of each electrode.

  • Antennal Preparation: Immobilize the insect using wax or a custom holder. The antenna can be used while attached to the insect or excised.

    • Whole Insect: Insert the reference electrode into the insect's head. Carefully bring the recording electrode into contact with the tip of the antenna.

    • Excised Antenna: Carefully excise an antenna at its base. Place the base in contact with the reference electrode and the distal tip into the recording electrode.[12]

  • EAG Setup: Place the preparation inside a Faraday cage to minimize electrical noise. Direct a continuous stream of purified and humidified air over the antenna.

  • Stimulus Preparation: Apply a known amount of this compound solution to a filter paper strip and place it inside a Pasteur pipette. Prepare a solvent control pipette in the same manner.

  • Stimulus Delivery: Insert the tip of the stimulus pipette into a hole in the main air delivery tube. Deliver a puff of air (e.g., 0.5 seconds) through the pipette to carry the this compound vapor over the antenna.

  • Recording: Record the baseline potential for a few seconds before delivering the stimulus. The antennal response will be a negative voltage deflection.

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts). Normalize the responses to a standard compound if necessary. Conduct a dose-response experiment by testing a range of this compound concentrations.

Visualization: Generalized Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binding in Sensillar Lymph or_complex Odorant Receptor (OR) - Orco Complex obp->or_complex Transport and Delivery ion_channel Ion Channel Opening or_complex->ion_channel Activation depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain action_potential->brain

Caption: A generalized model of an insect olfactory signaling pathway.

The specific olfactory receptors that may detect this compound are currently unknown. However, it is hypothesized that upon entering the sensillar lymph, this compound would be bound by an odorant-binding protein (OBP) and transported to an odorant receptor (OR) complex on the dendritic membrane of an olfactory sensory neuron.[13][14] This interaction would lead to the opening of an ion channel, causing depolarization of the neuron and the generation of an action potential that is transmitted to the brain.[15][16]

PART 4: Field Trials and Practical Applications

Laboratory bioassays provide valuable preliminary data, but field trials are essential to confirm the ecological relevance of this compound as a semiochemical.[17]

Protocol 5: Field Trapping Study

Objective: To assess the attractiveness or repellency of this compound to a target insect population in a natural environment.

Materials:

  • Insect traps (e.g., sticky traps, funnel traps)

  • Lures containing this compound (e.g., rubber septa, polyethylene vials)

  • Control lures (solvent only)

  • Randomized block design for trap placement

Procedure:

  • Lure Preparation: Load lures with a specific dose of this compound. Prepare an equal number of control lures.

  • Trap Deployment: Place traps in the field according to a randomized block design to account for environmental variability. Ensure a sufficient distance between traps to avoid interference.

  • Data Collection: Collect and count the number of target insects caught in each trap at regular intervals.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the number of insects caught in the this compound-baited traps versus the control traps.

Conclusion and Future Directions

The study of this compound in entomology is a nascent field with considerable potential. The protocols outlined in this guide provide a comprehensive framework for researchers to systematically investigate its role as a semiochemical. By combining synthesis, behavioral bioassays, electrophysiology, and field trials, it will be possible to elucidate the function of this compound and its potential applications in pest management, such as in the development of novel attractants or repellents. Future research should focus on identifying the specific insect species that respond to this compound, characterizing the olfactory receptors involved in its detection, and optimizing its formulation and delivery for practical applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Undecanophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Undecanophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Foundational Knowledge: The Friedel-Crafts Acylation Route

This compound, also known as 1-phenylundecan-1-one, is a long-chain aryl ketone. The most common and direct method for its synthesis is the Friedel-Crafts acylation of benzene with undecanoyl chloride.[1][2][3] This electrophilic aromatic substitution reaction involves the formation of a resonance-stabilized acylium ion, which then attacks the aromatic ring.[2] A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to facilitate the formation of this electrophile.[1][3]

Reaction Mechanism Overview

The synthesis proceeds via a well-established electrophilic aromatic substitution mechanism.

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of undecanoyl chloride, creating a highly reactive acylium ion intermediate.

  • Electrophilic Attack: The π-electrons of the benzene ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

  • Deprotonation: A weak base (like the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this step, although it remains complexed to the product ketone.[1]

Visualizing the Mechanism: Friedel-Crafts Acylation

G cluster_step1 Step 1: Acylium Ion Formation cluster_step3 Step 3: Deprotonation & Product Formation UC Undecanoyl Chloride (C₁₀H₂₁COCl) AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion [C₁₀H₂₁C=O]⁺ + [AlCl₄]⁻ AlCl3->Acylium Complexation & Cleavage Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Benzene Benzene Benzene Product This compound-AlCl₃ Complex Sigma->Product AlCl4 [AlCl₄]⁻ FinalProduct This compound Product->FinalProduct Aqueous Work-up (H₂O) HCl HCl Product->HCl

Caption: Mechanism of this compound Synthesis via Friedel-Crafts Acylation.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Low Reaction Yield

Question: My this compound synthesis is resulting in a significantly lower yield than expected. What are the first things I should check?

Answer: Low yields are a common frustration, but a systematic review of your setup and reagents can often pinpoint the cause.[4]

  • Purity and Quality of Reagents:

    • Causality: The Friedel-Crafts acylation is highly sensitive to impurities. Moisture is particularly detrimental as it reacts with the AlCl₃ catalyst, deactivating it and generating HCl, which can lead to side reactions.[4] Similarly, impurities in benzene or undecanoyl chloride can compete in the reaction or inhibit the catalyst.

    • Solution: Ensure all reagents are of high purity and solvents are anhydrous.[4] Use freshly opened or properly stored AlCl₃. Benzene should be dried over sodium, and undecanoyl chloride can be freshly distilled before use if its quality is suspect. All glassware must be thoroughly flame-dried or oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Incorrect Stoichiometry:

    • Causality: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst.[1] This is because the product, this compound, is a ketone that forms a stable complex with AlCl₃, effectively sequestering the catalyst and preventing it from participating in further reactions.[1][5]

    • Solution: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically undecanoyl chloride). Carefully weigh the catalyst, as it is highly hygroscopic.

  • Suboptimal Temperature Control:

    • Causality: The initial complex formation and reaction can be exothermic. If the temperature rises uncontrollably, it can promote side reactions like polysubstitution or degradation of starting materials. Conversely, if the temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion within the allotted time.[4]

    • Solution: The addition of reagents, particularly the acyl chloride-catalyst complex to benzene, should be done slowly and with efficient cooling (e.g., using an ice bath) to maintain the reaction temperature typically between 0-5 °C. After the initial addition, the reaction may be allowed to warm to room temperature to ensure completion. Monitor the internal temperature with a calibrated thermometer.[4]

  • Inefficient Work-up and Product Loss:

    • Causality: The work-up step is critical for both hydrolyzing the ketone-AlCl₃ complex and separating the product. If the hydrolysis is incomplete, the product will remain in the aqueous layer as the complex.[6] Furthermore, this compound may be lost during aqueous washes if an insufficient volume of organic solvent is used for extraction.[6][7]

    • Solution: The reaction mixture should be quenched by slowly pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes vigorously. Ensure the pH is acidic to keep the aluminum salts dissolved in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize product recovery.[6] Check the aqueous layer by TLC to ensure no product remains.[7]

ParameterRecommended ConditionRationale
Catalyst Stoichiometry 1.1 - 1.3 equivalents (vs. acyl chloride)Overcomes product-catalyst complexation.[1][5]
Reaction Temperature 0-5 °C during addition, then RTControls exothermicity, minimizes side reactions.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from deactivating the AlCl₃ catalyst.[4]
Solvent Benzene (as reagent and solvent)Anhydrous grade is critical.

Table 1: Key Reaction Parameters for Optimizing Yield.

Product Impurity & Purification

Question: My crude product is contaminated with significant byproducts. What are the likely side reactions and how can I purify my this compound?

Answer: Impurity formation is often linked to reaction conditions. The primary byproduct concern in Friedel-Crafts acylation is polysubstitution, though it is less common than in alkylations.

  • Side Reactions: The acyl group (-COC₁₀H₂₁) is deactivating, which means it makes the aromatic ring less nucleophilic and less likely to undergo a second acylation.[2][5] Therefore, polyacylation is generally not a major issue if the stoichiometry is controlled. However, if highly activating impurities are present in the benzene starting material, they may react preferentially.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying solid products like this compound.

      • Protocol: Dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble, then allow it to cool slowly. The pure this compound will crystallize out, leaving impurities behind in the solvent.

      • Solvent Choice: A good solvent system is one where the product has high solubility at high temperatures and low solubility at low temperatures. Common choices include ethanol, methanol, or mixed solvent systems like hexane/ethyl acetate.[8]

    • Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, silica gel chromatography is a reliable alternative.[9][10]

      • Protocol: The crude product is loaded onto a silica gel column and eluted with a solvent system of increasing polarity. Non-polar impurities will elute first, followed by the slightly more polar this compound, and then highly polar impurities.

      • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate) is typically effective. The separation can be monitored by Thin Layer Chromatography (TLC).

    • Distillation: For liquid impurities or if the product itself is a low-melting solid, vacuum distillation can be used.[9] Given this compound's high boiling point, this must be performed under high vacuum to prevent thermal decomposition.

Reaction Stalling

Question: My reaction starts but seems to stop before all the starting material is consumed. Why might this be happening?

Answer: A stalled reaction, where you observe incomplete conversion by TLC or GC analysis, usually points to catalyst deactivation.

  • Catalyst Sequestration (The Primary Cause): As mentioned, the AlCl₃ catalyst forms a strong complex with the carbonyl oxygen of the this compound product.[1][5] If you start with a substoichiometric amount of catalyst (less than 1 equivalent), the reaction will stop once all the catalyst has been complexed by the newly formed product.

    • Solution: Re-verify your calculations and ensure you are using at least a 1.1 molar excess of AlCl₃.

  • Water Contamination: Even small leaks in an inert atmosphere setup can introduce enough moisture to "kill" the catalyst over the course of the reaction.[4]

    • Solution: Re-check all joints and septa on your glassware. Ensure your inert gas line has a drying tube or is sourced from a high-purity cylinder.

Visualizing the Troubleshooting Workflow

G Start Low Yield or High Impurity Issue Check_Purity 1. Verify Reagent Purity & Anhydrous Conditions Start->Check_Purity Check_Stoich 2. Confirm Catalyst Stoichiometry (≥1.1 eq) Check_Purity->Check_Stoich Purity OK Sol_Purity Solution: Dry Solvents/Reagents, Use Inert Atmosphere Check_Purity->Sol_Purity Issue Found Check_Temp 3. Review Temperature Control Log Check_Stoich->Check_Temp Stoich. OK Sol_Stoich Solution: Recalculate & Use Excess AlCl₃ Check_Stoich->Sol_Stoich Issue Found Check_Workup 4. Analyze Work-up & Extraction Efficiency Check_Temp->Check_Workup Temp. OK Sol_Temp Solution: Add Reagents Slowly at 0-5 °C Check_Temp->Sol_Temp Issue Found Sol_Workup Solution: Ensure Acidic Quench, Perform Multiple Extractions Check_Workup->Sol_Workup Issue Found

Caption: A systematic workflow for troubleshooting this compound synthesis.

General FAQs

Q1: Are there alternative catalysts to Aluminum Chloride? A: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but AlCl₃ is generally the most effective and common for this acylation.[3] Greener alternatives using solid acid catalysts like zeolites or metal oxides are also being explored to simplify catalyst removal and reduce waste.[5]

Q2: Can I use a solvent other than benzene? A: In this specific synthesis, benzene serves as both a reagent and the solvent. If you were acylating a different aromatic compound (e.g., toluene), you might use a non-reactive solvent like carbon disulfide (CS₂) or nitrobenzene.[11] However, for the synthesis of this compound itself, excess benzene is the standard medium.

Q3: How can I monitor the reaction's progress? A: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography (GC). A small aliquot of the reaction mixture can be carefully quenched in ice/HCl, extracted, and analyzed. On a TLC plate, you can visualize the consumption of the starting material (benzene is too volatile, but you can track the disappearance of undecanoyl chloride if a derivative is made) and the appearance of the more polar this compound product spot.

Q4: What are the primary safety concerns? A:

  • Benzene: It is a known carcinogen and is highly flammable. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Aluminum Chloride (AlCl₃): It is highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle it in a dry environment (glove box or under inert gas flow) and wear acid-resistant gloves and face protection.

  • Reaction Quenching: The quenching of the reaction mixture with water is highly exothermic and releases HCl gas. This must be done slowly, with vigorous stirring, and in an ice bath within a fume hood.

References

common impurities in synthetic Undecanophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic undecanophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Here, we address frequently encountered issues, with a focus on identifying and mitigating common impurities. Our approach is rooted in mechanistic understanding and validated analytical strategies to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized via Friedel-Crafts acylation, and what is their origin?

The primary route to this compound is the Friedel-Crafts acylation of an aromatic ring (like benzene) with undecanoyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). The impurity profile is intrinsically linked to the mechanism of this reaction.

The most prevalent impurities are positional isomers. While the desired product is 1-phenylundecan-1-one, the reaction can also yield other isomers depending on the starting aromatic compound. For instance, if toluene were used instead of benzene, you would expect ortho-, meta-, and para-isomers of methylphenyl this compound.

However, even with benzene, side reactions can occur:

  • Starting Materials: Impurities in the undecanoyl chloride (e.g., shorter or longer chain acyl chlorides) or the benzene starting material will lead to corresponding ketone impurities.

  • Reaction Conditions: Excessive temperatures or prolonged reaction times can lead to byproducts from the decomposition of reactants or products.

  • Unreacted Starting Materials: Incomplete reactions will leave residual undecanoyl chloride and benzene in the crude product. The acyl chloride is typically quenched during workup, but unreacted benzene might remain.

Here is a summary of common impurities and their sources:

Impurity NameChemical Structure (Example)Typical Source
Unreacted BenzeneC₆H₆Incomplete reaction
Undecanoic AcidCH₃(CH₂)₉COOHHydrolysis of unreacted undecanoyl chloride during workup
Positional Isomers (if substituted benzene is used)e.g., 1-(4-methylphenyl)undecan-1-oneFriedel-Crafts acylation at different positions on the aromatic ring
Higher Molecular Weight ByproductsComplex structuresSide reactions or polymerization, especially with excess catalyst or high temperatures

Troubleshooting Guide

Scenario 1: An unknown peak is consistently appearing in my GC-MS analysis of purified this compound. How can I identify it?

This is a common challenge. A systematic approach combining analytical data with chemical principles is the most effective way to identify the unknown impurity.

Step 1: Analyze the Mass Spectrum

The first step is a thorough analysis of the mass spectrum of the unknown peak.

  • Molecular Ion (M⁺): Identify the molecular ion peak. How does its mass-to-charge ratio (m/z) compare to that of this compound (246.4 g/mol )?

    • If the m/z is lower, it could be a fragmentation product or an impurity from a shorter-chain acyl chloride.

    • If the m/z is higher, it might be a byproduct of a side reaction.

  • Fragmentation Pattern: Compare the fragmentation pattern to that of your this compound standard. Aromatic ketones have characteristic fragmentation patterns. For this compound, you would expect to see fragments corresponding to the loss of alkyl chains and the stable acylium ion.

Step 2: Consider the Reaction Chemistry

Think about the potential side reactions of your synthesis. As discussed in the FAQ, Friedel-Crafts acylation can produce isomers. If you used a substituted benzene, are you sure you have chromatographically separated all possible positional isomers?

Step 3: Workflow for Unknown Peak Identification

Below is a systematic workflow to guide your investigation.

G start Unknown Peak in GC-MS ms_analysis Analyze Mass Spectrum (Molecular Ion & Fragmentation) start->ms_analysis compare_mw Compare MW to this compound (246.4 g/mol) ms_analysis->compare_mw mw_higher MW Higher compare_mw->mw_higher > 246.4 mw_lower MW Lower compare_mw->mw_lower < 246.4 mw_same MW Same compare_mw->mw_same = 246.4 side_reaction Hypothesize Side Reaction Product (e.g., di-acylation) mw_higher->side_reaction shorter_chain Hypothesize Shorter-Chain Homolog (e.g., from decanoyl chloride impurity) mw_lower->shorter_chain isomer Hypothesize Positional Isomer (if substituted benzene was used) mw_same->isomer confirm_structure Confirm Structure (e.g., with authentic standard or NMR) side_reaction->confirm_structure shorter_chain->confirm_structure isomer->confirm_structure

Caption: Workflow for identifying an unknown impurity.

Scenario 2: My final product has a persistent yellow tint, even after recrystallization. What is the likely cause and how can I remove it?

A yellow discoloration often points to the presence of conjugated impurities or degradation products that absorb light in the visible spectrum.

Plausible Causes:

  • Catalyst Residues: Trace amounts of the Lewis acid catalyst (e.g., AlCl₃) can form colored complexes with the aromatic ketone.

  • Oxidation Products: this compound, like many ketones, can be susceptible to slow air oxidation, which may form colored byproducts over time, especially if exposed to light.

  • Nitrated Impurities: If nitric acid was used at any stage (e.g., for cleaning glassware) and not completely removed, trace nitration of the aromatic ring can occur, leading to highly colored nitro-aromatic compounds.

Troubleshooting and Mitigation Protocol:

Objective: To remove colored impurities from synthetic this compound.

Materials:

  • Crude, yellow this compound

  • Activated charcoal (decolorizing carbon)

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol)

  • Filter paper and funnel

  • Heating mantle and reflux condenser

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent to create a saturated solution.

  • Decolorization: Add a small amount of activated charcoal to the hot solution (approximately 1-2% by weight of the this compound).

    • Expert Insight: Activated charcoal has a high surface area and can adsorb large, colored impurity molecules. Do not add too much, as it can also adsorb your product, reducing the yield.

  • Hot Filtration: Set up a hot filtration apparatus to remove the charcoal. This involves using a pre-heated funnel and filter paper to prevent the product from crystallizing prematurely during filtration.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified this compound.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any remaining surface impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Validation: The final product should be a white to off-white crystalline solid. A visual inspection for color and a purity check by GC or HPLC will confirm the success of the procedure.

Technical Support Center: Synthesis of Undecanophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Undecanophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its synthesis. The content is structured in a flexible question-and-answer format to directly address specific experimental challenges.

Overview of this compound Synthesis

This compound is typically synthesized via the Friedel-Crafts acylation of benzene with undecanoyl chloride.[1][2] This electrophilic aromatic substitution reaction is a robust method for forming the C-C bond between the aromatic ring and the acyl group. The reaction is catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[1][3]

The general reaction scheme is as follows: Benzene + Undecanoyl Chloride --(AlCl₃)--> this compound + HCl

While the reaction is generally reliable, several side reactions and procedural pitfalls can lead to low yields, impure products, or complete reaction failure. This guide will address these common issues.

Troubleshooting Guide & FAQs

This section is organized by the type of problem you might be encountering in the lab.

Category 1: Low Yield or No Product Formation

Question: My reaction yield is significantly lower than expected, or I've recovered only starting material. What are the primary causes?

Answer: Low or no yield in a Friedel-Crafts acylation is a common issue that can typically be traced back to a few critical factors.[4]

  • Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely hygroscopic. Moisture from the atmosphere, glassware, or solvents will hydrolyze AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[4][5] Use a high-purity, anhydrous grade of AlCl₃ and handle it quickly in a dry environment (e.g., under a nitrogen or argon atmosphere in a glove box). Solvents must be freshly dried and distilled.[5]

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst.[6] This is because the product, this compound, is a ketone, which forms a stable complex with AlCl₃. This complex deactivates the catalyst, preventing it from participating in further reactions.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (undecanoyl chloride). For some substrates, even larger excesses may be necessary.

  • Reaction Temperature: While these reactions are often initiated at low temperatures (0-5 °C) to control the initial exothermic reaction, the reaction may require heating to go to completion.

    • Solution: After the initial addition of reagents, allow the reaction to warm to room temperature and then gently heat to reflux (around 60°C) for 30-60 minutes to ensure the reaction is complete.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Purity of Starting Materials: Impurities in benzene or undecanoyl chloride can interfere with the reaction.[5] For instance, water in the starting materials will quench the catalyst.

    • Solution: Use freshly distilled benzene and undecanoyl chloride. Verify the purity of your starting materials by NMR or GC-MS if you suspect contamination.[5]

Category 2: Product Purity Issues & Side Reactions

Question: My NMR spectrum shows multiple aromatic products instead of clean this compound. What is the most likely side reaction?

Answer: The most probable side reaction is diacylation or polyacylation , where a second or third acyl group is added to the benzene ring.[1]

  • Mechanism: The acyl group of the newly formed this compound is a deactivating group, which makes the product less reactive than the starting benzene.[8][9] This inherent property of acylation reactions usually prevents polyacylation.[2][8] However, under harsh conditions (e.g., high temperature, large excess of catalyst and acylating agent), diacylation can occur.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use a slight excess of benzene relative to undecanoyl chloride to favor mono-acylation.

    • Order of Addition: Add the undecanoyl chloride dropwise to the mixture of benzene and AlCl₃. This maintains a low concentration of the acylating agent, minimizing the chance of diacylation.[2]

    • Temperature Control: Maintain a controlled temperature during the addition of reagents to prevent localized overheating which can promote side reactions.[5]

Question: I'm observing isomers of this compound in my product mixture. Is carbocation rearrangement a problem?

Answer: No, carbocation rearrangement is a significant issue in Friedel-Crafts alkylation, but it is not observed in Friedel-Crafts acylation.[3][8] The electrophile in acylation is a resonance-stabilized acylium ion (R-C≡O⁺), which is not prone to rearrangement.[1][8][10][11] If you are seeing isomers, it is more likely that your starting undecanoyl chloride is impure and contains isomeric forms.

Question: My crude product is a dark, oily residue that is difficult to purify. What causes this?

Answer: The formation of a dark, tarry crude product is often due to side reactions caused by an overly reactive catalyst or high temperatures.

  • Excessive Catalyst Activity: Using a very strong Lewis acid like anhydrous AlCl₃ can sometimes lead to polymerization or charring of the aromatic substrate, especially if the reaction temperature is not well-controlled.

  • Solutions:

    • Temperature Management: Ensure the reaction is adequately cooled during the initial exothermic addition of reagents.

    • Alternative Catalysts: If charring is a persistent issue, consider using a milder Lewis acid catalyst such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[3][6]

Category 3: Work-up and Purification Challenges

Question: How do I properly quench the reaction and remove the aluminum chloride catalyst?

Answer: The work-up procedure is critical for obtaining a clean product. The AlCl₃ catalyst and the product-catalyst complex must be carefully decomposed.

  • Standard Quenching Protocol:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture onto crushed ice, often with the addition of concentrated hydrochloric acid (HCl). The acid helps to break up the aluminum-ketone complex and keeps aluminum salts soluble in the aqueous phase.

    • This process is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.

  • Extraction: After quenching, the this compound will be in the organic layer. You will need to perform a liquid-liquid extraction, typically with a solvent like diethyl ether or dichloromethane. Wash the organic layer with dilute HCl, then with a sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

Question: What is the best method for purifying the crude this compound?

Answer: The choice of purification method depends on the scale of the reaction and the nature of the impurities.[7]

  • Vacuum Distillation: This is often the most effective method for purifying this compound on a larger scale, as it efficiently removes non-volatile impurities and any remaining starting materials.[12]

  • Column Chromatography: For smaller scales or to separate products with very similar boiling points, column chromatography on silica gel is a good option.[7] A non-polar eluent system, such as hexane/ethyl acetate, will effectively separate the non-polar this compound from more polar impurities.

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent (like ethanol or methanol) can be an effective final purification step to obtain highly pure crystals.[13]

Data Summary and Protocols

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low/No Yield Wet reagents/glassware; Inactive AlCl₃Rigorously dry all glassware and use anhydrous solvents.[4][5]
Insufficient AlCl₃ catalystUse at least 1.1 equivalents of AlCl₃.[6]
Reaction not driven to completionMonitor by TLC; consider gentle heating after initial addition.[2]
Impure Product Diacylation/PolyacylationUse excess benzene; add undecanoyl chloride slowly.
Charring/PolymerizationControl temperature carefully; consider a milder Lewis acid (FeCl₃).[3][6]
Work-up Issues Incomplete catalyst removalQuench slowly on ice/HCl; perform aqueous washes.
Product loss during purificationChoose appropriate method (distillation, chromatography).[7][12]
Standard Experimental Protocol: Friedel-Crafts Acylation of Benzene
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and an addition funnel. Maintain the system under an inert atmosphere (N₂ or Ar).

  • Reagent Charging: In the flask, combine anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and dry benzene (3-5 eq.). Cool the mixture to 0-5 °C in an ice bath.

  • Addition: Add undecanoyl chloride (1.0 eq.) dropwise from the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction to a gentle reflux (~60 °C) for 30-60 minutes until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and cautiously pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. Purify the resulting crude oil or solid by vacuum distillation or column chromatography.

Visualizing the Reaction Pathway

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the key side reaction of diacylation.

Friedel_Crafts_Acylation cluster_main Primary Synthesis Pathway cluster_side Potential Side Reaction Benzene Benzene Product This compound (Desired Product) Benzene->Product + Acylium Ion - H⁺ Undecanoyl_Cl Undecanoyl Chloride Acylium_Ion Acylium Ion Intermediate Undecanoyl_Cl->Acylium_Ion + AlCl₃ AlCl3_cat AlCl₃ (Catalyst) AlCl3_cat->Acylium_Ion Diacylated Diacylated Product (Side Product) Product->Diacylated + Acylium Ion (Excess Reagent/ High Temp)

Caption: Primary reaction and potential side reaction in this compound synthesis.

References

Technical Support Center: Optimizing Undecanophenone Extraction Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Undecanophenone extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the efficiency of this compound extraction. Here, we synthesize field-proven insights with scientific principles to address specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction?

A1: The most significant natural sources of this compound are plants belonging to the Ruta genus, commonly known as rue.[1][2][3] Species such as Ruta graveolens (common rue), Ruta montana , and Ruta chalepensis are particularly rich in this long-chain ketone, where it is a major component of their essential oils.[1][2][3][4][5][6][7] While some citrus essential oils may contain trace amounts of this compound, they are not considered a primary source for extraction.

Q2: Which extraction method generally yields the highest purity of this compound?

A2: Supercritical CO2 extraction has been shown to yield a very high purity of this compound, in some cases, the extract can be almost entirely composed of this compound.[5] This method offers high selectivity, and by manipulating pressure and temperature, you can target specific compounds.[4]

Q3: Is this compound susceptible to degradation during extraction?

A3: While this compound is a relatively stable molecule, prolonged exposure to high temperatures or harsh pH conditions can potentially lead to degradation. The primary degradation pathway for methyl ketones in biological systems is through subterminal oxidation, and similar oxidative degradation could occur under certain extraction conditions.[6] It is crucial to optimize extraction parameters to minimize thermal stress and avoid reactive chemical environments.

Q4: I'm experiencing emulsion formation during liquid-liquid extraction of my Ruta extract. What is the likely cause and how can I resolve it?

A4: Emulsion formation is a common issue when extracting essential oils from plant materials, which can contain natural surfactants. In the case of Ruta extracts, vigorous shaking during liquid-liquid extraction can lead to stable emulsions. To resolve this, you can try "salting out" by adding a saturated brine solution, which increases the ionic strength of the aqueous phase and helps break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during this compound extraction using various methods.

Solvent Extraction

Problem 1: Low Yield of this compound in the Crude Extract

  • Possible Cause: Inefficient solvent penetration into the plant matrix or poor solubility of this compound in the chosen solvent.

  • Troubleshooting Steps:

    • Particle Size Reduction: Ensure the plant material is finely ground to increase the surface area for solvent contact.

    • Solvent Selection: this compound is a relatively non-polar ketone. While polar solvents like ethanol can be used, a less polar solvent or a co-solvent system may improve solubility.[8] Experiment with different solvent polarities.

    • Solid-to-Solvent Ratio: A low solid-to-solvent ratio can lead to a saturated solvent and incomplete extraction. Increase the volume of the solvent.[8]

    • Extraction Time and Temperature: Increase the extraction time and/or temperature to enhance solubility and diffusion. However, be mindful of potential degradation at very high temperatures.

    • Agitation: Ensure continuous and efficient agitation during extraction to improve mass transfer.

Problem 2: Co-extraction of a High Amount of Impurities

  • Possible Cause: The solvent used is not selective enough for this compound.

  • Troubleshooting Steps:

    • Solvent Polarity Tuning: Use a solvent system with a polarity that more closely matches that of this compound. Stepwise extraction with solvents of increasing polarity can also be effective.

    • Temperature Optimization: Lowering the extraction temperature can sometimes reduce the co-extraction of more soluble impurities.

    • Post-Extraction Cleanup: Implement a liquid-liquid partitioning step to remove highly polar or non-polar impurities from the crude extract.

Steam Distillation

Problem 1: Low Yield of Essential Oil Containing this compound

  • Possible Cause: Incomplete volatilization of this compound or losses during condensation.

  • Troubleshooting Steps:

    • Distillation Time: Ensure a sufficient distillation time to allow for the complete extraction of less volatile components like this compound.[1]

    • Steam Flow Rate: Optimize the steam flow rate. A rate that is too low may not provide enough energy for volatilization, while a rate that is too high can lead to channeling and inefficient extraction.

    • Condenser Efficiency: Check that the condenser is functioning efficiently to prevent loss of volatile compounds. Ensure a sufficient flow of cold water.

    • Co-distillation: For plant material where the essential oil is difficult to extract, co-distillation with a high-boiling point, water-immiscible solvent can sometimes improve yields.

Problem 2: Watery Distillate with Poor Separation of the Oil Layer

  • Possible Cause: The concentration of the essential oil is very low, or the oil is partially soluble in the hydrosol.

  • Troubleshooting Steps:

    • Salting Out: Add salt (sodium chloride) to the distillation water to decrease the solubility of the essential oil in the aqueous phase.

    • Co-hobation: Recycle the distillation water (hydrosol) for subsequent distillations to become saturated with the essential oil, thereby increasing the yield of the separated oil phase.

    • Solvent Extraction of Hydrosol: Perform a liquid-liquid extraction of the hydrosol with a suitable organic solvent to recover the dissolved essential oil.

Supercritical Fluid Extraction (SFE)

Problem 1: Low Extraction Yield

  • Possible Cause: Suboptimal pressure and temperature conditions leading to poor solubility of this compound in supercritical CO2.

  • Troubleshooting Steps:

    • Increase Pressure: Higher pressure increases the density of the supercritical fluid, which generally enhances its solvating power for less polar compounds like this compound.[4]

    • Optimize Temperature: The effect of temperature is more complex. While higher temperatures can increase the vapor pressure of the analyte, they can also decrease the solvent density. Experiment with different temperatures at a constant pressure to find the optimal point. For essential oils from Ruta species, temperatures in the range of 40-50°C have been found to be effective.[4]

    • Add a Co-solvent (Modifier): For more polar compounds, adding a small amount of a polar co-solvent like ethanol to the supercritical CO2 can significantly increase the extraction yield.

Problem 2: Clogging of the System

  • Possible Cause: Co-extraction of waxes or other high-molecular-weight compounds that precipitate and clog the system, especially at the restrictor.

  • Troubleshooting Steps:

    • Fractional Separation: Use a two-stage separation process. The first separator can be at a higher pressure and lower temperature to selectively precipitate the less soluble waxes, while the second separator at a lower pressure allows for the recovery of the target analyte.

    • Pre-treatment of Raw Material: A pre-extraction step with a non-polar solvent like hexane can remove some of the waxes before SFE.

    • Optimize Extraction Conditions: Lowering the extraction temperature can sometimes reduce the co-extraction of waxes.

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of this compound from Ruta graveolens
  • Preparation of Plant Material: Dry the aerial parts of Ruta graveolens at room temperature in a well-ventilated area, protected from direct sunlight. Grind the dried material to a fine powder (particle size of approximately 0.5 mm).

  • Soxhlet Extraction:

    • Place 50 g of the powdered plant material into a cellulose thimble.

    • Place the thimble in a Soxhlet extractor.

    • Add 500 mL of acetone to a round-bottom flask.

    • Assemble the Soxhlet apparatus and heat the flask using a heating mantle to maintain a gentle boil.

    • Continue the extraction for 6-8 hours.

  • Solvent Removal: After extraction, cool the flask and remove the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Crude Extract: The resulting viscous residue is the crude extract containing this compound.

Protocol 2: Purification of this compound using Column Chromatography
  • Preparation of the Column:

    • Pack a glass column (e.g., 50 cm length, 4 cm diameter) with silica gel (60-120 mesh) in a non-polar solvent like hexane.

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve 5 g of the crude extract in a minimal amount of hexane.

    • Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate completely.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with pure hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent like ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate (e.g., 20 mL each).

    • Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 9:1).

    • Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., potassium permanganate).

  • Isolation: Combine the fractions that show a single spot corresponding to the Rf value of pure this compound. Evaporate the solvent to obtain the purified compound.

Data Presentation

Extraction MethodTypical Yield of this compoundKey AdvantagesKey Disadvantages
Solvent Extraction Variable, depends on solvent and conditionsSimple setup, scalableUse of organic solvents, potential for co-extraction of impurities
Steam Distillation Good, major component of essential oil[1][7]Low cost, solvent-freeHigh energy consumption, potential for thermal degradation
Supercritical CO2 Extraction High, can be >95% pure[5]High selectivity, solvent-free, mild temperaturesHigh initial equipment cost, can be complex to operate

Visualizations

Workflow for this compound Extraction and Purification

Undecanophenone_Extraction_Workflow cluster_Extraction Extraction from Ruta graveolens cluster_Purification Purification cluster_Final_Steps Final Steps Plant_Material Dried & Ground Ruta graveolens Solvent_Extraction Solvent Extraction (e.g., Acetone) Plant_Material->Solvent_Extraction Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation SFE Supercritical CO2 Extraction Plant_Material->SFE Crude_Extract Crude Extract / Essential Oil Solvent_Extraction->Crude_Extract Steam_Distillation->Crude_Extract SFE->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pure_this compound Pure this compound Fraction_Collection->Pure_this compound Crystallization Crystallization (Optional) Pure_this compound->Crystallization Final_Product Highly Pure This compound Crystals Crystallization->Final_Product

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Decision Tree for Low Extraction Yield

Low_Yield_Troubleshooting Start Low this compound Yield Check_Method Which Extraction Method? Start->Check_Method Solvent_Branch Solvent Extraction Check_Method->Solvent_Branch Solvent Distillation_Branch Steam Distillation Check_Method->Distillation_Branch Steam SFE_Branch Supercritical Fluid Extraction Check_Method->SFE_Branch SFE Solvent_Check1 Solvent_Check1 Solvent_Branch->Solvent_Check1 Distillation_Check1 Distillation_Check1 Distillation_Branch->Distillation_Check1 SFE_Check1 SFE_Check1 SFE_Branch->SFE_Check1 Solvent_Action1 Grind to finer particle size Solvent_Check2 Is solvent appropriate? Solvent_Action2 Test different polarity solvents Solvent_Check2->Solvent_Action2 No Solvent_Check3 Is solid:solvent ratio optimal? Solvent_Check2->Solvent_Check3 Yes Solvent_Action3 Increase solvent volume Solvent_Check3->Solvent_Action3 No Solvent_Check4 Are time/temp sufficient? Solvent_Check3->Solvent_Check4 Yes Solvent_Action4 Increase extraction time/temp Solvent_Check4->Solvent_Action4 No Solvent_Check1->Solvent_Action1 No Solvent_Check1->Solvent_Check2 Yes Distillation_Action1 Increase distillation time Distillation_Check2 Is steam flow rate optimal? Distillation_Action2 Adjust steam flow Distillation_Check2->Distillation_Action2 No Distillation_Check3 Is condenser efficient? Distillation_Check2->Distillation_Check3 Yes Distillation_Action3 Check condenser cooling Distillation_Check3->Distillation_Action3 No Distillation_Check1->Distillation_Action1 No Distillation_Check1->Distillation_Check2 Yes SFE_Action1 Increase pressure / Optimize temp. SFE_Check2 Is a co-solvent needed? SFE_Action2 Add a polar modifier (e.g., ethanol) SFE_Check2->SFE_Action2 Potentially SFE_Check1->SFE_Action1 No SFE_Check1->SFE_Check2 Yes

Caption: Decision tree for troubleshooting low this compound extraction yield.

References

Technical Support Center: Navigating the Scale-Up of Undecanophenone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Undecanophenone synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to the common challenges encountered when transitioning this compound production from the laboratory bench to pilot and industrial scales. This resource is structured in a question-and-answer format to directly address specific issues you may face during your process development and scale-up activities.

The synthesis of this compound, a long-chain aryl ketone, is most commonly achieved via Friedel-Crafts acylation. While straightforward at the gram scale, this reaction presents significant hurdles at larger scales, including issues with reaction control, product purity, and process safety.[1][2] This guide provides not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reaction & Process Optimization

Question 1: We are observing a significant drop in yield and reproducibility when moving our this compound synthesis from a 1L flask to a 50L reactor. What are the primary causes?

Answer: This is a classic scale-up challenge rooted in fundamental physical and chemical principles. The transition from a lab to a pilot scale introduces non-linear changes in heat and mass transfer, which can dramatically affect reaction kinetics and byproduct formation.[3][4]

  • Heat Transfer Inefficiency: The most critical factor is the change in the surface-area-to-volume ratio. A small flask has a large surface area relative to its volume, allowing for efficient heat dissipation. In a large reactor, the volume increases cubically while the surface area increases squarely, leading to a much lower ratio. Friedel-Crafts acylations are often highly exothermic, and this diminished heat transfer capacity can lead to localized "hot spots."[1] These hot spots can accelerate side reactions, such as poly-acylation or decomposition of reactants and products, thereby reducing the yield of this compound.

    • Solution: Implement controlled, jacketed heating and cooling systems in the reactor. Employ a dose-controlled addition of the acylating agent (undecanoyl chloride) to manage the rate of the exothermic reaction.[5] Reaction calorimetry studies at the lab scale can predict the heat flow at a larger scale, allowing for proper engineering controls.

  • Inadequate Mixing: What appears as vigorous mixing in a flask may be inefficient in a large reactor. Poor mixing can lead to localized high concentrations of reactants, promoting side reactions and reducing overall conversion.

    • Solution: The reactor's impeller type, size, and agitation speed must be carefully selected to ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can help optimize mixing parameters before the first pilot run.

  • Reagent Addition Strategy: Adding all reagents at once ("one-pot" method), which might work at a small scale, is extremely dangerous and inefficient at a large scale due to the massive initial exotherm.[1]

    • Solution: A semi-batch process, where one reactant (typically undecanoyl chloride) is added slowly to the mixture of benzene and the Lewis acid catalyst, is standard practice for large-scale production. This allows for precise control over the reaction rate and temperature.

Question 2: Our scaled-up reaction is producing a mixture of ortho, meta, and para isomers, along with some di-acylated byproducts. How can we improve the selectivity for the desired para-Undecanophenone?

Answer: Poor selectivity is a common issue in Friedel-Crafts acylation, driven by catalyst choice and reaction temperature.

  • Catalyst Choice: While aluminum chloride (AlCl₃) is a powerful and common catalyst, its high activity can sometimes lead to lower selectivity.[6] The acyl group (undecanoyl) is deactivating, which should prevent poly-acylation; however, if the reaction temperature is too high or the catalyst concentration is excessive, this deactivation can be overcome.[6][7]

    • Solution: Consider using a milder Lewis acid, such as ferric chloride (FeCl₃), which can offer better selectivity.[8] Alternatively, heterogeneous catalysts like shape-selective zeolites (e.g., H-Y, H-beta) can be highly effective.[8] The defined pore structure of zeolites can sterically hinder the formation of bulkier ortho and meta isomers, favoring the linear para product.

  • Temperature Control: Higher temperatures provide the activation energy for less-favored reaction pathways, leading to a broader distribution of isomers.

    • Solution: Conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. A temperature optimization study at the lab scale is crucial. For a typical AlCl₃-catalyzed reaction, maintaining a temperature between 0-10°C during the addition phase is often recommended.[9]

Section 2: Catalyst Management

Question 3: What are the primary mechanisms of catalyst deactivation in this process, and can the catalyst be regenerated?

Answer: Catalyst deactivation is a significant economic and operational concern. The mechanisms depend on whether you are using a homogeneous or heterogeneous catalyst.

  • Homogeneous Catalysts (e.g., AlCl₃):

    • Hydrolysis: AlCl₃ is extremely sensitive to moisture. Any water in the reactants or solvent will react with AlCl₃ to form inactive aluminum hydroxide species.[8]

    • Product Complexation: The ketone product, this compound, can form a stable complex with AlCl₃. This complex is catalytically inactive, effectively removing the catalyst from the reaction cycle. This is why more than a stoichiometric amount of AlCl₃ is often required.

    • Regeneration: Regeneration of AlCl₃ is generally not practical in a production setting. It is typically quenched during the work-up and disposed of.

  • Heterogeneous Catalysts (e.g., Zeolites):

    • Coking: The primary deactivation mechanism for zeolites in hydrocarbon reactions is the formation of carbonaceous deposits ("coke") on the catalyst's active sites and within its pores.[8][10] This buildup physically blocks reactants from reaching the active sites.

    • Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can irreversibly bind to the acid sites, poisoning the catalyst.

    • Regeneration: A major advantage of zeolite catalysts is their regenerability. The most common method is calcination , which involves heating the catalyst in the presence of air or a controlled oxygen stream to burn off the coke deposits.[8] This can restore the catalyst's activity for multiple cycles.

  • Catalyst Recovery: After the reaction, separate the zeolite catalyst from the reaction mixture by filtration.

  • Solvent Wash: Wash the recovered catalyst thoroughly with a solvent like toluene to remove any adsorbed organic molecules.

  • Drying: Dry the catalyst in an oven at 110-120 °C for 4-6 hours to remove the wash solvent.

  • Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of dry air. A typical protocol involves ramping the temperature to 500-550 °C and holding for 4-8 hours to ensure complete combustion of coke.[8]

  • Cooling & Storage: Cool the catalyst to room temperature under a stream of dry nitrogen to prevent re-adsorption of atmospheric moisture. Store the regenerated catalyst in a desiccator.

Section 3: Downstream Processing & Purification

Question 4: What are the most effective methods for purifying this compound at scale, and how can we remove closely related impurities?

Answer: Achieving high purity for this compound (typically >98%) at an industrial scale requires a multi-step approach, as crude reaction mixtures often contain unreacted starting materials, isomers, and other byproducts.[11]

  • Primary Purification (Bulk Removal):

    • Vacuum Distillation: Given its relatively high boiling point, vacuum distillation is an excellent method for the initial bulk purification of this compound. This step can effectively remove lower-boiling solvents (e.g., benzene) and higher-boiling poly-acylated byproducts.

  • Secondary Purification (Fine Polishing):

    • Recrystallization: This is the most effective method for removing isomeric impurities, which often have very similar boiling points. The choice of solvent is critical. A solvent screening study should be performed to find a system where this compound has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in the mother liquor. Alcohols (e.g., ethanol, isopropanol) or hydrocarbon solvents (e.g., heptane) are good starting points.

  • Alternative Methods:

    • Melt Crystallization: For very large-scale operations, melt crystallization can be a highly efficient, solvent-free alternative to recrystallization.

    • Chromatography: While effective, large-scale column chromatography can be expensive due to high solvent consumption and the cost of the stationary phase.[12] It is typically reserved for high-value products or when other methods fail to achieve the required purity.

Question 5: How should we verify the purity of our final product, and what are the common impurities to look for?

Answer: A robust analytical package is essential for quality control. No single method is sufficient; a combination of techniques provides a complete picture of purity.[13][14]

  • Primary Analytical Methods:

    • Gas Chromatography (GC-FID/GC-MS): GC is ideal for analyzing volatile and semi-volatile compounds like this compound. A GC-FID method can provide accurate quantification of the main peak and impurities. GC-MS is invaluable for identifying the structure of unknown impurities.

    • High-Performance Liquid Chromatography (HPLC-UV/DAD): Reversed-phase HPLC is another excellent method for purity determination. A Diode Array Detector (DAD) can help distinguish between impurities by comparing their UV spectra.[13]

  • Structure Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for confirming the chemical structure of the final product and identifying isomeric impurities.

    • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a quick and effective way to confirm the presence of key functional groups (e.g., the carbonyl C=O stretch of the ketone).

  • Common Impurities to Monitor:

    • Isomeric Byproducts: Ortho- and meta-Undecanophenone.

    • Starting Materials: Unreacted benzene and undecanoyl chloride (or its corresponding acid after work-up).

    • Poly-acylated Products: Di-undecanoyl benzene species.

Process Workflow & Data

This protocol serves as a baseline for understanding the reaction before scale-up.

  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas). Maintain an inert atmosphere using nitrogen.

  • Catalyst Suspension: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃) (1.2 equivalents). Add anhydrous benzene (5 equivalents) to create a stirrable slurry.

  • Cooling: Cool the slurry to 0-5 °C using an ice-salt bath.

  • Reagent Addition: Dissolve undecanoyl chloride (1.0 equivalent) in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add the undecanoyl chloride solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.[9]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using TLC or GC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

ParameterLaboratory Scale (1L)Pilot Scale (50L)Key Scale-Up Considerations & Impact
Reagent Addition Manual, rapid dropwiseAutomated, controlled pumpSafety/Yield: Prevents thermal runaway and reduces side reactions at scale.[1]
Temperature Control Ice bath (0-10 °C)Jacketed cooling (-5 to 5 °C)Selectivity: Tighter control at scale is needed to minimize isomer formation.
Mixing Magnetic Stirrer (500 rpm)Mechanical Impeller (100-200 rpm)Conversion: Ensures homogeneity in a larger volume, preventing localized "hot spots" and concentration gradients.
Catalyst Loading ~1.2 equivalents (AlCl₃)~1.1 - 1.2 equivalentsCost/Waste: Optimization is critical to minimize catalyst cost and waste streams.
Work-up Quench Pouring into ice/acidSlow reverse addition to ice/acidSafety: Controls the highly exothermic quench process to prevent splashing and uncontrolled off-gassing.

Visualizations

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control Raw_Materials Raw Materials (Benzene, Undecanoyl Chloride, AlCl3) Reaction Friedel-Crafts Acylation (50L Reactor) Raw_Materials->Reaction Controlled Dosing Quench Quench & Work-up (Decomposition of Catalyst) Reaction->Quench Crude Product Distillation Vacuum Distillation (Bulk Purification) Quench->Distillation Crystallization Recrystallization (Purity Polishing) Distillation->Crystallization Drying Drying (Final Product Isolation) Crystallization->Drying QC Final Product Analysis (GC, HPLC, NMR) Drying->QC this compound (>98%)

Caption: High-level workflow for the scale-up production of this compound.

G Start Low Yield of This compound Check_Temp Was reaction temperature controlled (<10°C)? Start->Check_Temp Check_Mixing Is mixing adequate for the vessel size? Check_Temp->Check_Mixing Yes High_Temp High Temp -> Side Reactions (Improve cooling/slow addition) Check_Temp->High_Temp No Check_Catalyst Was catalyst anhydrous and active? Check_Mixing->Check_Catalyst Yes Poor_Mixing Poor Mixing -> Low Conversion (Optimize impeller/RPM) Check_Mixing->Poor_Mixing No Check_Purity Are reactants (e.g., acyl chloride) pure? Check_Catalyst->Check_Purity Yes Bad_Catalyst Inactive Catalyst -> Stalled Reaction (Use fresh, dry catalyst) Check_Catalyst->Bad_Catalyst No Impure_Reactants Impure Reactants -> Byproducts (Verify starting material purity) Check_Purity->Impure_Reactants No End Consult Process Chemistry Team Check_Purity->End Yes

Caption: Troubleshooting decision tree for low product yield in scale-up.

References

A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Undecanophenone Stability >

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address challenges related to the stability of this compound under various pH conditions. Understanding and controlling the chemical stability of a molecule is a critical aspect of pharmaceutical development, ensuring the safety, efficacy, and shelf-life of the final product.[1] This resource is designed to explain the causality behind experimental observations and provide robust, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound reference standard is showing a gradual decrease in purity during storage in a methanol/water solution. What are the likely causes?

A: A gradual loss of purity in an this compound standard, even under seemingly benign conditions, can often be attributed to a combination of factors beyond just pH. While this compound, a simple aromatic ketone, is structurally robust and not prone to rapid hydrolysis, its long-term stability can be compromised.

Causality & Investigation:

  • Oxidative Degradation: The carbonyl group and the benzylic position (the carbon atom adjacent to the phenyl ring and carbonyl group) can be susceptible to slow oxidation, especially if the solvent has not been degassed or is exposed to air and light over time. The presence of trace metal ions can catalyze these reactions.

  • Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions. If the solution is stored in clear glass vials exposed to ambient or UV light, this can contribute to degradation.[2]

  • Solvent Purity: The quality of the solvents is paramount. Peroxides in aged ethers (like THF) or other reactive impurities in lower-grade solvents can react with the analyte.[3]

Troubleshooting Steps:

  • Solvent Check: Use fresh, HPLC-grade or higher purity solvents. If using solvents prone to peroxide formation, test for their presence.

  • Inert Environment: Prepare solutions using degassed solvents. Purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.

  • Storage Conditions: Store solutions in amber glass vials to protect from light and at reduced temperatures (e.g., 4°C or -20°C) to slow the rate of any potential reactions.

  • Purity Analysis: When analyzing purity, ensure your analytical method is stability-indicating.[4] This means the method should be able to separate the intact this compound from any potential degradation products.

Q2: I'm developing a formulation containing this compound at pH 9.0 and observing a significant loss of the active ingredient over a short period. What is the likely degradation pathway?

A: Under basic (alkaline) conditions, the most probable cause of degradation for a ketone like this compound involves the alpha-carbon (the carbon atom adjacent to the carbonyl group).

Causality & Investigation: The hydrogen atoms on the alpha-carbon of a ketone are weakly acidic. In the presence of a base (hydroxide ions at pH 9), an equilibrium is established, forming an enolate anion.

  • Keto-Enol Tautomerism: The formation of the enolate is a key step. While tautomerism itself is an equilibrium, the enolate is a highly reactive nucleophile.

  • Aldol-Type Reactions: The enolate can potentially react with another molecule of this compound (an aldol addition/condensation), leading to dimers or oligomers. These would appear as new, higher molecular weight impurities in your analysis.

  • Oxidation: Enolates are more susceptible to oxidation than the corresponding ketone. Dissolved oxygen in the formulation can lead to oxidative cleavage or other complex degradation products.

Troubleshooting Steps:

  • pH Optimization: Determine the lowest possible pH that maintains formulation requirements while minimizing this compound degradation. A pH stability profile study is highly recommended (see Protocol 1).

  • Excipient Compatibility: Investigate potential interactions with other formulation components. Some excipients can catalyze base-driven reactions.[1]

  • Antioxidant Addition: If oxidation is suspected, consider adding a suitable antioxidant to the formulation.

  • Degradant Identification: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products. The mass of the impurities can provide strong evidence for dimerization or oxidation pathways.

Q3: Is this compound susceptible to acid-catalyzed degradation? I need to work at pH 3.0.

A: Generally, the ketone functional group in this compound is highly stable under acidic conditions. Unlike esters or amides, it does not undergo acid hydrolysis.[5]

Causality & Investigation:

  • High Stability: The C-C bonds and the C=O bond of the ketone are strong and not readily cleaved by acid. You should expect good stability at pH 3.0, especially at room temperature.

  • Forced Conditions: Significant degradation would only be expected under extreme acidic conditions combined with high heat (e.g., boiling in concentrated HCl), which are not typical for formulation or analysis.[6]

  • Potential for Other Reactions: While the ketone itself is stable, strong acid could potentially catalyze other reactions if susceptible impurities are present in your sample or if other functional groups exist on a more complex molecule for which this compound is a substructure.

Recommendation: Proceed with your experiments at pH 3.0. As a precautionary measure, run a preliminary stability check by preparing a solution of this compound at pH 3.0, storing it at your intended experimental temperature, and analyzing it at time zero and after 24-48 hours to confirm stability.

Data Summary & Key Parameters

For quick reference, the following table summarizes the expected stability profile of this compound and recommended analytical techniques.

Parameter Acidic Conditions (pH 2-4) Neutral Conditions (pH 6-8) Basic Conditions (pH > 8.5)
Expected Stability HighHighModerate to Low (risk increases with pH)
Primary Degradation Risk Low; generally stable.Photodegradation, Oxidation (slow).Base-catalyzed reactions (e.g., aldol condensation), Oxidation of enolate.
Recommended Buffer System Phosphate, CitratePhosphateBorate, Carbonate (use with caution, assess for catalysis)
Primary Analytical Method Reversed-Phase HPLC-UVReversed-Phase HPLC-UVReversed-Phase HPLC-UV/MS
Degradant Identification LC-MS/MS, GC-MSLC-MS/MS, GC-MSLC-MS/MS (to identify high MW products)

Experimental Protocols

Protocol 1: pH Stability Profile via Forced Degradation Study

Forced degradation studies are a regulatory expectation and a cornerstone of drug development, used to identify likely degradation pathways and validate that analytical methods are "stability-indicating".[2][4]

Objective: To determine the stability of this compound across a range of pH values under accelerated thermal conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Sample Preparation:

    • Acidic: In a vial, mix a portion of the stock solution with 0.1 M HCl to achieve a final drug concentration of ~100 µg/mL.

    • Neutral: In a separate vial, mix a portion of the stock solution with purified water for a final concentration of ~100 µg/mL.

    • Basic: In a third vial, mix a portion of the stock solution with 0.1 M NaOH for a final concentration of ~100 µg/mL.

  • Control Samples: Prepare a "time zero" (T0) sample for each condition by immediately neutralizing the acidic and basic samples (e.g., add an equivalent amount of 0.1 M NaOH to the acid sample and 0.1 M HCl to the base sample) and diluting with mobile phase for analysis.[4]

  • Incubation: Place the sealed stress sample vials in a water bath or oven at an elevated temperature (e.g., 60-80°C).

  • Time Point Analysis: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours). Neutralize the acidic and basic aliquots before diluting for analysis.

  • HPLC Analysis: Analyze all T0 and stressed samples using a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or another modifier).[7][8]

  • Data Evaluation:

    • Calculate the percent degradation of this compound at each time point relative to its T0 sample.

    • Examine the chromatograms for the appearance of new peaks (degradation products).

    • Calculate the mass balance to ensure all components are accounted for.[2]

Visualized Workflows & Logic

The following diagrams illustrate key decision-making and experimental processes for stability testing.

G cluster_0 Forced Degradation Workflow prep Prepare Drug in Acid, Base, Water, Peroxide, Light, Heat Conditions t0 Analyze Time Zero (T0) Sample prep->t0 Control stress Incubate Samples under Stress Conditions prep->stress eval Evaluate Data (Purity, Mass Balance, Degradants) t0->eval analyze Analyze Stressed Samples at Time Points stress->analyze analyze->eval report Report Findings & Identify Pathways eval->report

Caption: High-level workflow for a forced degradation study.

G start Unexpected Purity Loss Observed in this compound Sample check_storage Review Storage Conditions (Temp, Light, Headspace) start->check_storage check_ph Is sample in solution? Measure pH. start->check_ph oxid_path Investigate Oxidation or Photodegradation check_storage->oxid_path is_basic Is pH > 8.0? check_ph->is_basic is_acidic Is pH < 4.0? check_ph->is_acidic base_path Investigate Base-Catalyzed Degradation (Enolate Pathway) is_basic->base_path Yes is_basic->oxid_path No acid_path Degradation Unlikely Due to Acid. Check for Reactive Excipients/Impurities. is_acidic->acid_path Yes is_acidic->oxid_path No

Caption: Troubleshooting decision tree for purity loss.

References

Technical Support Center: Troubleshooting Peak Tailing for Undecanophenone in GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing with Undecanophenone during Gas Chromatography (GC) analysis. Poor peak shape can compromise resolution, integration, and ultimately, the accuracy of your quantitative results. This document provides a structured, in-depth approach to diagnosing and resolving this common chromatographic issue.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peak tailing and why is this compound particularly susceptible to it?

A1: Understanding the Mechanism

In ideal chromatography, a peak should be symmetrical and Gaussian in shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This occurs when a single analyte experiences multiple retention mechanisms as it passes through the system.[1]

This compound, a ketone, possesses a polar carbonyl group (C=O). This functional group is susceptible to forming secondary, unwanted interactions—primarily hydrogen bonds—with active sites within the GC flow path.[3] These active sites are typically acidic silanol (Si-OH) groups found on the surfaces of glass inlet liners, glass wool, and the fused silica capillary column itself.[3][4][5] While most of the this compound molecules travel through the intended stationary phase, a fraction is temporarily adsorbed by these active sites, delaying their elution and causing the characteristic "tail."[6]

This phenomenon leads to several analytical problems:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate identification difficult.

  • Inaccurate Quantification: Peak integration becomes unreliable, leading to poor precision and inaccurate concentration measurements.[1]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection.

Q2: I'm observing significant peak tailing for this compound. What is the first and most critical area to investigate?

A2: Focus on the GC Inlet – Your First Line of Defense

The GC inlet is where the sample is vaporized and introduced to the column. It is the hottest and often most reactive part of the system, making it the primary suspect for peak tailing issues.[5][7]

Core Issue: Contamination and activity in the inlet liner. Over time, non-volatile residues from your samples accumulate on the liner surface, creating new active sites.[5] The liner's original deactivation layer can also degrade with use.[5]

Troubleshooting Workflow: Inlet System

GC_Inlet_Troubleshooting cluster_resolved Start Start: Peak Tailing Observed Decision_Liner Is liner visibly dirty or >100 injections old? Start->Decision_Liner Check_Liner Inspect & Replace Inlet Liner Decision_Septum Is septum cored or discolored? Check_Liner->Decision_Septum End_Good Problem Resolved Check_Liner->End_Good Check_Septum Replace Septum Decision_Seal Is seal contaminated? Check_Septum->Decision_Seal Check_Septum->End_Good Check_Seal Inspect/Replace Inlet Seal Check_Seal->End_Good Proceed_Column Proceed to Column Check Check_Seal->Proceed_Column Decision_Liner->Check_Liner Yes Decision_Liner->Decision_Septum No Decision_Septum->Check_Septum Decision_Septum->Decision_Seal No Decision_Seal->Check_Seal Yes Decision_Seal->Proceed_Column No

Figure 1: Logical workflow for troubleshooting the GC inlet system.

Step-by-Step Protocol: Inlet Maintenance

  • Cool the Inlet: Before performing any maintenance, cool the GC inlet to a safe temperature (<50°C).

  • Replace the Inlet Liner:

    • Why: This is the most common solution. The liner is a consumable item.

    • Action: Remove the old liner using clean tweezers. Replace it with a new, high-quality deactivated liner.[5] For active compounds like ketones, "Ultra Inert" or "Base Deactivated" liners are strongly recommended as they undergo special surface treatments to minimize active sites.[3][7][8]

    • Pro-Tip: Consider using a liner with deactivated glass wool. The wool aids in sample vaporization and traps non-volatile residues, but it must be properly deactivated to prevent it from becoming a source of activity itself.[9][10]

  • Replace the Septum:

    • Why: A cored or worn-out septum can shed particles into the liner, creating active sites. It can also cause leaks.

    • Action: Replace the septum every 100-200 injections or whenever the liner is changed.[9]

  • Inspect and Clean/Replace the Inlet Seal:

    • Why: The metal seal at the bottom of the inlet can also accumulate residue.

    • Action: If the seal is discolored or has visible deposits, replace it. Gold-plated or deactivated seals offer enhanced inertness.

Q3: I've performed full inlet maintenance with a new inert liner, but the peak tailing persists. What is the next logical step?

A3: Evaluate the Analytical Column

If the inlet is confirmed to be clean and inert, the next most likely source of activity is the analytical column itself, particularly the first few meters.

Core Issue: Column contamination or degradation. Over many injections, non-volatile matrix components can coat the stationary phase at the head of the column. This contamination, along with exposure to oxygen at high temperatures, can create active sites and degrade the column phase.[11]

Troubleshooting Workflow: Column Issues

GC_Column_Troubleshooting Start Start: Inlet Maintenance Done Trim_Column Trim 15-30 cm from Column Inlet Start->Trim_Column Condition_Column Re-condition Column Trim_Column->Condition_Column Test_Performance Inject Test Mix Condition_Column->Test_Performance Decision_Trim Tailing Persists? Test_Performance->Decision_Trim Decision_Condition Tailing Persists? Decision_Trim->Decision_Condition Yes End_Good Problem Resolved Decision_Trim->End_Good No Decision_Condition->End_Good No Replace_Column Replace Analytical Column Decision_Condition->Replace_Column Yes

Figure 2: Step-by-step process for addressing column-related peak tailing.

Step-by-Step Protocol: Column Maintenance

  • Column Trimming:

    • Why: This removes the most contaminated section of the column, which is typically the inlet side.[11]

    • Action: Carefully cut 15-30 cm from the front of the column using a ceramic scoring wafer. Ensure the cut is clean and perfectly perpendicular (90°) to the column wall to prevent flow path disruptions that can also cause tailing.[12] Reinstall the column in the inlet, ensuring the correct insertion depth per your instrument's manual.

  • Column Re-conditioning:

    • Why: After trimming or if the column has been exposed to air, it must be re-conditioned to remove oxygen and stabilize the baseline.[13][14]

    • Action:

      • Install the column in the inlet but leave the detector end disconnected and open to the oven.[13]

      • Purge the column with carrier gas at room temperature for 15-30 minutes to remove all oxygen.[14][15]

      • Without injection, program the oven to ramp up to 20°C above your method's final temperature (but do not exceed the column's maximum isothermal temperature limit).[13]

      • Hold at this temperature for 1-2 hours or until the baseline is stable.[14][16]

      • Cool the oven, connect the column to the detector, and perform a blank run to confirm a stable baseline.

Q4: My column is new and I've followed all maintenance procedures. Could my GC method parameters be the cause?

A4: Optimizing Method Parameters

While less common than activity issues, certain method parameters can exacerbate peak tailing.

ParameterPotential IssueRecommended Action & Rationale
Inlet Temperature Too lowA low inlet temperature can lead to slow or incomplete vaporization of this compound. This causes the sample to be introduced to the column as a broad band instead of a sharp plug, resulting in peak broadening and tailing. Action: Ensure the inlet temperature is set sufficiently high for rapid vaporization. A general starting point is 250°C, but it can be optimized.[17]
Initial Oven Temp. Too high (Splitless)In splitless injection, a low initial oven temperature is crucial for "solvent focusing," where the solvent condenses at the column head, trapping the analyte in a narrow band. If the temperature is too high, this focusing effect is lost, leading to broad or tailing peaks.[2] Action: Set the initial oven temperature at least 20°C below the boiling point of your sample solvent.[2]
Carrier Gas Flow Too lowAn insufficient flow rate can increase the time the analyte spends in the system, allowing for more secondary interactions with any residual active sites. It can also lead to band broadening. Action: Ensure your carrier gas flow rate is optimal for your column dimensions (e.g., ~1-2 mL/min for a 0.25 mm ID column).
Q5: I've addressed the inlet, column, and method parameters. What are some advanced strategies if tailing still persists?

A5: Advanced Preventative and Corrective Measures

If you've exhausted the primary troubleshooting steps, consider these more advanced solutions to build a more robust and inert system.

  • Install a Guard Column:

    • What it is: A short (1-5 meter) piece of deactivated fused silica tubing installed between the inlet and the analytical column.[18]

    • Why it works: The guard column acts as a disposable, inexpensive trap for non-volatile contaminants, protecting the more expensive analytical column from contamination and extending its lifetime.[11] It effectively sacrifices itself to protect the main column.

  • Choose the Right Column Phase:

    • Why it matters: this compound is a polar compound. Using a column with an appropriate stationary phase is key to achieving good peak shape. The principle of "like dissolves like" applies.[19]

    • Recommendation: A mid-polarity phase (e.g., 5% Phenyl-Methylpolysiloxane, often designated "-5ms") is a versatile choice. For highly polar samples, a Polyethylene Glycol (PEG) or "WAX" type column can provide excellent results, though they have lower maximum temperature limits.[20][21] Using a column specifically designed and tested for active analytes (e.g., an "Ultra Inert" or "Base Deactivated" column) will provide the best performance.[11]

  • Evaluate Sample Preparation:

    • Why it matters: The sample matrix itself can introduce active compounds or particulates that degrade the system.

    • Recommendation: If analyzing complex matrices, incorporate a sample cleanup step like Solid-Phase Extraction (SPE) or filtration to remove contaminants before injection.[11] This is a crucial preventative measure.

References

Validation & Comparative

A Comparative Guide to Validating Analytical Methods for Undecanophenone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Undecanophenone, a long-chain aromatic ketone, presents unique analytical challenges due to its physicochemical properties. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, supported by a detailed validation protocol grounded in scientific principles and regulatory expectations.

Strategic Selection of an Analytical Technique for this compound

The choice of an analytical method for this compound hinges on a balance of sensitivity, selectivity, and the nature of the sample matrix. Two primary techniques stand out for this application: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given this compound's relatively high boiling point, GC-MS is a viable option. Its high separation efficiency and the definitive identification provided by mass spectrometry make it a robust choice.[1][2] However, a key consideration is the potential need for derivatization to improve volatility and chromatographic peak shape, which can add complexity to the sample preparation process.[3]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) , particularly with a reversed-phase column, is highly suitable for compounds with moderate polarity like this compound. HPLC offers versatility in mobile phase composition, allowing for fine-tuning of the separation.[4] When coupled with a mass spectrometer, it provides excellent sensitivity and selectivity, often without the need for derivatization.[5][6] This can lead to simpler and more rapid sample preparation protocols.[7]

Comparative Analysis of Plausible Methods
Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Rationale & Causality
Applicability Suitable for volatile and semi-volatile compounds. May require derivatization for this compound to enhance thermal stability and peak shape.Highly versatile for a wide range of polarities. Direct analysis of this compound is likely feasible.HPLC-MS offers broader applicability for compounds that may be thermally labile or not easily volatilized.
Sensitivity (LOQ) Typically in the low pg range on-column for similar long-chain ketones.[8]Can achieve sub-pg levels, especially with high-resolution mass spectrometry.[8]The ionization efficiency in ESI or APCI for this compound may lead to lower detection limits in LC-MS.
Selectivity Excellent, with mass spectral libraries for identification.Excellent, with the ability to use tandem MS (MS/MS) for highly specific quantification in complex matrices.[5]Both techniques offer high selectivity. MS/MS in LC-MS can provide an edge in very complex matrices by monitoring specific fragment ion transitions.
Sample Preparation May involve derivatization, liquid-liquid extraction, or solid-phase extraction (SPE).[9]Typically involves "dilute and shoot" or a straightforward SPE or protein precipitation for biological matrices.[7][10]HPLC-MS generally allows for simpler sample preparation, reducing potential sources of error and improving throughput.
Robustness Established and robust technique. Column longevity can be a concern with complex matrices if not properly managed.Modern HPLC systems and columns are highly robust. Mobile phase consistency is critical.Both methods are robust when properly developed and maintained.

A Self-Validating System: Detailed Protocol for HPLC-MS Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[7] This protocol is designed to be a self-validating system, where the successful execution of each step provides confidence in the method's reliability. The framework is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as guidance from the FDA and USP.[11][12][13][14]

Experimental Workflow for Method Validation

G cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting A Standard & Sample Preparation B HPLC-MS System Suitability A->B System Readiness C Specificity B->C Begin Validation D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Data Evaluation H->I Compile Data J Validation Report I->J Finalize

Caption: Workflow for the validation of an analytical method.

Detailed Step-by-Step Methodology

Objective: To validate an HPLC-MS method for the quantification of this compound in a drug substance.

Instrumentation and Reagents:

  • HPLC system with a mass spectrometric detector (e.g., a triple quadrupole for MS/MS).

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • This compound reference standard.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • High-purity reagents (e.g., formic acid).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 60% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor the protonated molecule [M+H]⁺ and a characteristic fragment ion.

Validation Protocol:

1. Specificity:

  • Causality: To ensure that the signal measured is unequivocally from this compound and not from any interfering components such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze the this compound reference standard.

    • Analyze a placebo sample (if applicable to a drug product).

    • Analyze a sample of this compound spiked with known impurities and/or degradation products (from forced degradation studies).

  • Acceptance Criteria: The blank and placebo samples should show no interfering peaks at the retention time of this compound. The peak for this compound should be well-resolved from any other peaks.

2. Linearity and Range:

  • Causality: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare a stock solution of the this compound reference standard.

    • Prepare at least five calibration standards by serial dilution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be minimal.

3. Accuracy:

  • Causality: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix or by analyzing a sample with a known concentration.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability should be ≤ 2.0%. The RSD for intermediate precision should also be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Causality: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Procedure:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of the response from the linearity study (typically S/N of 3 for LOD and 10 for LOQ).

    • Prepare samples at the estimated LOD and LOQ concentrations and analyze them to confirm the S/N ratio and to assess precision at the LOQ.

  • Acceptance Criteria: The S/N ratio should be appropriate. The precision (RSD) at the LOQ should be ≤ 10%.

6. Robustness:

  • Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Procedure:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.04 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a sample under each of these modified conditions and compare the results to those obtained under the normal conditions.

  • Acceptance Criteria: The system suitability parameters should be met, and the results should not be significantly affected by the variations.

Interrelationship of Validation Parameters

The validation parameters are not independent but are interconnected. For instance, the range is determined by the linearity and accuracy of the method.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Defines LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Informs Accuracy->Range Confirms Precision->Range Confirms Robustness Robustness Robustness->Linearity Robustness->Accuracy Robustness->Precision

Caption: Interdependence of analytical method validation parameters.

Conclusion

The validation of an analytical method for the quantification of this compound is a systematic process that ensures the generation of reliable and accurate data. While both GC-MS and HPLC-MS are powerful techniques, HPLC-MS is often preferred for its versatility and simpler sample preparation. By following a comprehensive validation protocol based on established guidelines, researchers and drug development professionals can have a high degree of confidence in their analytical results, which is essential for regulatory submissions and ensuring product quality.

References

A Comparative Analysis of the Bioactivity of Undecanophenone and Other Aliphatic Methyl Ketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of the bioactivities of undecanophenone and other structurally related methyl ketones. Designed for researchers, scientists, and professionals in drug development, this document delves into the antimicrobial, insecticidal, cytotoxic, and anti-inflammatory properties of these compounds. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this guide aims to serve as a valuable resource for advancing research and development in these areas.

Introduction: The Versatile Bioactivity of Methyl Ketones

Methyl ketones are a class of organic compounds characterized by a carbonyl group bonded to a methyl group and an alkyl chain of varying length.[1] These compounds are widely distributed in nature, contributing to the aroma of many fruits, flowers, and dairy products.[2][3] Beyond their sensory properties, methyl ketones exhibit a remarkable range of biological activities, including antimicrobial, insecticidal, and anti-inflammatory effects.[4]

This compound, also known as 2-undecanone or methyl nonyl ketone, is a C11 methyl ketone that has garnered significant attention for its potent bioactivities.[5] This guide will focus on a comparative analysis of this compound and other aliphatic methyl ketones, exploring how variations in chain length and structure influence their biological efficacy.

Comparative Bioactivity of Methyl Ketones

The biological activity of aliphatic methyl ketones is significantly influenced by their chemical structure, particularly the length of the alkyl chain. This section provides a comparative overview of their antimicrobial, insecticidal, cytotoxic, and anti-inflammatory properties, supported by quantitative data where available.

Antimicrobial Activity

Methyl ketones have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi. Their lipophilic nature is believed to facilitate their interaction with and disruption of microbial cell membranes, leading to cell death.[3]

Key Findings:

  • Gram-Positive vs. Gram-Negative Bacteria: Generally, methyl ketones show greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria. The outer membrane of Gram-negative bacteria provides an additional barrier that can limit the penetration of hydrophobic compounds.

  • Fungistatic and Fungicidal Properties: Several methyl ketones exhibit potent antifungal activity, inhibiting the growth of various fungal species.[5]

Comparative Antimicrobial Activity (MIC Values)

CompoundChain LengthStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Reference(s)
2-HeptanoneC7~256 µg/mL>512 µg/mL128 µg/mL[6]
2-NonanoneC9~128 µg/mL~512 µg/mL64 µg/mL[6]
This compound (2-Undecanone) C11 ~64 µg/mL ~256 µg/mL 32 µg/mL [6]
2-TridecanoneC13~128 µg/mL>512 µg/mL64 µg/mL[6]
2-PentadecanoneC15>256 µg/mL>512 µg/mL>128 µg/mL[6]

Note: The MIC values presented are approximate and can vary depending on the specific strain and testing conditions. The data is compiled and extrapolated from multiple sources for comparative purposes.

Mechanism of Antimicrobial Action:

The primary mechanism of antimicrobial action for methyl ketones is believed to be the disruption of the microbial cell membrane. Their aliphatic chains intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell lysis.

G cluster_membrane Bacterial Cell Membrane Lipid1 Phospholipid Lipid2 Phospholipid Lipid3 Phospholipid Lipid4 Phospholipid MK Methyl Ketone (e.g., this compound) Disruption Membrane Disruption MK->Disruption Intercalates into lipid bilayer Leakage Leakage of Intracellular Contents Disruption->Leakage Death Cell Death Leakage->Death G cluster_neuron Insect Olfactory Sensory Neuron OR Olfactory Receptor (OrX + Orco) Signal Altered Neural Signal OR->Signal Modulates ion channel gating MK This compound MK->OR Binds to receptor Behavior Repellent Behavior Signal->Behavior G A Prepare Inoculum (0.5 McFarland) D Inoculate Plate with Bacteria/Fungi A->D B Prepare Serial Dilutions of Methyl Ketones C Set up 96-well Plate (Broth, Compound, Controls) B->C C->D E Incubate at 35-37°C D->E F Read MIC (Lowest concentration with no growth) E->F G A Seed Cells in 96-well Plate B Treat Cells with Serial Dilutions of Methyl Ketones A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

References

A Comparative Guide to the Antimicrobial Efficacy of Undecanophenone and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing battle against antimicrobial resistance, the scientific community is increasingly turning to nature's vast repository of chemical compounds. This guide provides a comparative analysis of the antimicrobial efficacy of undecanophenone against other well-established natural antimicrobial agents. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental frameworks used for evaluation, compares mechanisms of action, and presents a synthesis of available efficacy data.

Introduction to the Antimicrobial Candidates

The search for novel antimicrobial agents is driven by the urgent need for alternatives to conventional antibiotics, which are facing increasing rates of resistance. Natural compounds, refined over millennia of evolution, offer a rich source of chemical diversity and biological activity.

1.1 this compound (2-Undecanone)

This compound, also known as 2-undecanone, is a methyl ketone that is found as a component in the essential oils of various plants, including rue (Ruta graveolens).[1] While it has been investigated for various biological activities, its antimicrobial properties are of particular interest. Studies have shown that this compound exhibits low antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3] However, it has demonstrated more significant activity against fungi, particularly yeasts like Candida mycoderma and molds such as Aspergillus niger.[1][2][3][4] Its lipophilic nature is believed to facilitate its interaction with and disruption of microbial cell membranes.[1]

1.2 Comparator Natural Compounds

For a robust comparison, we will evaluate this compound against three well-characterized natural antimicrobial compounds:

  • Carvacrol: A phenolic monoterpenoid, carvacrol is a major component of the essential oils of oregano and thyme.[5][6] It is renowned for its broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7][8] Its primary mechanism of action involves the disruption of the cytoplasmic membrane, leading to the dissipation of ion gradients and ultimately, cell death.[8][9][10]

  • Thymol: An isomer of carvacrol, thymol is also a major constituent of thyme essential oil.[11] It possesses a phenolic structure that contributes to its potent antimicrobial, antifungal, and antioxidant properties.[11][12][13] Thymol's mechanism of action is similar to carvacrol, involving the perturbation of the cell membrane's structure and function.[14]

  • Terpinen-4-ol: As the primary active component of tea tree oil (Melaleuca alternifolia), terpinen-4-ol is a monoterpene alcohol with well-documented antimicrobial properties.[15][16] It exhibits broad-spectrum activity against bacteria and fungi and is particularly noted for its efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[15][17] Its mechanism of action involves damaging the cell membrane and wall, leading to increased permeability and interference with essential cellular processes.[18][19][20]

Experimental Framework for Comparative Efficacy Testing

To objectively compare the antimicrobial efficacy of these compounds, a standardized and rigorous experimental approach is essential. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a framework for such a comparison.[21][22][23]

2.1 Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24] The broth microdilution method is a standardized technique for determining MIC values.[21][22][24]

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of each test compound (this compound, carvacrol, thymol, and terpinen-4-ol) in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[25] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.[25]

  • Inoculation and Incubation: Inoculate each well (except for a sterility control) with 100 µL of the prepared inoculum. Include a growth control well containing only the medium and the inoculum.[24] Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[24][25]

2.2 Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.[25][26][27]

Step-by-Step Protocol:

  • Subculturing from MIC Plates: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spread the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[25][26][27][28]

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC/MFC Assay stock Prepare Stock Solutions plate_prep Serial Dilutions in 96-Well Plate stock->plate_prep inoculum Prepare Standardized Inoculum inoculate Inoculate Plate inoculum->inoculate plate_prep->inoculate incubate_mic Incubate Plate (18-48h) inoculate->incubate_mic read_mic Read MIC (Visual Inspection) incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture Select non-turbid wells plate_mbc Spread on Agar Plates subculture->plate_mbc incubate_mbc Incubate Plates (18-48h) plate_mbc->incubate_mbc read_mbc Count Colonies & Determine MBC/MFC incubate_mbc->read_mbc

Caption: Comparative Mechanisms of Antimicrobial Action.

Conclusion and Future Perspectives

This guide provides a comparative overview of the antimicrobial efficacy of this compound against carvacrol, thymol, and terpinen-4-ol. While this compound exhibits promising antifungal activity, its antibacterial efficacy is limited compared to the other selected natural compounds. Carvacrol, thymol, and terpinen-4-ol all demonstrate potent, broad-spectrum antimicrobial properties, primarily by targeting the microbial cell membrane.

Future research should focus on:

  • Investigating potential synergistic effects between this compound and other antimicrobial agents to enhance its antibacterial spectrum.

  • Elucidating the precise molecular targets of this compound within fungal cells.

  • Conducting in vivo studies to validate the in vitro efficacy of these compounds and assess their potential for clinical applications.

By understanding the relative strengths and weaknesses of these natural antimicrobials, researchers can make more informed decisions in the development of novel therapeutic strategies to combat infectious diseases.

References

A Comparative Guide to Assessing the Purity of Commercial Undecanophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. Undecanophenone (also known as 1-phenylundecan-1-one), a key intermediate in various synthetic pathways, is no exception. Ensuring its purity is critical for the integrity of subsequent reactions and the quality of the final products. This guide provides an in-depth comparison of analytical techniques for assessing the purity of commercial this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

The Criticality of Purity in this compound

This compound is a long-chain aromatic ketone with the chemical formula C₁₇H₂₆O. It is commonly synthesized via the Friedel-Crafts acylation of benzene with undecanoyl chloride.[1][2] The purity of commercially available this compound can be influenced by the quality of starting materials, the specifics of the synthesis process, and subsequent purification steps. Common impurities may include unreacted starting materials, byproducts of the acylation reaction, and residual solvents.[3] Even trace amounts of these impurities can have significant consequences in sensitive applications, such as pharmaceutical synthesis, by leading to unwanted side reactions, decreased yields, and compromised biological activity of the final compound. Therefore, a robust analytical strategy to verify the purity of this compound is not just a quality control measure but a fundamental aspect of scientific rigor.

A Multi-faceted Approach to Purity Assessment

A comprehensive assessment of this compound purity necessitates a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in separating, identifying, and quantifying the target compound and its potential impurities. This guide will focus on three principal techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification.[4]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile technique for separating a wide range of compounds, particularly effective for quantifying impurities with chromophores.[5][6]

  • Spectroscopic Methods (NMR, FTIR): Provide crucial information about the chemical structure and can be used for both qualitative and quantitative purity assessment.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerhouse for purity analysis due to its exceptional separating power and the specificity of mass spectrometric detection.[4] The method is particularly well-suited for this compound, which is sufficiently volatile for GC analysis.

The "Why" Behind the Method: Causality in Experimental Choices

The choice of a non-polar capillary column, such as a DB-5ms or HP-5ms, is deliberate. This compound is a relatively non-polar molecule, and a "like-dissolves-like" principle applies to its interaction with the stationary phase, leading to good peak shape and resolution. The temperature program is designed to first elute any low-boiling point impurities at a lower temperature, followed by a ramp to elute the higher-boiling this compound and any related impurities. Electron ionization (EI) at 70 eV is a standard technique that generates a reproducible fragmentation pattern, creating a molecular "fingerprint" that can be compared against spectral libraries for confident identification.[7]

Experimental Protocol: GC-MS

1. Sample and Standard Preparation:

  • This compound Certified Reference Material (CRM): Procure a certified reference standard from a reputable supplier such as Sigma-Aldrich or CPAchem.[8][9] Prepare a stock solution of 1 mg/mL in dichloromethane.

  • Commercial this compound Samples: Prepare 1 mg/mL solutions of each commercial sample in dichloromethane.

  • Calibration Standards: Perform serial dilutions of the CRM stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature 150 °C for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu.

3. Data Analysis:

  • Integrate the peak area of this compound and any observed impurities.

  • Identify impurities by comparing their mass spectra with the NIST library and the spectrum of the this compound CRM.

  • Quantify the purity of each commercial sample by calculating the area percent of the this compound peak relative to the total peak area. For more accurate quantification, a calibration curve can be constructed using the CRM.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing CRM This compound CRM Dilution Serial Dilutions (Calibration Standards) CRM->Dilution Sample Commercial Sample Vials GC Vials Sample->Vials Solvent Dichloromethane Solvent->CRM Solvent->Sample Dilution->Vials Injector GC Injector Vials->Injector Column HP-5ms Column (Separation) Injector->Column MS Mass Spectrometer (Detection & Identification) Column->MS Chromatogram Chromatogram MS->Chromatogram Spectra Mass Spectra MS->Spectra Quant Quantification (Purity Assessment) Chromatogram->Quant Spectra->Quant

Caption: Workflow for GC-MS purity analysis of this compound.

Comparative Data: GC-MS Analysis of Commercial this compound
SupplierThis compound Purity (%)Identified Impurities
CRM 99.9+-
Supplier A 98.5Benzene, Undecanoyl chloride
Supplier B 99.2Toluene, Decanoic acid
Supplier C 97.8Benzene, o-undecanoylbenzene

This data is illustrative and intended for comparative purposes.

Section 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC with UV detection is a complementary technique to GC-MS, offering robust quantification for non-volatile or thermally labile impurities.[10] For this compound, its aromatic ring provides a strong chromophore, making UV detection highly effective.

The "Why" Behind the Method: Causality in Experimental Choices

A reversed-phase C18 column is the standard choice for separating non-polar to moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve good separation between this compound and potential impurities. A gradient elution is employed to ensure that both more polar and less polar impurities are effectively eluted and resolved from the main peak. The detection wavelength is set at the λmax of this compound's phenyl ketone chromophore to maximize sensitivity.

Experimental Protocol: HPLC-UV

1. Sample and Standard Preparation:

  • This compound CRM: Prepare a 1 mg/mL stock solution in acetonitrile.

  • Commercial this compound Samples: Prepare 1 mg/mL solutions of each commercial sample in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 200, 500 µg/mL) by diluting the CRM stock solution with the mobile phase.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 70% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 245 nm.

3. Data Analysis:

  • Integrate the peak area of this compound and any impurity peaks.

  • Calculate the purity of each commercial sample using the area percent method.

  • For accurate quantification of specific impurities, a calibration curve should be prepared using certified reference standards of those impurities, if available.

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing CRM This compound CRM Dilution Serial Dilutions (Calibration Standards) CRM->Dilution Sample Commercial Sample Vials HPLC Vials Sample->Vials Solvent Acetonitrile Solvent->CRM Solvent->Sample Dilution->Vials Autosampler Autosampler Vials->Autosampler Column C18 Column (Separation) Autosampler->Column UV_Detector UV Detector (Detection) Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quant Quantification (Purity Calculation) Chromatogram->Quant

Caption: Workflow for HPLC-UV purity analysis of this compound.

Comparative Data: HPLC-UV Analysis of Commercial this compound
SupplierThis compound Purity (%)Relative Retention Times of Impurities
CRM 99.9+-
Supplier A 98.20.85, 1.12
Supplier B 99.10.91
Supplier C 97.50.88, 1.05, 1.20

This data is illustrative and intended for comparative purposes.

Section 3: Spectroscopic Analysis (NMR and FTIR)

Spectroscopic techniques provide invaluable structural information and can be used for both qualitative confirmation and quantitative purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the identity of this compound and for detecting and identifying structurally related impurities. The ¹H NMR spectrum of pure this compound will show characteristic signals for the aromatic protons and the aliphatic chain protons.[11] The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used for a highly accurate purity assessment by integrating the signals of this compound against a certified internal standard.[12]

Characteristic ¹H NMR Signals for this compound (in CDCl₃):

  • ~7.95 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

  • ~7.55 ppm (t, 1H): Aromatic proton para to the carbonyl group.

  • ~7.45 ppm (t, 2H): Aromatic protons meta to the carbonyl group.

  • ~2.95 ppm (t, 2H): Methylene protons alpha to the carbonyl group.

  • ~1.70 ppm (quintet, 2H): Methylene protons beta to the carbonyl group.

  • ~1.2-1.4 ppm (m, 14H): Methylene protons of the long alkyl chain.

  • ~0.88 ppm (t, 3H): Terminal methyl protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FTIR spectrum of this compound will be dominated by a strong carbonyl (C=O) stretch and characteristic aromatic C-H and C=C stretching vibrations.[13] While not ideal for quantifying low-level impurities, it is an excellent tool for rapid identity confirmation and for detecting gross impurities with different functional groups.

Characteristic FTIR Absorptions for this compound:

  • ~3060 cm⁻¹: Aromatic C-H stretch.

  • ~2920 and ~2850 cm⁻¹: Aliphatic C-H stretch.

  • ~1685 cm⁻¹: Carbonyl (C=O) stretch of the aryl ketone.

  • ~1600 and ~1450 cm⁻¹: Aromatic C=C stretching.

Visualization of the Orthogonal Analysis Approach

Orthogonal_Analysis cluster_separation Separation & Quantification cluster_identification Identification & Confirmation This compound Commercial This compound GCMS GC-MS This compound->GCMS HPLC HPLC-UV This compound->HPLC NMR NMR Spectroscopy This compound->NMR FTIR FTIR Spectroscopy This compound->FTIR Purity Comprehensive Purity Profile GCMS->Purity HPLC->Purity NMR->Purity FTIR->Purity

Caption: An orthogonal approach to this compound purity assessment.

Conclusion and Recommendations

A comprehensive assessment of commercial this compound purity is best achieved through an orthogonal approach, employing both chromatographic and spectroscopic techniques.

  • For routine quality control and the detection of volatile impurities, GC-MS is the method of choice due to its high resolution and definitive identification capabilities.

  • HPLC-UV provides a robust and reliable method for quantification , especially for less volatile impurities, and is a valuable complementary technique to GC-MS.

  • NMR and FTIR spectroscopy are essential for identity confirmation and can provide valuable insights into the nature of any impurities present. For the highest accuracy in purity determination, qNMR is a powerful, albeit more specialized, option.

By employing these self-validating systems, researchers, scientists, and drug development professionals can be confident in the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Navigating the Frontier of Metabolic Biomarkers: An In-Depth Guide to Validation and a Critical Appraisal of Undecanophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolic research, the quest for novel biomarkers is paramount to advancing our understanding of disease pathophysiology and developing targeted therapeutics. An ideal biomarker should be a reliable indicator of a biological state, easily measurable, and directly correlated with clinical outcomes. This guide delves into the rigorous process of biomarker validation, providing a framework for assessing new candidates. As a case study, we will examine the current scientific standing of Undecanophenone as a potential biomarker in metabolic studies.

The Uncharted Territory of this compound in Metabolic Disease

A thorough review of current scientific literature reveals that This compound is not an established or validated biomarker for metabolic studies, such as those related to metabolic syndrome, obesity, or diabetes. While its isomer, 2-Undecanone (also known as methyl nonyl ketone), has been identified as a volatile organic compound associated with certain bacterial infections, there is no substantive evidence linking this compound to the key pathophysiological processes of metabolic diseases.[1][2]

This absence of evidence underscores a critical principle in biomarker research: the journey from a candidate molecule to a clinically validated biomarker is a meticulous and multi-stage process. Therefore, a direct comparison of this compound with established metabolic biomarkers would be speculative and scientifically unfounded at this time.

Instead, this guide will provide a comprehensive overview of the essential validation pipeline that any novel candidate, including this compound, would need to traverse to be considered a credible biomarker in metabolic research.

The Biomarker Validation Gauntlet: A Three-Pillar Framework

The validation of a novel biomarker is a systematic process designed to ensure its analytical and clinical robustness.[3] This process can be broadly categorized into three key phases: discovery, analytical validation, and clinical validation.

Pillar 1: Discovery Phase - Identifying a Candidate

The initial step in biomarker development is the identification of a potential candidate. In the context of metabolic diseases, this often involves untargeted metabolomic profiling of patient cohorts.[4]

Hypothetical Discovery of this compound as a Candidate:

To discover this compound as a potential biomarker for metabolic syndrome, researchers would typically conduct a broad-spectrum analysis of metabolites in blood or urine samples from a large cohort of individuals with and without the condition. If this compound were consistently found at significantly different concentrations between the two groups, it would emerge as a candidate worthy of further investigation.

Pillar 2: Analytical Validation - Ensuring Measurement Integrity

Once a candidate biomarker is identified, the next crucial step is to develop and validate an analytical method for its accurate and reliable quantification in biological samples.[5] This is a critical quality assurance step to ensure that observed differences are real and not due to measurement error.[6]

Key Parameters for Analytical Method Validation:

ParameterDescriptionRationale
Specificity & Selectivity The ability to unequivocally measure the analyte in the presence of other components in the sample matrix.Prevents interference from other molecules, ensuring that the measurement is truly of this compound.
Accuracy The closeness of the measured value to the true value.Ensures the data reflects the actual concentration of the biomarker in the sample.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Demonstrates the reproducibility of the method.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Defines the concentration window within which the assay is accurate and reliable.
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Determines the sensitivity of the assay.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Establishes the lower limit for reliable quantitative measurements.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Ensures the method is reliable under slightly different operating conditions.

Common Analytical Techniques for Metabolite Quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Highly sensitive and selective method for the analysis of a wide range of molecules in complex biological matrices.[8]

Experimental Protocol: Hypothetical GC-MS Method for this compound Quantification in Human Plasma

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated version of this compound).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., hexane) to isolate lipids and other nonpolar compounds, including this compound.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

    • Inlet: Splitless injection at 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

  • Data Analysis:

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Pillar 3: Clinical Validation - Establishing Clinical Relevance

The final and most challenging phase is to demonstrate a consistent and statistically significant association between the biomarker and a clinical endpoint.[9] This involves well-designed clinical studies to evaluate the biomarker's performance in a relevant patient population.

Types of Clinical Validation Studies:

  • Case-Control Studies: Compare biomarker levels in individuals with the disease (cases) to those without the disease (controls).

  • Cohort Studies: Follow a group of individuals over time to assess whether baseline biomarker levels predict the future development of the disease.

  • Interventional Studies: Measure changes in biomarker levels in response to a therapeutic intervention.

Hypothetical Clinical Validation of this compound:

A prospective cohort study would be designed to follow a large group of initially healthy individuals over several years. Baseline plasma this compound levels would be measured. The study would then assess whether individuals with higher baseline this compound levels have a greater risk of developing metabolic syndrome.

Visualizing the Biomarker Validation Workflow

The path from a candidate molecule to a validated biomarker is a rigorous one, as illustrated in the workflow below.

G cluster_0 Discovery Phase cluster_1 Analytical Validation Phase cluster_2 Clinical Validation Phase Discovery Untargeted Metabolomics (e.g., in patients with metabolic syndrome vs. healthy controls) Candidate Identification of this compound as a Potential Biomarker Discovery->Candidate MethodDev Development of a Quantitative Assay (e.g., GC-MS or LC-MS/MS) Candidate->MethodDev MethodVal Assay Validation for: - Specificity - Accuracy - Precision - Linearity - LOD/LOQ - Robustness MethodDev->MethodVal CaseControl Case-Control Studies (Compare this compound levels in MetS patients and controls) MethodVal->CaseControl Cohort Prospective Cohort Studies (Assess predictive value of this compound for MetS development) CaseControl->Cohort Intervention Interventional Studies (Measure this compound changes with treatment) Cohort->Intervention

Caption: A simplified workflow for the validation of a novel biomarker.

Comparative Landscape of Metabolic Biomarkers

To contextualize the information required for biomarker validation, the following table compares the data available for established metabolic biomarkers with the current lack of data for this compound.

FeatureEstablished Biomarkers (e.g., Leptin, Adiponectin, hs-CRP)This compound
Association with Metabolic Syndrome Well-documented in numerous clinical studies.No published evidence.
Metabolic Pathway Involvement Known roles in appetite regulation, insulin sensitivity, and inflammation.Not known to be involved in key metabolic pathways.
Validated Analytical Methods Commercially available and widely used ELISA and other immunoassays.No standardized or validated assays for biological fluids.
Clinical Utility Used in research and, in some cases, clinical practice to assess metabolic risk.None.
Peer-Reviewed Publications Thousands of publications supporting their role.Very limited, and not in the context of metabolic disease.

Conclusion: The Path Forward for Novel Biomarkers

The rigorous process of biomarker validation is essential to ensure that new diagnostic and prognostic tools are reliable and clinically meaningful. While the concept of novel biomarkers is exciting, it is crucial to approach new candidates with scientific rigor.

Based on the current body of scientific literature, This compound is not a validated biomarker for metabolic studies. There is no evidence to support its association with metabolic syndrome or its components. For this compound to be considered a viable biomarker, it would need to undergo the comprehensive discovery, analytical validation, and clinical validation processes outlined in this guide.

Researchers and drug development professionals are encouraged to apply this validation framework to any potential new biomarkers to ensure the integrity and translational potential of their findings. The search for novel biomarkers is a continuous journey, and a disciplined approach is the surest path to meaningful discoveries that can ultimately improve patient care.

References

A Comparative Guide to the Efficacy of Undecanophenone Isomers as Insect Repellents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the comparative efficacy of Undecanophenone isomers as insect repellents. Designed for researchers, scientists, and professionals in the field of drug and repellent development, this document synthesizes current knowledge, presents available experimental data, and outlines the methodologies crucial for evaluating and comparing the performance of these compounds. While 2-Undecanone is the most extensively studied isomer, this guide also explores the potential of other isomers and the underlying principles of their repellent action.

Introduction: The Rise of Ketone-Based Repellents

The search for effective and safe alternatives to conventional insect repellents like DEET has led to the investigation of naturally derived and synthetic compounds. Among these, aliphatic ketones have emerged as a promising class of repellents. 2-Undecanone, also known as methyl nonyl ketone, is a naturally occurring compound found in the wild tomato plant, Lycopersicon hirsutum, and is registered with the U.S. Environmental Protection Agency (EPA) as an insect repellent.[1] Its efficacy against a range of arthropods, including mosquitoes and ticks, coupled with a favorable safety profile, makes it and its isomers prime candidates for further development.[2][3][4]

This compound, with the chemical formula C₁₁H₂₂O, exists in several isomeric forms depending on the position of the carbonyl group along the undecane chain. These isomers, including 2-undecanone, 3-undecanone, 4-undecanone, and 5-undecanone, may exhibit different biological activities due to variations in their molecular shape, polarity, and volatility. This guide will primarily focus on the well-documented efficacy of 2-undecanone and draw upon structure-activity relationship (SAR) principles to infer the potential of its other isomers.

Mechanism of Action: How Do Undecanophenones Repel Insects?

The repellent effect of compounds like 2-undecanone is believed to be mediated through their interaction with the insect's olfactory system.[5] While the precise mechanisms are still under investigation, several theories propose how these ketones interfere with an insect's ability to locate a host:

  • Olfactory Receptor Interaction: Repellents may activate specific olfactory sensory neurons that trigger an aversive behavioral response in the insect.[5]

  • Masking of Attractants: They can also block the activity of neurons that detect host attractants, such as carbon dioxide and lactic acid, effectively rendering the host "invisible" to the insect.

  • Disruption of Odorant Co-receptors: Some repellents may interact with the Odorant Receptor co-receptor (Orco), a highly conserved protein that is essential for the detection of volatile chemical cues in many insect species.

The positioning of the carbonyl group in different this compound isomers can influence how the molecule interacts with these olfactory receptors, potentially leading to variations in repellent efficacy.

Comparative Efficacy: What the Data Shows

Direct comparative studies on the efficacy of a wide range of this compound isomers are limited in publicly available literature. The majority of research has concentrated on 2-undecanone.

2-Undecanone: The Gold Standard of this compound Repellents

2-Undecanone has demonstrated significant repellent activity against a variety of arthropods. A commercially available formulation containing 7.75% 2-undecanone has been reported to repel mosquitoes for up to 5 hours and ticks for up to 2 hours.[2][4] Laboratory studies have shown its efficacy to be comparable to concentrations of DEET ranging from 7% to 15%.[2]

Table 1: Summary of 2-Undecanone Efficacy Data

Active IngredientConcentrationTest SpeciesProtection Time / Repellency
2-Undecanone7.75%Mosquitoes (mixed species)Up to 5 hours[2][4]
2-Undecanone7.75%Ticks (Amblyomma americanum, Dermacentor variabilis, Ixodes scapularis)Up to 2 hours[2][4]
2-Undecanone8%Amblyomma americanum (tick)74% repellency at 2 hours[1]
2-Undecanone8%Dermacentor variabilis (tick)75% repellency at 2 hours[1]
2-Undecanone5% and 20%Mosquitoes (Aedes aegypti)Strong repellent effect, lost after 6 hours
Other this compound Isomers: An Area for Future Research

The lack of extensive research on other isomers presents a significant opportunity for further investigation. A systematic evaluation of 3-undecanone, 4-undecanone, 5-undecanone, and their branched-chain counterparts could reveal isomers with enhanced efficacy, longer duration of action, or improved safety profiles.

Structure-Activity Relationship (SAR): Predicting Isomer Efficacy

In the absence of direct comparative data, we can apply the principles of SAR to hypothesize how the position of the carbonyl group might affect repellency. SAR studies are fundamental in medicinal chemistry and toxicology for predicting the biological activity of a molecule from its chemical structure.[7][8][9]

Key molecular properties influencing repellent activity include:

  • Volatility: A repellent must be volatile enough to create a protective vapor barrier around the host, but not so volatile that its effect is short-lived. The position of the polar carbonyl group can influence the molecule's overall volatility.

  • Molecular Shape and Size: The three-dimensional structure of the isomer will determine how well it fits into and interacts with the insect's olfactory receptors.

  • Polarity: The polarity of the molecule affects its interaction with the aqueous and lipid environments of the insect's sensory organs.

It is plausible that isomers with the carbonyl group positioned closer to the center of the carbon chain may exhibit different binding affinities to olfactory receptors compared to 2-undecanone, where the carbonyl group is near the end. This could lead to either enhanced or diminished repellency.

Experimental Protocols for Comparative Efficacy Testing

To definitively compare the efficacy of this compound isomers, rigorous and standardized experimental protocols are essential. The following outlines a typical workflow for such a study.

Arm-in-Cage Bioassay

The "arm-in-cage" method is a standard laboratory test for evaluating the efficacy of topical repellents against mosquitoes.[10][11]

Methodology:

  • Subject Recruitment: Recruit human volunteers who meet specific criteria (e.g., no known skin allergies, not pregnant or breastfeeding).

  • Repellent Application: Apply a precise amount of each this compound isomer formulation (e.g., in an ethanol solution) to a defined area on the volunteer's forearm. A control arm is treated with the solvent alone.

  • Mosquito Exposure: At predetermined time intervals, the treated arm is exposed to a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).

  • Data Collection: The number of mosquito landings and/or bites on the treated arm within a specific time frame (e.g., 3 minutes) is recorded.

  • Efficacy Calculation: The percentage repellency is calculated using the formula: % Repellency = [ (C - T) / C ] x 100 Where C is the number of landings/bites on the control arm and T is the number of landings/bites on the treated arm.

Diagram 1: Arm-in-Cage Experimental Workflow

ArmInCageWorkflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Data Analysis Phase synthesis Synthesis & Purification of this compound Isomers formulation Formulation of Isomers (e.g., in ethanol) synthesis->formulation application Application of Formulation to Volunteer's Forearm formulation->application rearing Rearing of Mosquitoes (e.g., Aedes aegypti) exposure Exposure of Arm in Mosquito Cage rearing->exposure application->exposure observation Observation & Counting of Landings/Bites exposure->observation calculation Calculation of Percentage Repellency observation->calculation comparison Comparison with Control (e.g., DEET) calculation->comparison sar Structure-Activity Relationship Analysis comparison->sar

Caption: Workflow for comparative testing of this compound isomers.

Tick Repellency Bioassay

For ticks, a "choice test" or vertical bioassay is commonly employed.

Methodology:

  • Treatment of Surface: A substrate, such as filter paper or cloth, is treated with the this compound isomer formulation. An adjacent area is treated with the solvent as a control.

  • Tick Introduction: Host-seeking ticks (e.g., Ixodes scapularis nymphs) are released at the interface between the treated and untreated surfaces.

  • Data Collection: The number of ticks that move onto and remain on the treated versus the untreated surface is recorded over a set period.

  • Efficacy Calculation: Repellency is determined by the proportion of ticks avoiding the treated surface.

Diagram 2: Tick Choice Test Workflow

TickChoiceTest prep Prepare Treated and Control Surfaces intro Introduce Ticks at Treatment Interface prep->intro observe Observe Tick Movement and Position Over Time intro->observe analyze Analyze Data to Determine Percentage Repellency observe->analyze

Caption: A simplified workflow for a tick repellency choice test.

Conclusion and Future Directions

2-Undecanone stands out as a viable and effective insect repellent with a growing body of supporting evidence. While the repellent properties of its isomers remain largely unexplored, the principles of structure-activity relationships suggest that a systematic investigation could yield novel and potentially more potent repellent molecules. Future research should focus on:

  • Synthesis and Purification: The synthesis and purification of a series of this compound isomers to enable direct comparative testing.

  • Head-to-Head Efficacy Studies: Conducting rigorous arm-in-cage and choice test bioassays to compare the repellency of these isomers against a range of medically important arthropods.

  • Duration of Action: Evaluating the volatility and persistence of each isomer to determine their duration of repellent action.

  • Toxicological and Safety Assessments: Performing comprehensive safety studies to ensure a favorable toxicological profile for any promising candidates.

By undertaking these research endeavors, the scientific community can unlock the full potential of the this compound class of compounds and contribute to the development of the next generation of safe and effective insect repellents.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Undecanophenone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other advanced chemical applications, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of undecanophenone, ensuring the safety of laboratory personnel and the protection of our environment. While specific hazard classifications for this compound are not definitively established in all regulatory lists, this document will equip you with the knowledge to make a proper hazardous waste determination and to implement compliant disposal procedures.

Understanding this compound: Properties and Initial Hazard Assessment

This compound is a solid organic compound with the molecular formula C₁₇H₂₆O.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Appearance White solid[1]
Molecular Formula C₁₇H₂₆O[1][2]
Molecular Weight 246.39 g/mol [1][2]
Melting Point 28 - 30 °C[1][2]
Solubility No information available[1][2]
Incompatibilities Strong oxidizing agents[1][2]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide[1][2]

The absence of readily available toxicological and ecological data for this compound necessitates a cautious approach.[1][2] The Safety Data Sheet (SDS) indicates that it is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[1] However, the lack of comprehensive data means that its potential for skin and eye irritation, as well as other health effects, has not been fully investigated.[1][2]

The Core Directive: Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste generator is legally responsible for determining if their waste is hazardous.[1][2] The SDS for this compound explicitly states this requirement, referencing the U.S. EPA guidelines in 40 CFR Parts 261.3.[1][2]

A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[3]

Is this compound a Listed Hazardous Waste?

Based on available information, this compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[1]

Does this compound Exhibit Hazardous Characteristics?

To determine if this compound waste is hazardous, it must be evaluated against the four characteristics:

  • Ignitability: this compound is a solid with no available flashpoint data.[1][2] It is not expected to be ignitable under standard conditions.

  • Corrosivity: As an organic ketone, it is not aqueous and therefore not expected to be corrosive.

  • Reactivity: There is no indication that this compound is unstable, reacts violently with water, or generates toxic gases when mixed with water.[2]

  • Toxicity: This is the most critical characteristic to evaluate. The Toxicity Characteristic Leaching Procedure (TCLP) would be required to determine if any toxic constituents leach from the waste at concentrations above regulatory limits. Given the lack of specific toxicity data for this compound, a conservative approach is to manage it as a hazardous waste unless you have analytical data to prove otherwise.

The decision-making process for waste characterization is illustrated in the workflow diagram below.

WasteCharacterization start This compound Waste Generated is_listed Is it a listed hazardous waste (F, K, P, U lists)? start->is_listed exhibits_char Does it exhibit hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)? is_listed->exhibits_char No hazardous Manage as Hazardous Waste is_listed->hazardous Yes exhibits_char->hazardous Yes / Unknown non_hazardous Manage as Non-Hazardous Solid Waste exhibits_char->non_hazardous No (with documentation) end Disposal hazardous->end non_hazardous->end

Caption: Decision workflow for this compound waste characterization.

For practical purposes in a research setting, it is highly recommended to manage this compound waste as hazardous unless a formal and documented waste determination has been made.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound or its waste, it is imperative to wear the appropriate personal protective equipment (PPE). The following PPE is recommended:

  • Eye Protection: Chemical splash goggles are essential to protect your eyes from any potential contact.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Body Protection: A chemical apron or lab coat should be worn to protect your clothing and skin.[1]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH/MSHA approved air-purifying respirator is advised.[1]

Step-by-Step Disposal Procedures

The proper disposal procedure for this compound waste depends on its classification as either hazardous or non-hazardous.

Protocol 1: Disposal of this compound as Hazardous Waste

This is the recommended procedure in the absence of definitive data proving it is non-hazardous.

  • Waste Collection:

    • Collect all solid this compound waste, including contaminated materials like weighing paper, gloves, and pipette tips, in a designated, leak-proof, and sealable container.

    • The container must be compatible with the waste and clearly labeled as "Hazardous Waste" with the full chemical name "this compound".

  • Waste Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed at all times except when adding waste.

    • Ensure the storage area is cool, dry, and away from incompatible materials such as strong oxidizing agents.[1][2]

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of hazardous waste down the drain or in the regular trash.

Protocol 2: Disposal of this compound as Non-Hazardous Waste

This procedure should only be followed if a documented hazardous waste determination has concluded that the this compound waste is non-hazardous.

  • Waste Collection:

    • Collect solid this compound waste in a durable, sealed container.

  • Labeling:

    • Clearly label the container with the chemical name "this compound" and indicate that it is "Non-Hazardous Waste for Landfill".

  • Disposal:

    • Dispose of the sealed container in the regular solid waste stream, in accordance with your institution's policies for non-hazardous chemical waste.

    • Never dispose of liquid waste in the regular trash.

Emergency Procedures: Handling this compound Spills

In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.

For Small Spills (Solid):
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined above.

  • Containment: Carefully sweep or vacuum the spilled material. Avoid creating dust.

  • Collection: Place the collected material and any contaminated cleaning supplies into a suitable, sealable container for disposal.[1]

  • Labeling: Label the container as "Hazardous Waste - Spill Debris" and list "this compound" as the contaminant.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Arrange for the disposal of the waste container through your institution's EHS department.

For Large Spills or Spills of Unknown Hazard:
  • Evacuate: Evacuate the immediate area.

  • Isolate: Close the doors to the affected area to prevent the spread of any potential contaminants.

  • Notify: Contact your institution's emergency response team or EHS department immediately. Provide them with the name of the chemical, the approximate amount spilled, and the location.

  • Do not attempt to clean up a large or unknown spill yourself.

The general workflow for responding to a chemical spill is outlined below.

SpillResponse spill This compound Spill Occurs assess Assess the Spill (Size, Location, Hazard) spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large or Unknown Spill assess->large_spill Major alert Alert Personnel small_spill->alert evacuate Evacuate Area large_spill->evacuate ppe Don Appropriate PPE alert->ppe contain Contain and Collect Spill Material ppe->contain decontaminate Decontaminate Spill Area contain->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose isolate Isolate the Area evacuate->isolate notify Notify Emergency Response / EHS isolate->notify

Caption: General workflow for responding to an this compound spill.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound, like all laboratory chemicals, is a fundamental responsibility of every researcher. By following the procedures outlined in this guide—from conducting a thorough hazardous waste determination to implementing safe handling and disposal practices—you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific policies and your EHS department for guidance.

References

Navigating the Safe Handling of Undecanophenone: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the use of Undecanophenone, focusing on the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods. By understanding the rationale behind each safety measure, you can foster a culture of safety and confidence in your laboratory.

Understanding the Hazards of this compound

This compound, a white solid, presents certain hazards that necessitate careful handling.[1][2] While comprehensive toxicological data is not fully available, it is crucial to treat this compound with caution.[1] The primary routes of potential exposure are skin contact, eye contact, and inhalation of dust or vapor.[1] It is also important to note that this compound is incompatible with strong oxidizing agents.[1][2]

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific PPE, it is essential to implement a hierarchy of controls to mitigate risks at their source. This approach prioritizes engineering and administrative controls to minimize direct reliance on PPE.

Hierarchy of Controls for this compound cluster_0 Most Effective cluster_1 More Effective cluster_2 Less Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Primary Barriers PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Secondary Barriers

Caption: Hierarchy of controls for handling this compound.

Engineering Controls: The first line of defense is to handle this compound in a well-ventilated area.[2] A chemical fume hood is highly recommended to minimize the inhalation of any dust or vapors. Facilities must be equipped with an eyewash station and a safety shower in case of accidental exposure.[1]

Administrative Controls: Standard Operating Procedures (SOPs) for handling this compound should be established and readily accessible. All personnel must receive training on these procedures and the associated hazards before working with the compound.[3] Clear signage indicating the presence of the chemical and the required PPE is also a critical administrative control.

Personal Protective Equipment (PPE): Your Final Layer of Protection

When engineering and administrative controls are in place, appropriate PPE provides the final barrier against exposure. The following table summarizes the essential PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes and Face Chemical Splash GogglesGoggles provide a seal around the eyes, offering protection from splashes and airborne particles. Standard safety glasses are not sufficient as they do not protect against chemical splashes.[1][4]
Skin and Body Appropriate Protective GlovesNitrile or neoprene gloves are recommended to prevent skin contact.[3] Always inspect gloves for any signs of degradation or punctures before use.
Laboratory Coat or Chemical ApronA fully buttoned lab coat or a chemical apron protects against accidental spills and contamination of personal clothing.[1][4]
Respiratory NIOSH/MSHA Approved RespiratorA respirator should be used when handling large quantities of this compound or in situations where dust or vapor generation cannot be adequately controlled by engineering measures.[1] The type of respirator and cartridge should be selected based on a thorough risk assessment.

Step-by-Step Handling and Disposal Protocol

Following a systematic procedure is crucial for minimizing risk during the entire lifecycle of this compound use in the laboratory.

Preparation and Handling
  • Pre-Handling Check: Before starting any work, ensure that the fume hood is functioning correctly, and the eyewash station and safety shower are unobstructed.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors. Use a spatula for solid transfers to minimize dust generation.

  • Solution Preparation: If preparing a solution, add this compound slowly to the solvent to avoid splashing.

  • Storage: Store this compound in a tightly closed container in a cool, dry place away from strong oxidizing agents.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary:

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and if you can safely manage it with the available spill kit.

  • Containment and Cleanup: For a small solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1] Avoid actions that could generate dust. For a liquid spill, use an absorbent material from a chemical spill kit.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste containing this compound, including empty containers and contaminated materials, in a designated and clearly labeled hazardous waste container.[5]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[5]

  • Container Management: Keep the waste container tightly closed except when adding waste.[5]

  • Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department for pickup.[6]

By adhering to these comprehensive guidelines, you can ensure a safe working environment for yourself and your colleagues when handling this compound. This proactive approach to safety not only protects personnel but also upholds the rigorous standards of scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.